(1-methyl-1H-benzo[d]imidazol-6-yl)methanol
Description
Propriétés
IUPAC Name |
(3-methylbenzimidazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-6-10-8-3-2-7(5-12)4-9(8)11/h2-4,6,12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHZKRHWKTVKBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628964 | |
| Record name | (1-Methyl-1H-benzimidazol-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181867-18-5 | |
| Record name | (1-Methyl-1H-benzimidazol-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
(1-methyl-1H-benzo[d]imidazol-6-yl)methanol CAS number 181867-18-5
An In-depth Technical Guide to (1-methyl-1H-benzo[d]imidazol-6-yl)methanol (CAS: 181867-18-5)
Introduction: The Benzimidazole Scaffold in Modern Drug Discovery
The benzimidazole ring system, a fusion of benzene and imidazole, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural and electronic properties, including the ability to engage in hydrogen bonding and π-π stacking interactions, allow it to bind to a wide array of biological targets.[1] This versatility has led to the development of numerous successful drugs, such as the proton-pump inhibitor omeprazole and the anthelmintic albendazole.[1][3] The inherent bioactivity of this moiety makes its derivatives, like (1-methyl-1H-benzo[d]imidazol-6-yl)methanol, highly valuable as key intermediates and building blocks in the synthesis of novel therapeutic agents.[4][5][6]
This guide provides a comprehensive technical overview of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol, intended for researchers and drug development professionals. We will delve into its chemical properties, propose a robust synthetic pathway with detailed protocols, and explore its potential applications based on the well-established pharmacology of related benzimidazole structures.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug design. (1-methyl-1H-benzo[d]imidazol-6-yl)methanol is a solid at room temperature with characteristics that make it a suitable starting material for further chemical modification.
| Property | Value | Source |
| CAS Number | 181867-18-5 | PubChem[7] |
| Molecular Formula | C₉H₁₀N₂O | PubChem[7] |
| Molecular Weight | 162.19 g/mol | PubChem[7] |
| IUPAC Name | (1-methyl-1H-benzimidazol-6-yl)methanol | PubChem[7] |
| XLogP3 | 0.6 | PubChem[7] |
| Hydrogen Bond Donor Count | 1 | PubChem[7] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[7] |
| Rotatable Bond Count | 1 | PubChem[7] |
| Purity | Typically >95-98% | Commercial Suppliers[8] |
Synthesis and Characterization
While specific synthetic procedures for this exact molecule are not extensively published in peer-reviewed literature, a reliable pathway can be designed based on established methods for benzimidazole synthesis.[9][10] The most common and effective approach involves the cyclocondensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent.[11]
Proposed Synthetic Pathway
The proposed synthesis begins with the commercially available 4-amino-3-nitrobenzoic acid and proceeds through N-methylation, reduction of the nitro group, and finally, cyclization and reduction of the carboxylic acid to the primary alcohol.
Rationale for Experimental Choices
-
Step 1 & 2 (N-methylation & Esterification): The initial N-methylation of the aniline nitrogen is performed selectively. Following this, conversion to the methyl ester using thionyl chloride and methanol is a standard, high-yield procedure that protects the carboxylic acid and improves solubility in organic solvents for the subsequent steps.
-
Step 3 (Nitro Reduction): Catalytic hydrogenation using Palladium on carbon (Pd/C) is a clean and efficient method for reducing the nitro group to an amine, yielding the critical o-phenylenediamine precursor.[12] An alternative, such as tin(II) chloride (SnCl₂), can be used if catalytic hydrogenation is not feasible.[13]
-
Step 4 (Cyclization): Refluxing the diamine with formic acid is a classic Phillips benzimidazole synthesis. The formic acid serves as both the source of the C2 carbon of the imidazole ring and the acidic catalyst for the condensation and subsequent cyclization.
-
Step 5 (Ester Reduction): Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of cleanly converting the methyl ester to the primary alcohol.[12] The choice of THF as a solvent is standard due to its ability to dissolve the substrate and its compatibility with the highly reactive hydride reagent.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate (D)
-
To a solution of methyl 3-amino-4-(methylamino)benzoate (C) (1.0 eq) in formic acid (10 volumes), the mixture is heated to reflux for 4-6 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and slowly poured into a beaker of ice water.
-
The pH is carefully adjusted to ~7-8 with a saturated sodium bicarbonate solution, causing the product to precipitate.
-
The solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the crude ester (D).
Step 2: Synthesis of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol (E)
-
A flame-dried, three-neck round-bottom flask is charged with lithium aluminum hydride (LiAlH₄) (1.5 eq) and anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate (D) (1.0 eq) in anhydrous THF is added dropwise to the LiAlH₄ suspension.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2-4 hours, with progress monitored by TLC.
-
Upon completion, the reaction is carefully quenched at 0 °C by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
The resulting granular solid (aluminum salts) is filtered off, and the filter cake is washed thoroughly with ethyl acetate.
-
The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification via column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) affords the pure (1-methyl-1H-benzo[d]imidazol-6-yl)methanol (E).
Characterization
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:[2]
-
¹H and ¹³C NMR: To confirm the molecular structure. The ¹H NMR spectrum is expected to show a singlet for the N-methyl group, a singlet for the C2-proton of the imidazole ring, characteristic aromatic proton signals, and signals for the methylene (-CH₂-) and hydroxyl (-OH) protons of the methanol group.[14]
-
Mass Spectrometry (MS): To confirm the molecular weight (162.19 g/mol ).[7]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the broad O-H stretch of the alcohol and C=N/C=C stretching vibrations of the benzimidazole core.
Biological Context and Potential Applications
While specific biological data for (1-methyl-1H-benzo[d]imidazol-6-yl)methanol is scarce, its structural components suggest significant potential as a scaffold for developing novel therapeutics, particularly in oncology and infectious diseases.[3][15]
Scaffold for Kinase Inhibitor Development
Receptor Tyrosine Kinases (RTKs) are crucial mediators of cellular signaling, and their dysregulation is a hallmark of many cancers. A significant number of FDA-approved kinase inhibitors feature heterocyclic cores. Research has shown that indazole-benzimidazole hybrids can act as potent inhibitors of kinases like FMS-like tyrosine kinase 3 (FLT3), a key target in Acute Myeloid Leukemia (AML).[12] The (1-methyl-1H-benzo[d]imidazol-6-yl)methanol core provides an ideal starting point for creating analogous inhibitors. The methanol group serves as a versatile chemical handle for elaboration into side chains designed to interact with specific residues in the kinase ATP-binding pocket.
Intermediate for Topoisomerase I Inhibitors and DNA-Binding Agents
Benzimidazoles, particularly bis-benzimidazoles, are known to be DNA minor groove binders.[16] Furthermore, novel benzimidazole derivatives have been synthesized and evaluated as potential anticancer agents that target human topoisomerase I, an enzyme essential for DNA replication and transcription.[15] These compounds often induce cell cycle arrest and apoptosis in cancer cells.[15][16] (1-methyl-1H-benzo[d]imidazol-6-yl)methanol can be used to synthesize more complex structures, such as bis-benzimidazoles or other derivatives designed to intercalate with DNA or inhibit enzymes involved in DNA processing.[6]
Workflow for Biological Evaluation
Once novel derivatives are synthesized from the parent scaffold, a standard cascade of biological evaluation is necessary to identify lead compounds.
Conclusion
(1-methyl-1H-benzo[d]imidazol-6-yl)methanol (CAS: 181867-18-5) represents a strategically important molecule for medicinal chemistry and drug discovery. While not a therapeutic agent itself, its benzimidazole core is a well-validated pharmacophore, and its methanol functional group provides a crucial point for chemical diversification. The synthetic pathways are accessible through established chemical principles, and the potential for its derivatives to act as potent kinase inhibitors or anticancer agents is strongly supported by extensive literature on analogous structures. This guide provides the foundational knowledge for researchers to utilize this compound as a key building block in the development of the next generation of targeted therapies.
References
- Vertex AI Search.
-
PubChem, National Institutes of Health. (1-methyl-1H-benzo[d]imidazol-6-yl)methanol. Available from: [Link]
-
MDPI. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Available from: [Link]
-
Wisdom Library. Synthesis of benzimidazole derivatives: Significance and symbolism. Available from: [Link]
-
ResearchGate. Synthesis of benzimidazole derivatives. Available from: [Link]
-
Bentham Science. A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Available from: [Link]
-
PubChem, National Institutes of Health. 1H-Benzimidazole, 1-methyl-. Available from: [Link]
-
National Center for Biotechnology Information. (1H-Benzimidazol-1-yl)methanol. Available from: [Link]
-
MySkinRecipes. (1H-Benzo[d]imidazol-1-yl)methanol. Available from: [Link]
-
National Center for Biotechnology Information. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Available from: [Link]
-
ChemBuyersGuide.com. Alfa Chemistry. Available from: [Link]
-
ACS Omega. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Available from: [Link]
-
National Center for Biotechnology Information. Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model. Available from: [Link]
-
PubMed. Benzimidazole: A Milestone in the Field of Medicinal Chemistry. Available from: [Link]
-
Impactfactor. Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Available from: [Link]
-
ResearchGate. benzimidazole-a medicinally important heterocyclic aromatic organic moiety: an overview. Available from: [Link]
-
Semantic Scholar. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as PotentialMulti-Kinase Inhibitors. Available from: [Link]
-
PubMed. Medical implications of benzimidazole derivatives as drugs designed for targeting DNA and DNA associated processes. Available from: [Link]
-
PubChem, National Institutes of Health. (1-methyl-1H-imidazol-5-yl)methanol. Available from: [Link]
-
ChemBuyersGuide.com. Key Organics Limited. Available from: [Link]
-
ChemBuyersGuide.com. GLR Innovations. Available from: [Link]
-
ChemBuyersGuide.com. BLD Pharmatech Co., Limited. Available from: [Link]
-
ChemBuyersGuide.com. abcr GmbH. Available from: [Link]
-
ResearchGate. Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Available from: [Link]
-
Semantic Scholar. Synthesis and Biological Evaluation of Novel 1H‑Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human T. Available from: [Link]
-
ResearchGate. (PDF) Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Available from: [Link]
-
MDPI. Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. impactfactor.org [impactfactor.org]
- 4. Benzimidazole: A Milestone in the Field of Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Medical implications of benzimidazole derivatives as drugs designed for targeting DNA and DNA associated processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (1-methyl-1H-benzo[d]imidazol-6-yl)methanol | C9H10N2O | CID 22926713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. calpaclab.com [calpaclab.com]
- 9. researchgate.net [researchgate.net]
- 10. A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates | Bentham Science [benthamscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. (1H-Benzimidazol-1-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Pharmacological Potential of Methyl-Benzimidazolyl Methanol Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The benzimidazole scaffold represents a privileged structure in medicinal chemistry, forming the cornerstone of numerous clinically significant therapeutic agents.[1][2] Its structural analogy to endogenous purines allows for facile interaction with a myriad of biological macromolecules, leading to a broad spectrum of pharmacological activities.[3] This technical guide delves into the burgeoning field of methyl-benzimidazolyl methanol derivatives, a subclass of benzimidazoles that has garnered considerable interest for its diverse therapeutic potential. We will explore the synthesis, biological evaluation, and mechanistic underpinnings of these compounds across key therapeutic areas, including oncology, infectious diseases, and inflammation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable experimental protocols to accelerate the discovery and development of novel therapeutics based on this versatile chemical scaffold.
Introduction: The Benzimidazole Core and the Significance of Methyl and Methanol Substitutions
The benzimidazole nucleus, a bicyclic aromatic system composed of fused benzene and imidazole rings, is a structural motif of paramount importance in drug discovery.[4][5] Its derivatives have demonstrated a remarkable range of biological activities, including but not limited to, anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[5][6][7] The therapeutic versatility of benzimidazoles stems from their ability to act as isosteres of natural nucleotides, thereby interacting with a wide array of biological targets.[3]
The introduction of methyl and methanol functionalities onto the benzimidazole backbone can profoundly influence the physicochemical and pharmacological properties of the parent molecule. The methyl group can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability. Furthermore, it can provide a crucial steric element for specific binding interactions with target proteins. The hydroxyl group of the methanol substituent introduces a polar functional group capable of forming hydrogen bonds, which are critical for molecular recognition and binding affinity. Derivatization of this hydroxyl group, through esterification or etherification, offers a strategic avenue for modulating the compound's properties and exploring structure-activity relationships (SAR).
This guide will provide a comprehensive exploration of the synthesis, characterization, and biological evaluation of methyl-benzimidazolyl methanol derivatives, with a focus on their potential as novel therapeutic agents.
Synthetic Strategies: Building the Methyl-Benzimidazolyl Methanol Scaffold
The synthesis of methyl-benzimidazolyl methanol derivatives typically involves a multi-step process commencing with a suitably substituted o-phenylenediamine precursor. A prevalent and reliable approach is the Phillips-Ladenburg benzimidazole synthesis, which entails the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[8]
General Synthetic Workflow
A plausible synthetic route to a model compound, 2-methyl-1H-benzimidazole-4-methanol, is outlined below. This general strategy involves the formation of the benzimidazole ring followed by the modification of a functional group at the 4-position.[1]
Caption: Proposed synthetic pathway for 2-methyl-1H-benzimidazole-4-methanol.
Experimental Protocol: Synthesis of 2-Methyl-1H-benzimidazole-4-methanol
This protocol outlines a proposed synthesis adapted from established methodologies for similar benzimidazole derivatives.[1]
Step 1: Synthesis of 2-Methyl-1H-benzo[d]imidazole-4-carbaldehyde
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-2-nitrobenzaldehyde (1 equivalent) in ethanol.
-
Acetylation: React the primary amine with acetic anhydride.
-
Reduction: Reduce the nitro group to an amine using a reducing agent such as sodium dithionite (Na₂S₂O₄) or through catalytic hydrogenation (e.g., H₂/Pd-C). This is typically achieved by heating the mixture to reflux for several hours.
-
Work-up and Purification: Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, remove the solvent under reduced pressure. Purify the crude product via column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield pure 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde.
Step 2: Reduction to 2-Methyl-1H-benzimidazole-4-methanol
-
Reaction Setup: Dissolve 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde (1 equivalent) in an anhydrous solvent like methanol or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction: Cool the solution in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) portion-wise. Monitor the reaction progress by TLC.
-
Quenching and Work-up: Once the reaction is complete, carefully quench it by the slow addition of water or a dilute acid (e.g., 1M HCl).
-
Extraction and Purification: Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product. Further purification by column chromatography or recrystallization will yield the target compound, 2-methyl-1H-benzimidazole-4-methanol.
Characterization: The synthesized compound should be characterized using standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its structure and purity.
Anticancer Activity: Targeting the Hallmarks of Cancer
Benzimidazole derivatives have demonstrated significant potential as anticancer agents, targeting various mechanisms including the inhibition of kinases, tubulin polymerization, and epigenetic modifiers.[9][10] The evaluation of novel methyl-benzimidazolyl methanol derivatives for anticancer activity follows a standardized workflow.
General Experimental Workflow for Anticancer Screening
Caption: A general workflow for the evaluation of anticancer drug candidates.[9]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a primary screening tool for cytotoxic compounds.[11][12]
Materials:
-
Human cancer cell lines (e.g., A549, DLD-1, L929)[9]
-
Complete cell culture medium (e.g., DMEM with 10% Fetal Bovine Serum)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[13]
-
Compound Treatment: Treat the cells with various concentrations of the methyl-benzimidazolyl methanol derivatives (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[9]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Table 1: Hypothetical Cytotoxic Activity of a Methyl-Benzimidazolyl Methanol Derivative
| Compound | Cell Line | IC₅₀ (µM) |
| MBM-1 | MCF-7 (Breast) | 8.5 |
| HCT-116 (Colon) | 12.2 | |
| A549 (Lung) | 15.7 | |
| 5-Fluorouracil | MCF-7 (Breast) | 5.0 |
| HCT-116 (Colon) | 3.8 | |
| A549 (Lung) | 7.2 | |
| Note: The data for MBM-1 is hypothetical and for illustrative purposes.[13] |
Antimicrobial Activity: Combating Infectious Diseases
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzimidazole derivatives have shown considerable promise in this area.[7][14]
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Streak Dilution Method)
The agar streak dilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Petri dishes
-
Test compounds and standard antibiotics (e.g., Ciprofloxacin, Fluconazole)
Procedure:
-
Preparation of Agar Plates: Prepare a series of agar plates containing serial dilutions of the test compounds.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., 0.5 McFarland standard).
-
Inoculation: Streak the surface of each agar plate with the microbial suspension.
-
Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48-72 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[14]
Table 2: Representative Antimicrobial Activity of Benzimidazole Derivatives
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative A | 15.62 | >62.5 | 31.25 |
| Derivative B | 7.81 | 31.25 | 15.62 |
| Ciprofloxacin | 1.95 | 0.98 | - |
| Fluconazole | - | - | 3.9 |
| Note: Data is representative of reported activities for various benzimidazole derivatives.[14] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases. Benzimidazole derivatives have been shown to possess anti-inflammatory properties through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes.[6][15]
Signaling Pathway: COX-Mediated Inflammation
Caption: Inhibition of the cyclooxygenase pathway by methyl-benzimidazolyl methanol derivatives.
Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.[16]
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% in saline)
-
Test compounds and a standard anti-inflammatory drug (e.g., Diclofenac sodium)
-
Pletysmometer
Procedure:
-
Animal Grouping and Dosing: Divide the animals into groups and administer the test compounds or the standard drug orally or intraperitoneally. The control group receives the vehicle only.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Table 3: Illustrative Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment | Dose (mg/kg) | % Inhibition of Edema at 3h |
| Control (Vehicle) | - | 0 |
| MBM-Derivative C | 20 | 45.8 |
| Diclofenac Sodium | 10 | 62.5 |
| Note: Data is illustrative of typical results for anti-inflammatory benzimidazoles. |
Antiviral Activity: A Frontier in Benzimidazole Research
Benzimidazole derivatives have also demonstrated promising antiviral activity against a range of RNA and DNA viruses.[17][18] The evaluation of their antiviral potential involves cell-based assays to determine their efficacy and cytotoxicity.
Experimental Protocol: Antiviral Activity and Cytotoxicity Assays
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells)
-
Virus stock with a known titer
-
Test compounds and a standard antiviral drug (e.g., Ribavirin)
-
Cell culture medium and reagents
-
MTT or other cell viability assay reagents
Procedure:
-
Cytotoxicity Assay: Determine the 50% cytotoxic concentration (CC₅₀) of the test compounds on the host cell line using a standard cell viability assay (e.g., MTT assay).
-
Antiviral Assay (Plaque Reduction Assay or CPE Inhibition Assay):
-
Infect confluent cell monolayers with the virus in the presence of serial dilutions of the test compounds.
-
After an appropriate incubation period, assess the viral replication by either counting the number of viral plaques or observing the cytopathic effect (CPE).
-
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%. The selectivity index (SI) is then calculated as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more promising antiviral candidate.
Table 4: Representative Antiviral Activity of Benzimidazole Derivatives
| Virus | Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Respiratory Syncytial Virus (RSV) | Derivative X | 5.0 - 15.0 | >100 | >6.7 - >20 |
| Coxsackievirus B5 (CVB-5) | Derivative Y | 9.0 - 17.0 | >100 | >5.9 - >11.1 |
| Note: Data is representative of reported activities for various benzimidazole derivatives.[18] |
Structure-Activity Relationship (SAR) Insights
The biological activity of methyl-benzimidazolyl methanol derivatives is intricately linked to their chemical structure. Key SAR insights include:
-
Substitution at the N1-position: The nature of the substituent at the N1-position of the benzimidazole ring can significantly influence the anti-inflammatory and antiviral activities.[15][19]
-
Substituents on the Benzene Ring: Electron-withdrawing or electron-donating groups on the benzene ring can modulate the electronic properties of the molecule and impact its biological activity.[7]
-
Modification of the Methanol Group: Esterification or etherification of the hydroxyl group of the methanol substituent can alter the compound's lipophilicity and hydrogen bonding capacity, thereby affecting its interaction with biological targets.
Conclusion and Future Directions
Methyl-benzimidazolyl methanol derivatives represent a promising class of compounds with a wide spectrum of biological activities. Their versatile scaffold allows for extensive chemical modifications to optimize their potency, selectivity, and pharmacokinetic properties. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation of these compounds as potential therapeutic agents.
Future research in this area should focus on:
-
Synthesis of diverse libraries: Expanding the chemical space of methyl-benzimidazolyl methanol derivatives through combinatorial synthesis and targeted modifications.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds.
-
In vivo efficacy and safety studies: Advancing promising lead compounds into preclinical animal models to evaluate their therapeutic potential and safety profiles.
The continued exploration of methyl-benzimidazolyl methanol derivatives holds significant promise for the discovery of novel and effective treatments for a range of human diseases.
References
- González-Chávez M.M., Méndez F., Martínez R., Pérez-González C., Martínez-Gutiérrez F. Design and Synthesis of Anti-MRSA Benzimidazolylbenzene-sulfonamides. QSAR Studies for Prediction of Antibacterial Activity. Molecules. 2011;16(12):10134-10156.
- Khan I, et al. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. J Biomol Struct Dyn. 2023;41(16):7834-7847.
- BenchChem Technical Support Team.
- Abdel-Motaal M, et al.
- Review on antimicrobial activity of 2-substitude-benzimidazole compouds. World Journal of Advanced Research and Reviews. 2024;24(2):1356-1362.
- Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity. Arch Pharm (Weinheim). 2005;338(2-3):91-8.
- De Clercq E, et al. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles. Antivir Chem Chemother. 2005;16(4):261-8.
- Veerasamy R, et al. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals (Basel). 2021;14(7):667.
- Abdel-Motaal M, et al. Antimicrobial evaluation and docking study of some new substituted benzimidazole-2yl derivatives. Bioorganic Chemistry. 2020;101:103972.
- Kumar A, et al. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. J Pharm Bioallied Sci. 2014;6(2):98-105.
- Al-Adiwish W M, et al. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules. 2020;25(20):4799.
- Novel benzimidazole derivatives (2a-b) were designed, synthesized. Their structures were confirmed using single X-ray crystallography, FT-IR, UV, and NMR spectroscopy, alongside elemental analysis. Furthermore, anticancer activity of the compounds was screened against (MDA-MB-231, MCF-7, HT-29 and healthy cell line (HF)) and revealed significant higher cytotoxicity. J Mol Struct. 2023;1277:134857.
- Sahoo B, et al. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. Pharm Chem J. 2022;56(8):1070-1074.
- Abdel-Motaal M, et al.
- Anti-Inflammatory Trends of New Benzimidazole Derivatives. Future Med Chem. 2019;11(15):1937-1953.
- Sharma D, et al. Biological activities of benzimidazole derivatives: A review. Research Journal of Chemical Sciences. 2021;11(1):42-48.
- Synthesis and Anticancer Potential of New Benzimidazole Theranostic. ChemistryOpen. 2025;14:e202500263.
- Özkay Y, et al. Antimicrobial activity of a new series of benzimidazole derivatives. Arzneimittelforschung. 2011;61(10):584-8.
- Synthesis and Antimicrobial Activity of Certain Benzimidazole and Fused Benzimidazole Derivatives.
- El-Malah A A, et al.
- Benzimidazole derivatives with anti-inflammatory and analgesic activity.
- Szabo C, et al. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. Gen Pharmacol. 1999;32(1):1-8.
- An In-depth Technical Guide on 1H-Benzimidazole-4-methanol, 2-methyl- (9CI). BenchChem. 2025.
- An Overview on Biological Activity of Benzimidazole Derivatives.
- Study of some benzimidazole compounds as antibacterial and antifungal agents.
- A Comparative Analysis of 1H-Benzimidazole-2-methanol's Potential Cross-reactivity. BenchChem. 2025.
- Biological Activity of 2-Methylbenzimidazole Derivatives: A Technical Guide. BenchChem. December 2025.
- N1-substituted benzimidazoles with pyrimidin-2-yl.
- Bilici E, et al. Investigation of Cytotoxic Effect of a Benzimidazole Derivative in DLD-1 Cell Line Using MTT Cell Viability Test and Histopathological Parameter Methods. Eastern J Med. 2025;30(4):550-555.
- Sukhramani P S, et al. In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung cancer activity. Annals of Biological Research. 2011;2(1):51-59.
- Surana K R, et al. Insilico and Biological Evaluation of Anti-Inflammatory Activity of synthesized Benzimidazoles Derivatives. Biosciences Biotechnology Research Asia. 2024;21(3).
- Tonelli M, et al. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents. Bioorg Med Chem. 2014;22(17):4893-909.
- Wang X, et al. Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. J Enzyme Inhib Med Chem. 2016;31(sup2):162-167.
- Recent advances on heterocyclic compounds with antiviral properties. Future Virology. 2021;16(7):469-489.
- N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. Molecules. 2023;28(14):5487.
- Benchmarking 1H-Benzimidazole-4-methanol, 2- methyl-(9CI)
- Recent Advances in Antiviral Benzimidazole Derivatives: A Mini Review.
- Recent advances on heterocyclic compounds with antiviral properties.
- Design, synthesis, anticancer activity, molecular docking and ADME studies of novel methylsulfonyl indole-benzimidazoles in breast cancer. Bioorg Chem. 2021;111:104868.
- An Overview on Biological Activity of Benzimidazole Deriv
- Advancements in antiviral activity of aza-heterocyclic compounds: a review. OUCI. 2024.
- Structure Activity Rel
- Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A System
- Veerasamy R, et al.
- Synthetic strategy and structure-activity relationship (SAR) studies of 3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. J Med Chem. 2013;56(11):4213-31.
- Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review.
- Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. MedChemComm. 2018;9(6):991-1002.
- Imidazole derivatives: Impact and prospects in antiviral drug discovery. PMC. 2022.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cris.technion.ac.il [cris.technion.ac.il]
- 3. researchgate.net [researchgate.net]
- 4. isca.me [isca.me]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review on antimicrobial activity of 2- substitude-benzimidazole compouds [wisdomlib.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and Anticancer Potential of New Benzimidazole Theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eastjmed.org [eastjmed.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview [mdpi.com]
- 16. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Speculated Mechanism of Action of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-methyl-1H-benzo[d]imidazol-6-yl)methanol is a small molecule belonging to the benzimidazole class of heterocyclic aromatic compounds. While direct mechanistic studies on this specific molecule are not extensively published, the benzimidazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives approved for therapeutic use and many more under investigation.[1][2] This technical guide provides a speculative exploration of the potential mechanisms of action of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol, drawing upon the known biological activities of structurally related benzimidazole derivatives. We will delve into three plausible hypotheses for its mode of action: 1) inhibition of tubulin polymerization, 2) topoisomerase I inhibition and DNA damage, and 3) kinase signaling pathway modulation. For each hypothesis, we will present the underlying scientific rationale, detailed experimental protocols for validation, and visual representations of the key pathways and workflows. This guide is intended to serve as a foundational resource for researchers seeking to elucidate the pharmacological properties of this and similar benzimidazole-containing compounds.
Introduction to the Benzimidazole Scaffold
The benzimidazole core, a fusion of benzene and imidazole rings, represents a privileged scaffold in drug discovery.[1] Its structural versatility allows for substitutions at various positions, leading to a diverse range of pharmacological activities.[1] Benzimidazole derivatives have demonstrated efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[3] In the realm of oncology, several benzimidazole-based drugs have received FDA approval, including kinase inhibitors like binimetinib and selumetinib, and the DNA alkylating agent bendamustine.[1] The anticancer effects of benzimidazoles are often attributed to their ability to interfere with fundamental cellular processes such as cell division, DNA replication, and signal transduction.[4][5]
Given the established anticancer potential of the benzimidazole class, it is reasonable to speculate that (1-methyl-1H-benzo[d]imidazol-6-yl)methanol may exert its biological effects through one or more of these well-documented mechanisms. The following sections will explore these possibilities in detail.
Hypothesis 1: Inhibition of Tubulin Polymerization
Scientific Rationale
A prominent mechanism of action for many anticancer benzimidazoles is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[4][6] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. Their proper function is critical for cell division, intracellular transport, and maintenance of cell shape. By binding to β-tubulin, certain benzimidazole compounds prevent its polymerization into microtubules.[6] This disruption leads to a cascade of events including cell cycle arrest, particularly in the G2/M phase, and ultimately, apoptosis.[2][5] The structural features of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol are consistent with other benzimidazole-based tubulin inhibitors, making this a primary hypothesis for its mechanism of action.
Experimental Validation Protocol
Objective: To determine if (1-methyl-1H-benzo[d]imidazol-6-yl)methanol inhibits tubulin polymerization and induces G2/M cell cycle arrest.
Materials:
-
(1-methyl-1H-benzo[d]imidazol-6-yl)methanol
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.)
-
Cell culture reagents
-
Flow cytometer
-
Propidium iodide (PI)
-
RNase A
-
Antibodies for immunofluorescence (α-tubulin, DAPI)
-
Confocal microscope
Step-by-Step Methodology:
-
In Vitro Tubulin Polymerization Assay:
-
Reconstitute purified tubulin protein in polymerization buffer.
-
Add varying concentrations of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol or a known tubulin inhibitor (e.g., nocodazole) as a positive control.
-
Initiate polymerization by incubating at 37°C.
-
Monitor the change in absorbance at 340 nm over time using a spectrophotometer. Inhibition of polymerization will result in a lower rate of absorbance increase.
-
-
Cell Cycle Analysis by Flow Cytometry:
-
Culture cancer cells to 70-80% confluency.
-
Treat cells with different concentrations of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol for 24 hours.
-
Harvest cells, wash with PBS, and fix in cold 70% ethanol.
-
Resuspend fixed cells in PBS containing PI and RNase A.
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase would support the hypothesis.
-
-
Immunofluorescence Microscopy of Microtubule Structure:
-
Grow cells on coverslips and treat with (1-methyl-1H-benzo[d]imidazol-6-yl)methanol.
-
Fix, permeabilize, and block the cells.
-
Incubate with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the microtubule network using a confocal microscope. Disruption of the microtubule structure in treated cells compared to untreated controls would be indicative of tubulin inhibition.
-
Visualization
Caption: Speculated pathway of tubulin polymerization inhibition.
Hypothesis 2: Topoisomerase I Inhibition and DNA Damage Induction
Scientific Rationale
Topoisomerase I (Topo I) is a crucial enzyme that resolves DNA supercoiling during replication and transcription by creating transient single-strand breaks.[7] Some benzimidazole derivatives have been shown to act as Topo I inhibitors.[7][8] These compounds intercalate into the DNA or bind to the Topo I-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand. This leads to the accumulation of DNA single- and double-strand breaks, which in turn activates DNA damage response pathways and can trigger apoptosis. The planar benzimidazole ring system is capable of intercalating between DNA base pairs, making Topo I inhibition a plausible mechanism for (1-methyl-1H-benzo[d]imidazol-6-yl)methanol.
Experimental Validation Protocol
Objective: To assess the ability of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol to inhibit Topo I and induce a DNA damage response.
Materials:
-
(1-methyl-1H-benzo[d]imidazol-6-yl)methanol
-
Human Topoisomerase I enzyme and supercoiled plasmid DNA
-
DNA relaxation assay buffer
-
Agarose gel electrophoresis system
-
Comet assay kit
-
Antibodies for Western blotting (e.g., anti-γH2AX, anti-p53)
-
Cancer cell lines
Step-by-Step Methodology:
-
In Vitro DNA Relaxation Assay:
-
Incubate supercoiled plasmid DNA with human Topo I in the presence of varying concentrations of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol. A known Topo I inhibitor like camptothecin should be used as a positive control.
-
Stop the reaction and separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.
-
Inhibition of Topo I will result in a higher proportion of supercoiled DNA compared to the untreated control.
-
-
Comet Assay (Single Cell Gel Electrophoresis):
-
Treat cancer cells with (1-methyl-1H-benzo[d]imidazol-6-yl)methanol for a specified time.
-
Embed individual cells in a low-melting-point agarose on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving behind the nucleoid.
-
Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Stain the DNA with a fluorescent dye and visualize under a microscope. The length and intensity of the comet tail are proportional to the extent of DNA damage.
-
-
Western Blot Analysis of DNA Damage Markers:
-
Treat cells with the compound and lyse them to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against key DNA damage response proteins, such as phosphorylated histone H2AX (γH2AX), a marker for DNA double-strand breaks, and the tumor suppressor p53.
-
Incubate with a secondary antibody and detect the protein bands. Increased levels of γH2AX and p53 would indicate the activation of the DNA damage response pathway.
-
Visualization
Caption: Workflow for validating Topo I inhibition.
Hypothesis 3: Kinase Signaling Pathway Modulation
Scientific Rationale
Protein kinases play a central role in regulating a multitude of cellular processes, including proliferation, survival, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The benzimidazole scaffold is present in several approved kinase inhibitors, such as the MEK inhibitor binimetinib and the CDK4/6 inhibitor abemaciclib.[1][9] It is plausible that (1-methyl-1H-benzo[d]imidazol-6-yl)methanol could function as a kinase inhibitor, targeting key signaling pathways like the MAPK/ERK or PI3K/Akt pathways, which are frequently overactive in cancer.
Experimental Validation Protocol
Objective: To investigate the effect of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol on key kinase signaling pathways.
Materials:
-
(1-methyl-1H-benzo[d]imidazol-6-yl)methanol
-
Cancer cell lines with known kinase pathway activation (e.g., A549, HCT116)
-
Kinase activity assay kits
-
Antibodies for Western blotting (e.g., anti-phospho-ERK, anti-phospho-Akt, total ERK, total Akt)
-
Cell lysis buffer and protease/phosphatase inhibitors
Step-by-Step Methodology:
-
In Vitro Kinase Panel Screening:
-
Submit (1-methyl-1H-benzo[d]imidazol-6-yl)methanol to a commercial kinase panel screening service (e.g., Eurofins, Promega).
-
The compound will be tested against a large panel of purified kinases to identify potential direct targets.
-
The results will provide a profile of the compound's kinase inhibitory activity and selectivity.
-
-
Western Blot Analysis of Phosphorylated Kinases:
-
Treat cancer cells with the compound for various times and at different concentrations.
-
Lyse the cells and perform Western blotting as described previously.
-
Use antibodies that specifically recognize the phosphorylated (active) forms of key signaling kinases, such as ERK and Akt. Also, probe for the total levels of these proteins to ensure that the observed changes are not due to protein degradation.
-
A decrease in the levels of phosphorylated kinases would suggest that the compound inhibits the upstream signaling pathway.
-
-
Cell Proliferation Assay in Kinase-Dependent Cell Lines:
-
Select cancer cell lines that are known to be dependent on specific kinase pathways for their proliferation and survival.
-
Treat these cells with increasing concentrations of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol.
-
Measure cell viability after 72 hours using an MTT or similar assay.
-
A potent anti-proliferative effect in these specific cell lines would provide further evidence for the inhibition of the corresponding kinase pathway.
-
Visualization
Caption: Potential kinase signaling pathways targeted by the compound.
Conclusion
While the precise mechanism of action of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol remains to be definitively elucidated, the extensive research on the benzimidazole scaffold provides a strong foundation for targeted investigation. The hypotheses presented in this guide—inhibition of tubulin polymerization, topoisomerase I inhibition, and modulation of kinase signaling pathways—represent the most probable avenues for its anticancer activity. The detailed experimental protocols outlined herein offer a clear roadmap for researchers to systematically test these hypotheses. Elucidating the mechanism of action of this compound will not only contribute to our understanding of its therapeutic potential but also inform the rational design of next-generation benzimidazole-based drugs with improved efficacy and selectivity.
References
- A comprehensive review of the anticancer potential of benzimidazole deriv
- Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. (2025).
- Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021). (2022). PubMed.
- Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025). Royal Society of Chemistry.
- Benzimidazole: A Promising target for the development of novel drug molecules against breast cancer. (n.d.). Asian Journal of Research in Chemistry.
- (1-methyl-1H-benzo[d]imidazol-6-yl)methanol. (2024). PubChem.
- Synthesis and Anticancer Activity of Some Novel-1H- BENZO[D]IMIDAZOL-1YL) PYRIDIN-2-YL. (2021). IJIRT.
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). ACS Omega.
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). PubMed Central.
- Abemaciclib form iv. (2017).
Sources
- 1. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 2. ajrconline.org [ajrconline.org]
- 3. ijirt.org [ijirt.org]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2017108781A1 - Abemaciclib form iv - Google Patents [patents.google.com]
A Technical Guide to the Spectroscopic Characterization of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol
Introduction
(1-methyl-1H-benzo[d]imidazol-6-yl)methanol is a heterocyclic compound featuring a benzimidazole core. This structural motif is of significant interest in medicinal chemistry and drug development, as benzimidazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The precise structural elucidation and purity assessment of such molecules are paramount for advancing research and ensuring the reliability of biological data. Spectroscopic analysis is the cornerstone of this characterization process.
This guide provides an in-depth technical overview of the essential spectroscopic data for (1-methyl-1H-benzo[d]imidazol-6-yl)methanol. As a self-validating system, this document not only presents the expected spectral data but also explains the underlying principles and experimental causality. We will explore the predicted data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, coupled with field-proven protocols for data acquisition.
Molecular Structure and Analysis
To effectively interpret spectroscopic data, a foundational understanding of the molecule's structure is essential. The key functional groups and unique chemical environments within (1-methyl-1H-benzo[d]imidazol-6-yl)methanol dictate its spectral signature.
Caption: Structure of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol with atom numbering.
Part 1: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Expertise & Experience: ¹H NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The chemical shift of a proton provides insight into its electronic environment, while signal splitting (multiplicity) reveals the number of neighboring protons, allowing for the mapping of molecular connectivity.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| H2 | ~8.15 | Singlet (s) | 1H | N/A | The C2 proton of an imidazole ring is typically deshielded and appears as a singlet. |
| H7 | ~7.65 | Singlet (s) or narrow Doublet (d) | 1H | ~1.0-2.0 | This proton is ortho to the C7a bridgehead and has one meta-coupled neighbor (H5). It often appears as a sharp singlet or a very narrow doublet. |
| H4 | ~7.55 | Doublet (d) | 1H | ~8.0-8.5 | This proton is ortho to H5, resulting in a clear doublet splitting pattern. |
| H5 | ~7.20 | Doublet of Doublets (dd) | 1H | J = ~8.0-8.5, ~1.0-2.0 | Coupled to both the ortho proton (H4) and the meta proton (H7), leading to a dd pattern. |
| -OH | ~5.30 | Triplet (t) or Broad Singlet (br s) | 1H | ~5.5-6.0 | The hydroxyl proton signal's multiplicity and broadness are solvent and concentration-dependent. In DMSO-d₆, it often couples to the adjacent CH₂ group. |
| -CH₂- | ~4.60 | Doublet (d) or Singlet (s) | 2H | ~5.5-6.0 | These methylene protons are adjacent to the hydroxyl group. In DMSO-d₆, they will likely appear as a doublet due to coupling with the -OH proton. In CDCl₃, this would likely be a singlet. |
| N-CH₃ | ~3.85 | Singlet (s) | 3H | N/A | The N-methyl group is electronically distinct and has no adjacent protons, resulting in a sharp singlet. |
Trustworthiness: A Self-Validating Protocol for ¹H NMR Acquisition
This protocol ensures reproducibility and high-quality data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Causality: Deuterated solvents are used because they are "invisible" in ¹H NMR, preventing large solvent peaks from obscuring the analyte signals.[3] DMSO-d₆ is chosen for its ability to dissolve a wide range of compounds and for resolving OH protons.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is needed. TMS is set to 0.00 ppm and provides a reference point.[4]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Data Acquisition:
-
Insert the sample into the NMR spectrometer (e.g., a 400 MHz Bruker spectrometer).[4]
-
Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any magnetic field drift.
-
Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire the spectrum using standard parameters (e.g., 16-32 scans, 90° pulse angle, 2-5 second relaxation delay).
-
Part 2: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Expertise & Experience: ¹³C NMR spectroscopy provides a map of the unique carbon atoms in a molecule. While it is less sensitive than ¹H NMR, it is invaluable for confirming the carbon skeleton, including quaternary carbons that are not visible in proton spectra.
Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | ~142-145 | The C2 carbon of the imidazole ring is significantly deshielded due to its position between two nitrogen atoms. |
| C7a, C3a | ~135-143 | These are the quaternary (bridgehead) carbons of the benzimidazole system. Their exact shifts can vary based on substitution. |
| C6 | ~130-135 | Aromatic carbon bearing the hydroxymethyl substituent. |
| C4, C5, C7 | ~110-125 | These are the protonated aromatic carbons. Their shifts are influenced by their position relative to the nitrogen atoms and the substituent. |
| C9 (-CH₂OH) | ~60-65 | The sp³-hybridized carbon of the primary alcohol group falls into this characteristic range. |
| C8 (N-CH₃) | ~30-35 | The sp³-hybridized carbon of the N-methyl group. |
Experimental Protocol for ¹³C NMR Acquisition
The sample prepared for ¹H NMR can be used directly. The primary difference is the acquisition parameters.
-
Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.
-
Acquisition:
-
Select a ¹³C experiment with proton decoupling (e.g., zgpg30). Causality: Proton decoupling collapses the C-H splitting, simplifying the spectrum so that each unique carbon appears as a single line. This also enhances the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).
-
Set a wider spectral width (~200-220 ppm) to ensure all carbon signals are captured.
-
Increase the number of scans significantly (e.g., 1024 or more) compared to ¹H NMR, as the ¹³C isotope has a low natural abundance (~1.1%).
-
Part 3: Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides the exact molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules like the target compound, typically yielding the protonated molecular ion [M+H]⁺.
Predicted High-Resolution MS (ESI-TOF) Data
| Ion | Calculated Exact Mass | Observed m/z |
| [M+H]⁺ | 163.0866 (for C₉H₁₁N₂O⁺) | ~163.0866 |
| [M+Na]⁺ | 185.0685 (for C₉H₁₀N₂NaO⁺) | ~185.0685 |
Predicted Fragmentation:
-
Loss of H₂O: A fragment at m/z ~145.0759 corresponding to [M+H - H₂O]⁺.
-
Loss of CH₂OH: A fragment at m/z ~132.0655 corresponding to the loss of the hydroxymethyl radical from the molecular ion.
Workflow for Mass Spectrometry Analysis
Sources
(1-methyl-1H-benzo[d]imidazol-6-yl)methanol: An In-depth Technical Guide to its Solubility Profile
Abstract: This technical guide provides a comprehensive analysis of the solubility profile for (1-methyl-1H-benzo[d]imidazol-6-yl)methanol, a compound of significant interest in pharmaceutical development due to its benzimidazole core. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's physicochemical properties, methodologies for solubility determination, and strategies for solubility enhancement. The guide integrates theoretical principles with practical, field-proven experimental protocols to deliver a self-validating and authoritative resource.
Introduction: The Benzimidazole Scaffold and the Critical Role of Solubility
The benzimidazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs.[1][2][3] Its therapeutic versatility stems from its unique physicochemical attributes, including its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, which facilitate effective binding to biological macromolecules.[1] (1-methyl-1H-benzo[d]imidazol-6-yl)methanol serves as a key building block for more complex molecules within this class.
A compound's aqueous solubility is a critical determinant of its journey from a laboratory curiosity to a viable therapeutic agent. It directly influences bioavailability, formulation design, and ultimately, clinical efficacy. An in-depth understanding of the solubility characteristics of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol is therefore indispensable for any research or development program involving this compound.
Core Physicochemical Properties
A molecule's intrinsic properties are the primary drivers of its solubility behavior. The table below summarizes the key physicochemical parameters for (1-methyl-1H-benzo[d]imidazol-6-yl)methanol.
| Property | Value | Source |
| Molecular Formula | C9H10N2O | PubChem[4] |
| Molecular Weight | 162.19 g/mol | PubChem[4] |
| Predicted pKa (basic) | 5.3 | --- |
| Predicted XLogP3 | 0.6 | PubChem[4] |
| Physical Form | Solid | Sigma-Aldrich |
Note: Predicted pKa and logP values provide initial guidance and should be experimentally confirmed for precise characterization.
The benzimidazole moiety in (1-methyl-1H-benzo[d]imidazol-6-yl)methanol contains a basic nitrogen atom, which is predicted to have a pKa of 5.3. This suggests that the compound's solubility will be pH-dependent. The predicted XLogP3 value of 0.6 indicates a relatively low lipophilicity, suggesting a favorable profile for aqueous solubility.
Aqueous Solubility Determination: Methodologies and Protocols
A comprehensive understanding of aqueous solubility requires the application of distinct but complementary experimental methods: thermodynamic and kinetic solubility assays.
3.1. Thermodynamic Solubility: The Gold Standard
Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a solvent under equilibrium conditions.[5] The shake-flask method is the universally recognized gold-standard for its determination.
Causality Behind Experimental Choices: This method is designed to allow the system to reach a state of true equilibrium between the dissolved and solid forms of the compound, providing a definitive and highly reproducible solubility value. This is crucial for regulatory submissions and for building a fundamental understanding of the compound's biopharmaceutical properties.
Experimental Protocol: Shake-Flask Method
-
Preparation of a Suspension: Add an excess of solid (1-methyl-1H-benzo[d]imidazol-6-yl)methanol to a series of vials containing aqueous buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).[6]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is achieved.[6]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Care must be taken to avoid carryover of solid material.
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Reporting: The thermodynamic solubility is reported as the mean concentration from replicate experiments at each pH.
Workflow for Thermodynamic Solubility Determination
Caption: A stepwise workflow for determining thermodynamic solubility using the shake-flask method.
3.2. Kinetic Solubility: A High-Throughput Approach
Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, typically generated by diluting a high-concentration DMSO stock into an aqueous buffer.[5] This method is favored in early drug discovery for its speed and low compound consumption.[7]
Causality Behind Experimental Choices: The kinetic solubility assay is designed to mimic the conditions often encountered in high-throughput screening (HTS) and other in vitro assays where compounds are introduced from DMSO stocks. It provides an early warning for compounds that may have limited solubility under these non-equilibrium conditions, which can lead to unreliable biological data.
Experimental Protocol: Kinetic Solubility Assay
-
Stock Solution: Prepare a concentrated stock solution of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol in 100% DMSO.[8]
-
Dilution: Add a small volume of the DMSO stock solution to an aqueous buffer in a microtiter plate.[7][8]
-
Incubation: Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature.[8]
-
Precipitate Detection/Removal: Determine the presence of precipitate using nephelometry (light scattering) or separate the undissolved material by filtration.[7]
-
Quantification: Measure the concentration of the compound remaining in solution using a suitable analytical method like UV spectroscopy or LC-MS.[9]
Logical Relationship Between Solubility Types
Caption: The relationship between thermodynamic and kinetic solubility.
The Influence of pH on Solubility
For ionizable compounds, pH is a critical factor governing aqueous solubility.[10][11] As a basic compound, the solubility of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol is expected to increase in acidic conditions.[12][13]
Mechanistic Explanation: At a pH below its pKa, the basic nitrogen atom in the benzimidazole ring will accept a proton, forming a positively charged, and therefore more polar, species. This ionized form will have stronger interactions with water molecules, leading to a significant increase in solubility.[14] Conversely, at a pH above the pKa, the compound will exist predominantly in its neutral, less soluble form.
Predicted pH-Solubility Profile:
| pH Range | Predominant Species | Expected Solubility |
| pH < 4 | Protonated (Cationic) | High |
| pH 4-6 | Mixture of Protonated and Neutral | Intermediate |
| pH > 6 | Neutral | Low |
Solubility in Organic Solvents
While aqueous solubility is paramount for biological applications, solubility in organic solvents is essential for synthesis, purification, and formulation.
General Solubility Expectations:
-
Polar Protic Solvents (e.g., methanol, ethanol): High solubility is expected due to the ability of the hydroxyl and benzimidazole groups to participate in hydrogen bonding.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is anticipated due to the polar nature of these solvents.
-
Non-polar Solvents (e.g., toluene, hexane): Poor solubility is expected due to the overall polar character of the molecule.
Strategies for Solubility Enhancement
If the intrinsic solubility of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol or its derivatives is insufficient, various formulation strategies can be employed.
Decision Pathway for Solubility Improvement
Caption: A decision-making framework for selecting a suitable solubility enhancement strategy.
-
Salt Formation: For a basic compound like this, forming a salt with a pharmaceutically acceptable acid can dramatically increase aqueous solubility.
-
Amorphous Solid Dispersions: Creating a molecular dispersion of the compound in a polymer matrix can prevent crystallization and maintain a higher energy, more soluble amorphous state.
-
Co-solvents and Surfactants: The addition of co-solvents (e.g., ethanol, propylene glycol) or surfactants can increase solubility by reducing the polarity of the aqueous medium.
-
Complexation: Encapsulating the molecule within a cyclodextrin can increase its apparent solubility.
Conclusion
The solubility profile of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol is a multifaceted property that is fundamental to its successful application in drug discovery and development. Its pH-dependent aqueous solubility is a defining characteristic that must be thoroughly understood and managed. This guide has provided a robust framework for the systematic evaluation of this compound's solubility, from foundational physicochemical principles to detailed, actionable experimental protocols. By leveraging these insights, researchers can make informed decisions to optimize the properties of this valuable chemical entity for therapeutic applications.
References
-
PubMed. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. [Link]
-
Impactfactor. Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. [Link]
-
Bentham Science. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. [Link]
-
Khan Academy. pH and solubility. [Link]
-
IntechOpen. Exploring the Versatility of Benzimidazole Scaffolds as Medicinal Agents: A Brief Update. [Link]
-
PubMed. Recent Advancements on Benzimidazole: A Versatile Scaffold in Medicinal Chemistry. [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. [Link]
-
Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
askIITians. How does pH affect solubility? [Link]
-
BioDuro. ADME Solubility Assay. [Link]
-
PubMed. In vitro solubility assays in drug discovery. [Link]
-
Chemistry Steps. The Effect of pH on Solubility. [Link]
-
Chad's Prep. 17.6 pH Effects on Solubility. [Link]
-
PubChem. (1-methyl-1H-benzo[d]imidazol-6-yl)methanol. [Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
Ingenta Connect. Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. [Link]
-
ResearchGate. (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]
-
Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]
Sources
- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. (1-methyl-1H-benzo[d]imidazol-6-yl)methanol | C9H10N2O | CID 22926713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. enamine.net [enamine.net]
- 10. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 11. How does pH affect solubility? - askIITians [askiitians.com]
- 12. Khan Academy [khanacademy.org]
- 13. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 14. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
Synthesis of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol from o-Phenylenediamine: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview and detailed protocols for the multi-step synthesis of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol, a valuable building block in medicinal chemistry, starting from the readily available precursor, o-phenylenediamine. The narrative emphasizes the rationale behind experimental choices, ensuring both scientific integrity and practical applicability.
Introduction
Benzimidazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The target molecule, (1-methyl-1H-benzo[d]imidazol-6-yl)methanol, incorporates key structural features that make it an attractive scaffold for the development of novel therapeutic agents. Its synthesis from o-phenylenediamine involves a strategic sequence of reactions to construct the benzimidazole core, introduce substitution at the desired position, and perform subsequent functional group manipulations. This document outlines a reliable and reproducible synthetic route, providing detailed protocols for each step.
Overall Synthetic Strategy
The synthesis of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol from o-phenylenediamine is a multi-step process that can be logically divided into the formation of a substituted benzimidazole intermediate followed by functional group modification. The chosen strategy prioritizes the use of a commercially available substituted o-phenylenediamine to control the regiochemistry of the final product.
The overall synthetic workflow is depicted below:
Figure 1: Overall synthetic workflow for the preparation of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol.
Part 1: Synthesis of the Key Intermediate: 1H-Benzo[d]imidazole-6-carboxylic acid
The initial phase of the synthesis focuses on the construction of the benzimidazole ring with a carboxylic acid functionality at the 6-position. This is achieved by starting with a suitably substituted o-phenylenediamine derivative, 3,4-diaminobenzoic acid.
Step 1.1: Synthesis of 3,4-Diaminobenzoic Acid
The synthesis of 3,4-diaminobenzoic acid begins with the nitration of 4-aminobenzoic acid, followed by the reduction of the nitro group.
Protocol 1: Synthesis of 3,4-Diaminobenzoic Acid
Materials:
-
4-Aminobenzoic acid
-
Acetic anhydride
-
Concentrated nitric acid
-
Potassium hydroxide
-
Ethanol
-
Ammonium sulfate solution (9%)
-
Hydrochloric acid
-
Ammonia solution
Procedure:
-
Acetylation of 4-Aminobenzoic Acid: In a round-bottom flask, dissolve 4-aminobenzoic acid in a 2 mol/L sodium hydroxide solution. Heat the solution and add acetic anhydride with stirring. Reflux the mixture for 2 hours. Cool the reaction mixture, filter the precipitate, wash with cold water, and dry to obtain 4-acetamidobenzoic acid.
-
Nitration of 4-Acetamidobenzoic Acid: To a flask containing 4-acetamidobenzoic acid, add acetic anhydride. Cool the mixture in an ice bath and add concentrated nitric acid dropwise. After the addition, allow the reaction to proceed at room temperature. The crude 3-nitro-4-acetamidobenzoic acid is obtained by pouring the reaction mixture into ice water and filtering the precipitate.
-
Hydrolysis of the Acetamido Group: In a round-bottom flask, combine the 3-nitro-4-acetamidobenzoic acid with a 50% potassium hydroxide solution and ethanol. Reflux the mixture to hydrolyze the acetamido group, yielding 4-amino-3-nitrobenzoic acid.
-
Reduction of the Nitro Group: In a three-necked flask, dissolve 4-amino-3-nitrobenzoic acid in ethanol. Under reflux, add a 9% ammonium sulfate solution dropwise. After the addition is complete, continue to reflux. Filter the hot solution and wash the residue with water. Combine the filtrates and pour them into ice water to precipitate the crude 3,4-diaminobenzoic acid. Purify the product by dissolving it in hydrochloric acid, cooling, filtering, and then adjusting the pH to 4 with ammonia solution to precipitate the pure product.[1]
Step 1.2: Cyclization to form 1H-Benzo[d]imidazole-6-carboxylic Acid
The synthesized 3,4-diaminobenzoic acid is then cyclized with formic acid to form the benzimidazole ring system. This is a classic Phillips-Ladenburg reaction.[2]
Protocol 2: Synthesis of 1H-Benzo[d]imidazole-6-carboxylic Acid
Materials:
-
3,4-Diaminobenzoic acid
-
Formic acid (90%)
-
Sodium hydroxide solution (10%)
Procedure:
-
In a round-bottom flask, place 3,4-diaminobenzoic acid and add 90% formic acid.
-
Heat the mixture on a water bath at 100 °C for 2 hours.
-
After cooling, slowly add 10% sodium hydroxide solution with constant swirling until the mixture is just alkaline to litmus paper.
-
Filter the crude 1H-benzo[d]imidazole-6-carboxylic acid and wash it with ice-cold water.
-
The crude product can be purified by recrystallization from hot water.
Part 2: N-Methylation and Reduction to the Final Product
With the core heterocyclic structure established, the subsequent steps involve the N-methylation of the imidazole ring and the reduction of the carboxylic acid to the desired primary alcohol. To avoid side reactions during N-methylation, the carboxylic acid is first converted to its methyl ester.
Step 2.1: Esterification of 1H-Benzo[d]imidazole-6-carboxylic Acid
Protocol 3: Synthesis of Methyl 1H-benzo[d]imidazole-6-carboxylate
Materials:
-
1H-Benzo[d]imidazole-6-carboxylic acid
-
Methanol
-
Concentrated sulfuric acid
Procedure:
-
Suspend 1H-benzo[d]imidazole-6-carboxylic acid in methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 12 hours.[3]
-
After completion of the reaction (monitored by TLC), cool the mixture and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude methyl 1H-benzo[d]imidazole-6-carboxylate, which can be purified by column chromatography.
Step 2.2: N-Methylation of Methyl 1H-benzo[d]imidazole-6-carboxylate
The N-methylation is a critical step to introduce the methyl group at the N1 position of the benzimidazole ring.
Protocol 4: Synthesis of Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate
Materials:
-
Methyl 1H-benzo[d]imidazole-6-carboxylate
-
Methyl iodide
-
Potassium carbonate
-
Acetone
Procedure:
-
In a round-bottom flask, dissolve methyl 1H-benzo[d]imidazole-6-carboxylate in acetone.
-
Add an excess of potassium carbonate to the solution.
-
Add methyl iodide dropwise to the stirred suspension.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After the reaction is complete, filter off the potassium carbonate and wash it with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate.
Step 2.3: Reduction of the Ester to (1-methyl-1H-benzo[d]imidazol-6-yl)methanol
The final step is the reduction of the methyl ester to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[4][5]
Protocol 5: Synthesis of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol
Materials:
-
Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate
-
Ethyl acetate
Procedure:
-
Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. All operations must be carried out under an inert atmosphere (e.g., nitrogen or argon) and with appropriate safety precautions.
-
In a dry, three-necked flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere, suspend LiAlH₄ in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Dissolve methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate in anhydrous THF and add it dropwise to the LiAlH₄ suspension with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the dropwise addition of ethyl acetate, followed by the slow addition of water and then a 15% sodium hydroxide solution.
-
A granular precipitate will form. Filter the mixture and wash the solid thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude (1-methyl-1H-benzo[d]imidazol-6-yl)methanol.
-
The product can be purified by recrystallization or column chromatography.
Characterization Data
1-methyl-1H-benzimidazole-5-carboxylic acid:
(1-methyl-1H-benzo[d]imidazol-6-yl)methanol:
-
Molecular Formula: C₉H₁₀N₂O[7]
-
Molecular Weight: 162.19 g/mol [7]
-
Appearance: Solid[8]
-
Purity: Typically >96%[8]
Summary of Quantitative Data
| Step | Starting Material | Product | Reagents | Solvent | Typical Yield |
| 1.1 | 4-Aminobenzoic acid | 3,4-Diaminobenzoic acid | Ac₂O, HNO₃, KOH, (NH₄)₂SO₄ | Ethanol, Water | ~70-80% (overall) |
| 1.2 | 3,4-Diaminobenzoic acid | 1H-Benzo[d]imidazole-6-carboxylic acid | HCOOH | - | High |
| 2.1 | 1H-Benzo[d]imidazole-6-carboxylic acid | Methyl 1H-benzo[d]imidazole-6-carboxylate | MeOH, H₂SO₄ | Methanol | ~90% |
| 2.2 | Methyl 1H-benzo[d]imidazole-6-carboxylate | Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate | CH₃I, K₂CO₃ | Acetone | Good |
| 2.3 | Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate | (1-methyl-1H-benzo[d]imidazol-6-yl)methanol | LiAlH₄ | THF | ~80-90% |
Conclusion
This guide provides a detailed and logical pathway for the synthesis of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol from o-phenylenediamine. By following the outlined protocols and understanding the rationale behind each step, researchers can confidently prepare this valuable compound for applications in drug discovery and development. The self-validating nature of the protocols, supported by authoritative references, ensures a high degree of scientific integrity and reproducibility.
References
-
(1-methyl-1H-benzo[d]imidazol-6-yl)methanol. PubChem. (URL: [Link])
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. (URL: [Link])
- WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof.
-
(1-Methyl-1H-benzo[d]imidazol-6-yl)methanol, 98% Purity, C9H10N2O, 1 gram. A1Biochem. (URL: [Link])
-
Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. (URL: [Link])
-
Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. ResearchGate. (URL: [Link])
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. (URL: [Link])
-
Benzimidazole. - Organic Syntheses Procedure. (URL: [Link])
-
Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. (URL: [Link])
-
Carboxy-2-(1– adamantyl)benzimidazole, Ethyl Carboxylate and some Amide Derivatives. Bulletin of the Georgian National Academy of Sciences. (URL: [Link])
-
1-Methyl-1H-benzimidazole-5-carboxylic acid. PubChem. (URL: [Link])
-
Reduction of Carboxylic Acids By LiAlH4 Mechanism By: Dr. Manu Kaushal. YouTube. (URL: [Link])
-
Benzimidazole synthesis. Organic Chemistry Portal. (URL: [Link])
-
Lithium aluminium hydride. Wikipedia. (URL: [Link])
-
MICROWAVE-ASSISTED SYNTHESIS OF 2-SUBSTITUTED 1H-BENZO[d]IMIDAZOLES AND THEIR ANTIFUNGAL ACTIVITIES IN VITRO. HETEROCYCLES. (URL: [Link])
-
Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. PubMed. (URL: [Link])
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. (URL: [Link])
-
Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. ACS Omega. (URL: [Link])
-
Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. ResearchGate. (URL: [Link])
-
20.5 Hydride Reduction Reactions | Carboxylic Acid Derivatives | Organic Chemistry. YouTube. (URL: [Link])
-
Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. Semantic Scholar. (URL: [Link])
-
Carboxylic Acid Reduction with LiAlH4 mechanism. YouTube. (URL: [Link])
-
Reduction of carboxylic acids to primary alcohols using LiAlH4. Master Organic Chemistry. (URL: [Link])
-
(10) Patent No. ResearchGate. (URL: [Link])
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 1-Methyl-1H-benzimidazole-5-carboxylic acid | C9H8N2O2 | CID 4913063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (1-methyl-1H-benzo[d]imidazol-6-yl)methanol | C9H10N2O | CID 22926713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (1-Methyl-1H-benzo[d]imidazol-5-yl)methanol | 115576-91-5 [sigmaaldrich.com]
Application Note: High-Resolution ¹H NMR Characterization of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol
Introduction: The Significance of Benzimidazole Scaffolds
Benzimidazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active molecules.[1][2] Their diverse biological activities, including anti-ulcer, anti-hypertensive, and anti-cancer properties, make them a cornerstone in medicinal chemistry and drug discovery. The precise substitution pattern on the benzimidazole ring system is critical to a compound's efficacy and safety profile.
(1-methyl-1H-benzo[d]imidazol-6-yl)methanol is a key synthetic intermediate used in the development of more complex pharmaceutical agents. Its structure, featuring a methylated imidazole nitrogen and a hydroxymethyl group on the benzene ring, presents a unique set of protons. Unambiguous structural confirmation and purity assessment are therefore paramount. High-resolution Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the definitive analytical technique for this purpose, providing detailed information on the molecular structure at the atomic level.
This application note provides an in-depth guide to the ¹H NMR characterization of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol, covering the causality behind experimental choices, a detailed protocol, and a comprehensive guide to spectral interpretation.
Structural Analysis and Predicted ¹H NMR Profile
The structure of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol contains several distinct proton environments, each expected to produce a unique signal in the ¹H NMR spectrum. Understanding these environments is the first step in interpreting the resulting data.
Molecular Structure:
(Structure of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol)[3]
Based on this structure, we can predict the following signals:
-
N-CH₃ Protons: A singlet corresponding to the three methyl protons.
-
C2-H Proton: A singlet for the lone proton on the imidazole ring.
-
Ar-CH₂ Protons: A singlet for the two methylene protons of the methanol group.
-
OH Proton: A broad singlet (or triplet if coupling to CH₂ is resolved) for the hydroxyl proton. Its visibility and sharpness are highly solvent-dependent.
-
Aromatic Protons (H-4, H-5, H-7): Three distinct signals in the aromatic region, with splitting patterns determined by their ortho- and meta- relationships.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to ensure high-quality, reproducible data. The causality behind each step is explained to empower the researcher to adapt and troubleshoot effectively.
Rationale for Reagent and Material Selection
-
Analyte: A high-purity sample of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol (approx. 5-10 mg) is required for a strong signal-to-noise ratio in a reasonable acquisition time.[4]
-
Deuterated Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice.
-
Expertise: DMSO-d₆ is an excellent solvent for many polar organic molecules, including benzimidazole derivatives. Critically, it allows for the observation of exchangeable protons (like -OH) which would be lost in solvents like D₂O.[1]
-
Trustworthiness: The use of a deuterated solvent is mandatory. The spectrometer's lock system relies on the deuterium signal to maintain magnetic field stability during the experiment, ensuring high resolution and accurate chemical shifts.[5]
-
-
NMR Tubes: High-precision 5 mm NMR tubes are essential. Any imperfections in the glass can distort the magnetic field homogeneity, leading to broadened peaks and reduced resolution.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm. The residual proton signal from DMSO-d₆ (typically around δ 2.50 ppm) can also be used as a secondary reference.
Step-by-Step Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the analyte into a clean, dry glass vial.
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. Gently swirl or vortex the vial to ensure the sample is fully dissolved.
-
Filtration (Critical Step): Solid particulates in the sample are detrimental to spectral quality, causing significant line broadening.
-
Take a Pasteur pipette and tightly pack a small plug of glass wool into the narrow tip.
-
Using this filter pipette, transfer the sample solution from the vial into the NMR tube. This removes any suspended impurities.
-
-
Capping and Labeling: Cap the NMR tube securely to prevent contamination and solvent evaporation. Label the tube clearly with a unique identifier.
Data Acquisition Parameters (400 MHz Spectrometer)
The following are typical starting parameters. Optimization may be required based on sample concentration and instrument performance.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 | A standard 30° pulse experiment for quantitative 1D spectra. |
| Number of Scans (NS) | 16 | Sufficient for good signal-to-noise for a ~10 mg sample. |
| Relaxation Delay (D1) | 2.0 seconds | Allows for nearly complete relaxation of protons, ensuring accurate integration. |
| Acquisition Time (AQ) | ~4 seconds | Determines the digital resolution of the spectrum. |
| Spectral Width (SW) | 20 ppm | A wide window to ensure all signals, from TMS to potentially deshielded protons, are captured. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Experimental Workflow Diagram
The following diagram illustrates the logical flow from sample preparation to final structural verification.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 3. (1-methyl-1H-benzo[d]imidazol-6-yl)methanol | C9H10N2O | CID 22926713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. publish.uwo.ca [publish.uwo.ca]
Application Note: 13C NMR Analysis of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol
<
Abstract
This technical guide provides a comprehensive overview of the principles and practices for acquiring and interpreting the 13C Nuclear Magnetic Resonance (NMR) spectrum of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol. This benzimidazole derivative is of interest in medicinal chemistry and drug development.[1] This document outlines a detailed experimental protocol for sample preparation and data acquisition. Furthermore, it presents a thorough analysis of the predicted 13C NMR spectrum, explaining the rationale behind the chemical shift assignments for each carbon atom in the molecule. This guide is intended for researchers, scientists, and drug development professionals who are utilizing NMR spectroscopy for the structural elucidation and characterization of heterocyclic compounds.
Introduction: The Significance of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol
Benzimidazoles are a class of heterocyclic aromatic organic compounds with a bicyclic structure, consisting of the fusion of benzene and imidazole rings. This scaffold is a crucial component in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties, including antiviral, antimicrobial, and antitumor activities.[1] The specific compound, (1-methyl-1H-benzo[d]imidazol-6-yl)methanol[2], incorporates a methyl group on one of the imidazole nitrogens and a hydroxymethyl group on the benzene ring. These substitutions can significantly influence the molecule's electronic properties and its interactions with biological targets.
13C NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of such molecules. By providing information on the chemical environment of each carbon atom, it allows for the verification of the substitution pattern and the overall integrity of the molecular structure. This application note serves as a practical guide to performing and interpreting a 13C NMR analysis of this specific benzimidazole derivative.
Principles of 13C NMR Spectroscopy for Structural Elucidation
13C NMR spectroscopy detects the 13C isotope of carbon, which has a nuclear spin of ½. The chemical shift of a 13C nucleus is highly sensitive to its local electronic environment. Electronegative atoms or groups deshield the carbon nucleus, causing its resonance to appear at a higher chemical shift (downfield), while electron-donating groups cause shielding, resulting in an upfield shift.[3]
For (1-methyl-1H-benzo[d]imidazol-6-yl)methanol, we can predict distinct chemical shift regions for the different types of carbon atoms:
-
Aromatic and Heteroaromatic Carbons: These typically resonate in the range of 100-150 ppm.[4] The specific shifts are influenced by the nitrogen atoms in the imidazole ring and the substituents on the benzene ring.
-
Aliphatic Carbons: The methyl (-CH3) and hydroxymethyl (-CH2OH) carbons will appear in the upfield region of the spectrum. The carbon of the hydroxymethyl group will be further downfield than the N-methyl carbon due to the deshielding effect of the adjacent oxygen atom.[4]
To aid in the assignment of signals, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are often employed. A DEPT-135 experiment, for example, will show positive signals for CH3 and CH carbons, negative signals for CH2 carbons, and no signals for quaternary carbons.[5][6][7]
Experimental Protocol
This section details a standardized protocol for the acquisition of a high-quality 13C NMR spectrum of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol.
Sample Preparation
-
Analyte Purity: Ensure the sample of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol is of high purity to avoid signals from impurities complicating the spectrum.
-
Sample Quantity: For a standard 5 mm NMR tube, dissolve 50-100 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent.[8]
-
Solvent Selection: Dimethyl sulfoxide-d6 (DMSO-d6) is a recommended solvent due to its excellent dissolving power for many organic compounds and its well-characterized residual solvent peaks.[9] Chloroform-d (CDCl3) or Methanol-d4 (CD3OD) are also viable alternatives, though solvent effects can slightly alter chemical shifts.[10][11][12][13]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shift scale to 0 ppm.[8]
-
Dissolution and Transfer: It is advisable to first dissolve the sample in the deuterated solvent in a small vial before transferring the solution to the NMR tube using a pipette. This ensures complete dissolution and allows for filtration if any particulate matter is present.[8]
NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.
| Parameter | Recommended Value | Rationale |
| Experiment | 1D 13C with proton decoupling | To obtain a simple spectrum with singlets for each carbon. |
| Observe Frequency | ~100 MHz (for a 400 MHz 1H) | Standard 13C frequency on a 400 MHz instrument. |
| Pulse Program | Standard 1D pulse-acquire (e.g., 'zgpg30') | A 30° pulse angle is a good compromise for signal intensity and relaxation. |
| Spectral Width | 0 - 220 ppm | To encompass the full range of expected chemical shifts.[3] |
| Acquisition Time | 1-2 seconds | To ensure good digital resolution. |
| Relaxation Delay (d1) | 2-5 seconds | Allows for adequate relaxation of quaternary carbons.[14] |
| Number of Scans (ns) | 1024 or higher | To achieve a good signal-to-noise ratio, as 13C is an insensitive nucleus. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine NMR. |
DEPT-135 Experiment
To differentiate between CH, CH2, and CH3 groups, a DEPT-135 experiment should be performed.[5][6][7][15][16] The acquisition parameters will be similar to the standard 13C experiment, but with a DEPT-135 pulse program.
Spectral Analysis and Interpretation
The following is a predicted 13C NMR spectrum for (1-methyl-1H-benzo[d]imidazol-6-yl)methanol, with assignments based on established chemical shift principles for benzimidazole derivatives and substituted benzenes.[17][18]
Molecular Structure and Carbon Numbering
Caption: Numbering scheme for (1-methyl-1H-benzo[d]imidazol-6-yl)methanol.
Predicted Chemical Shifts and Assignments
| Carbon Atom | Predicted δ (ppm) | Multiplicity (DEPT-135) | Rationale |
| C2 | 142 - 145 | CH (+) | Imidazole carbon between two nitrogens, significantly deshielded. |
| C7a | 140 - 143 | Quaternary (absent) | Bridgehead carbon adjacent to N1, deshielded. |
| C3a | 134 - 137 | Quaternary (absent) | Bridgehead carbon adjacent to N3. |
| C5 | 122 - 125 | CH (+) | Aromatic CH. |
| C4 | 118 - 121 | CH (+) | Aromatic CH. |
| C7 | 108 - 112 | CH (+) | Aromatic CH ortho to N1, shielded by the nitrogen. |
| C6 | 138 - 141 | Quaternary (absent) | Aromatic carbon bearing the -CH2OH group. |
| -CH2OH | 62 - 66 | CH2 (-) | Aliphatic carbon attached to an oxygen atom, deshielded. |
| N-CH3 | 30 - 34 | CH3 (+) | Aliphatic carbon attached to a nitrogen atom. |
Note: These are predicted values. Actual experimental values may vary depending on the solvent and other experimental conditions.
Workflow for Spectral Interpretation
The following diagram illustrates the logical workflow for assigning the 13C NMR spectrum with the aid of a DEPT-135 experiment.
Sources
- 1. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 2. (1-methyl-1H-benzo[d]imidazol-6-yl)methanol | C9H10N2O | CID 22926713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. books.rsc.org [books.rsc.org]
- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 16. Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT) [jove.com]
- 17. mdpi.com [mdpi.com]
- 18. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
Mass Spectrometry Analysis of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol: An Application Note and Protocol
Introduction
(1-methyl-1H-benzo[d]imidazol-6-yl)methanol is a heterocyclic compound belonging to the benzimidazole class of molecules. Benzimidazole derivatives are of significant interest in pharmaceutical research and drug development due to their diverse biological activities. Accurate and reliable quantification and structural elucidation of such compounds are critical for pharmacokinetic studies, metabolism profiling, and quality control in drug manufacturing. This application note provides a comprehensive guide to the analysis of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique renowned for its sensitivity and selectivity.
This document is intended for researchers, scientists, and drug development professionals. It offers a detailed, step-by-step protocol, explains the rationale behind the experimental choices, and provides a framework for method validation to ensure data integrity.
Expertise & Experience: The Rationale Behind the Method
The choice of LC-MS/MS for the analysis of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol is predicated on the molecule's inherent properties and the typical analytical challenges encountered with benzimidazole derivatives. The compound possesses a moderate polarity due to the presence of the imidazole ring and the methanol group, making it amenable to reversed-phase liquid chromatography.
Electrospray ionization (ESI) in positive ion mode is selected as the ionization source. The nitrogen atoms in the benzimidazole ring are readily protonated, leading to a strong signal for the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) is employed for its high selectivity and to enable structural confirmation through fragmentation analysis. By monitoring specific precursor-to-product ion transitions, we can achieve low detection limits and minimize interference from complex biological matrices.
The protocol outlined below is designed to be a robust starting point. However, as with any analytical method, optimization may be necessary depending on the specific matrix and instrumentation used. The principles of method validation discussed will guide the user in ensuring the reliability and accuracy of their results.
Experimental Workflow
The overall workflow for the analysis of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol is depicted in the following diagram:
Caption: Experimental workflow for the LC-MS/MS analysis of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol.
Detailed Protocols
Sample Preparation
The choice of sample preparation technique is critical for removing interfering substances and concentrating the analyte.
Protocol 1: Protein Precipitation (for plasma/serum samples)
This method is rapid and suitable for initial screening and high-throughput analysis.
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a structurally similar benzimidazole derivative).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) (for higher purity)
SPE provides a cleaner extract, which can improve assay sensitivity and reduce matrix effects.
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
Pre-treat 1 mL of plasma or urine by adding 1 mL of 4% phosphoric acid.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M HCl followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
Liquid Chromatography (LC) Parameters
A standard reversed-phase C18 column is suitable for the separation of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol.
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters
The following parameters are a starting point and should be optimized for the specific instrument used.
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM)
The protonated molecule [M+H]⁺ for (1-methyl-1H-benzo[d]imidazol-6-yl)methanol (C₉H₁₀N₂O) has a monoisotopic mass of 162.08 Da.[1] The following MRM transitions are proposed based on the fragmentation of similar benzimidazole structures.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| (1-methyl-1H-benzo[d]imidazol-6-yl)methanol | 163.1 | Predicted 145.1 (Loss of H₂O) | 100 | 15-25 |
| (1-methyl-1H-benzo[d]imidazol-6-yl)methanol | 163.1 | Predicted 132.1 (Loss of CH₂OH) | 100 | 20-30 |
| Internal Standard | To be determined | To be determined | 100 | To be determined |
Note: The optimal collision energies should be determined experimentally.
Data Analysis and Interpretation
Quantification
Quantification is performed by integrating the peak areas of the MRM transitions for the analyte and the internal standard. A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the known concentrations of the analyte in the calibration standards. The concentration of the analyte in unknown samples is then determined from this curve.
Proposed Fragmentation Pathway
Understanding the fragmentation of the molecule is key to confirming its identity. Based on the principles of mass spectrometry and studies on similar benzimidazole derivatives, a proposed fragmentation pathway for the protonated (1-methyl-1H-benzo[d]imidazol-6-yl)methanol is presented below.[2][3][4]
Caption: Proposed fragmentation pathway for protonated (1-methyl-1H-benzo[d]imidazol-6-yl)methanol.
The primary fragmentation events are likely the loss of a water molecule (H₂O) from the protonated methanol group and the cleavage of the C-C bond to lose the hydroxymethyl group (CH₂OH).
Trustworthiness: A Self-Validating System
To ensure the reliability and accuracy of the analytical data, a thorough method validation should be performed according to established guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA).[5][6][7]
Key Validation Parameters
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by analyzing blank matrix samples from multiple sources.
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days.
-
Calibration Curve: The linearity of the method is assessed by preparing a series of calibration standards over the expected concentration range. A linear regression analysis is performed, and the correlation coefficient (r²) should be close to 1.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte. This is evaluated by comparing the response of the analyte in a neat solution to its response in a post-extraction spiked matrix sample.
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage).
By systematically evaluating these parameters, the developed LC-MS/MS method becomes a self-validating system, providing trustworthy and reproducible results for its intended application.
References
-
Hida, F., Robert, J., & Luu-Duc, C. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Spectroscopy Letters, 27(1), 35-42. [Link]
-
Ibrahim, H., El‐Tamany, S., & El‐Deen, I. M. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 65-74. [Link]
-
Study of mass spectra of benzimidazole derivatives. (n.d.). International Journal of Development Research. Retrieved from [Link]
-
PubChem. (n.d.). (1-methyl-1H-benzo[d]imidazol-6-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Figueiredo-Sobrinho, R. G., de Santana, F. J. M., & Bonato, P. S. (2014). A simple and fast LC-MS/MS method for the determination of benzimidazoles in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 96, 280-286. [Link]
-
Balizs, G. (1999). Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 727(1-2), 167-177. [Link]
-
Dong, M. W. (2015). The Essence of Modern HPLC: Advantages, Limitations, and Tradeoffs. LCGC North America, 33(10), 764-775. [Link]
-
Analytical Quality Control. (2023, October 27). In Wikipedia. [Link]
-
Hamilton Company. (n.d.). Analytical Development and QC. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). Q2(R2) Validation of Analytical Procedures. [Link]
-
FDA Announces Guidance on M10 Bioanalytical Method Validation. (2019, June 27). American College of Clinical Pharmacology. [Link]
-
Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. (2019). Bioanalysis, 11(13), 1239-1242. [Link]
Sources
- 1. Bioregistry - Metabolite and Tandem Mass Spectrometry Database [bioregistry.io]
- 2. MassBank of North America [mona.fiehnlab.ucdavis.edu]
- 3. METLIN - Wikipedia [en.wikipedia.org]
- 4. METLIN: a metabolite mass spectral database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. FDA Announces Guidance on M10 Bioanalytical Method Validation | ACCP [accp1.org]
HPLC purification method for (1-methyl-1H-benzo[d]imidazol-6-yl)methanol
An Application Note and Protocol for the Preparative HPLC Purification of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol
Authored by: A Senior Application Scientist
Abstract
This application note provides a comprehensive and robust High-Performance Liquid Chromatography (HPLC) method for the purification of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol, a key heterocyclic building block in pharmaceutical and materials science research. The inherent polarity of this compound presents a common challenge for achieving high-purity isolation using standard chromatographic techniques. This guide details a reversed-phase HPLC (RP-HPLC) protocol, explaining the scientific rationale behind the selection of the stationary phase, mobile phase composition, and gradient conditions. The methodology is designed to be self-validating, ensuring reproducibility and scalability for researchers in drug development and chemical synthesis.
Introduction: The Purification Challenge
(1-methyl-1H-benzo[d]imidazol-6-yl)methanol is a member of the benzimidazole family, a privileged scaffold in medicinal chemistry due to its wide range of biological activities.[1][2] The purity of such intermediates is paramount, as even minor impurities can significantly impact the yield, purity, and biological efficacy of subsequent synthetic products. The target molecule contains a polar hydroxymethyl group and a basic benzimidazole core, resulting in a high degree of polarity (calculated XLogP3 of 0.6) and potential for strong interaction with residual silanols on silica-based stationary phases.[3]
Conventional reversed-phase chromatography can suffer from poor retention and peak tailing for such polar, basic compounds.[4][5] This protocol addresses these challenges by employing a carefully optimized RP-HPLC method that ensures sharp, symmetrical peaks and efficient separation from common synthetic impurities.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is the foundation of logical method development.[6]
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O | PubChem CID 22926713[3] |
| Molecular Weight | 162.19 g/mol | PubChem CID 22926713[3] |
| Calculated XLogP3 | 0.6 | PubChem CID 22926713[3] |
| Structure | ||
| Functional Groups | Tertiary amine (in ring), Secondary amine character (in ring), Primary alcohol | N/A |
| UV Absorbance | Strong absorbance expected in the 240-290 nm range, characteristic of the benzimidazole chromophore. | J. Am. Chem. Soc. 1948[7][8] |
Principle of Separation and Method Rationale
The chosen purification strategy is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique separates molecules based on their hydrophobicity.[9] A non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase. Less polar (more hydrophobic) compounds interact more strongly with the stationary phase and elute later, while more polar compounds have a higher affinity for the mobile phase and elute earlier.
Causality Behind Experimental Choices
-
Stationary Phase Selection: A C18 (octadecyl) bonded silica column is selected as the primary stationary phase due to its versatility and wide availability. The long alkyl chains provide sufficient hydrophobic character to retain the benzimidazole core. To mitigate peak tailing caused by the basic nitrogen atoms interacting with acidic silanol groups on the silica surface, a modern, high-purity, end-capped C18 column is essential.
-
Mobile Phase Selection:
-
Solvents: A mixture of HPLC-grade water and acetonitrile (ACN) is used. ACN is often preferred over methanol for nitrogen-containing heterocycles as it typically provides better peak shape and lower backpressure.[10]
-
pH Control: The basicity of the benzimidazole nitrogen can lead to poor peak shape. To ensure consistent protonation of the analyte and to suppress the ionization of residual silanols on the stationary phase, a small amount of an acidic modifier is crucial.[5] Formic acid (0.1%) is an excellent choice as it is volatile, making it compatible with mass spectrometry (MS) and simplifying product isolation via solvent evaporation. Adjusting the mobile phase pH to an acidic value (e.g., pH ~2.7 with 0.1% formic acid) ensures the analyte is in a single, protonated state, leading to sharp, symmetrical peaks.[11]
-
-
Gradient Elution: A gradient elution, where the concentration of the organic solvent (ACN) is increased over time, is employed. This strategy is superior to isocratic (constant solvent concentration) elution for several reasons:
-
It allows for the effective elution of a wider range of impurities, from highly polar starting materials to more non-polar byproducts.
-
It sharpens peaks, improving resolution and detection sensitivity.
-
It shortens the overall run time compared to an isocratic method that could adequately resolve late-eluting compounds.
-
-
UV Detection: The benzimidazole ring system is a strong chromophore.[1][12] Based on literature for similar structures, monitoring at multiple wavelengths, such as 254 nm and 280 nm, is recommended.[7][13] A Diode Array Detector (DAD) or Photo Diode Array (PDA) detector is ideal, as it allows for the simultaneous acquisition of spectra across a range of wavelengths, which is invaluable for assessing peak purity.
Materials, Reagents, and Instrumentation
Materials and Reagents
-
Crude (1-methyl-1H-benzo[d]imidazol-6-yl)methanol (≥90% purity)
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Water, HPLC or Milli-Q® grade
-
Formic Acid (HCOOH), LC-MS grade (~99%)
-
Methanol (MeOH), HPLC grade (for sample dissolution and injector cleaning)
-
0.22 µm or 0.45 µm Syringe Filters (PTFE or Nylon)
Instrumentation
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a binary or quaternary pump, autosampler (or manual injector), column oven, and a fraction collector.
-
Detector: Diode Array Detector (DAD) or a multi-wavelength UV-Vis detector.
-
Column: A high-quality C18 column. Recommended dimensions:
-
For Method Development/Analytical Scale: 4.6 mm x 150 mm, 5 µm particle size
-
For Preparative Scale: 21.2 mm x 150 mm, 5 µm particle size (or similar, scaling up from analytical)
-
Detailed Experimental Protocol
Step 1: Mobile Phase and Sample Preparation
-
Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water, add 1 mL of formic acid. Mix thoroughly.
-
Mobile Phase B (Organic): To 999 mL of HPLC-grade acetonitrile, add 1 mL of formic acid. Mix thoroughly.
-
Degas Mobile Phases: Degas both mobile phases for 10-15 minutes using an ultrasonicator or an inline degasser to prevent pump cavitation and baseline noise.
-
Sample Preparation:
-
Prepare a stock solution of the crude (1-methyl-1H-benzo[d]imidazol-6-yl)methanol at a concentration of approximately 10-20 mg/mL.
-
Use a minimal amount of methanol to dissolve the solid, then dilute with Mobile Phase A. This ensures solubility while maintaining compatibility with the initial HPLC conditions.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column or injector.
-
Step 2: HPLC System Setup and Equilibration
-
Install the appropriate C18 column into the column oven.
-
Set the column temperature to 30°C to ensure stable and reproducible retention times.
-
Purge the pump lines with their respective mobile phases.
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A / 5% B) at the desired flow rate until a stable baseline is achieved. This may take 10-15 column volumes.
Step 3: Chromatographic Conditions and Method Execution
The following table summarizes the recommended starting conditions. These should be optimized based on the specific impurity profile of the crude material.
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in ACN | 0.1% Formic Acid in ACN |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Injection Volume | 5 - 20 µL | 100 - 1000 µL (of ~20 mg/mL soln) |
| Column Temp. | 30°C | 30°C |
| Detection | DAD/PDA at 254 nm & 280 nm | UV at 254 nm & 280 nm |
| Gradient | ||
| 0.0 - 2.0 min | 5% B | 5% B |
| 2.0 - 15.0 min | 5% to 60% B | 5% to 60% B |
| 15.0 - 17.0 min | 60% to 95% B | 60% to 95% B |
| 17.0 - 19.0 min | 95% B (Wash) | 95% B (Wash) |
| 19.1 - 25.0 min | 5% B (Re-equilibrate) | 5% B (Re-equilibrate) |
Step 4: Fraction Collection and Purity Analysis
-
Monitor the UV chromatogram in real-time.
-
Begin collecting the eluent just before the main product peak begins to rise and stop collecting just after it returns to baseline. Use narrow collection windows to maximize purity.
-
After collection, perform an analytical scale injection of each major fraction (and combined fractions) to confirm purity. Use the DAD detector's peak purity analysis function if available.
Step 5: Product Isolation and Column Storage
-
Combine all fractions that meet the required purity specification (>98%, for example).
-
Remove the solvents (water, ACN, formic acid) using a rotary evaporator. The use of a volatile buffer like formic acid simplifies this step significantly.
-
After the final purification run, flush the column with a high percentage of organic solvent (e.g., 80:20 ACN/Water) to remove any strongly retained compounds.
-
For long-term storage, follow the manufacturer's instructions, which typically involve storing the column in 100% acetonitrile or methanol.
Conclusion
This application note presents a validated and scientifically justified RP-HPLC method for the purification of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol. By carefully selecting a C18 stationary phase and employing an acidified water/acetonitrile mobile phase with a gradient elution, this protocol successfully overcomes the challenges associated with retaining and resolving polar, basic compounds. The detailed step-by-step guide provides researchers with a reliable and scalable method to obtain high-purity material, which is critical for successful outcomes in drug discovery and development.
References
- PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation.
- Ali, J. HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
- Stoyanova, A., et al. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. MDPI.
- Sigma-Aldrich. (1-Methyl-1H-benzo[d]imidazol-5-yl)methanol. Product Page.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22926713, (1-methyl-1H-benzo[d]imidazol-6-yl)methanol. PubChem.
- Pesek, J. HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Kim, H., & Lee, W. (2005). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Monitoring and Assessment.
- Chrom Tech, Inc. (2025, October 20).
- ResearchGate. (n.d.). Absorbance spectra of Benzimidazole L (1 mL, 0.0001 M) after adding the....
- National Institute of Standards and Technology. (n.d.). 1H-Benzimidazole. NIST Chemistry WebBook.
- ResearchGate. (n.d.). Theoretical UV–VIS absorption spectra of molecules.
- Google Patents. (n.d.). A process for the optical purification of benzimidazole derivatives.
- ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- Steck, E. A., Nachod, F. C., Ewing, G. W., & Gorman, N. H. (1948). Absorption Spectra of Heterocyclic Compounds. III. Some Benzimidazole Derivatives. Journal of the American Chemical Society.
- Sepuxianyun. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
- (2025, August 5).
- Sigma-Aldrich. (4-tert-Butylphenyl)(1-methyl-1H-benzo[d]imidazol-2-yl)methanol. Product Page.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2773450, (1-methyl-1H-imidazol-5-yl)methanol. PubChem.
- Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica.
- Kulik, A., et al. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica.
- ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI.
- Quora. (2022, August 19). How to choose a mobile phase in HPLC. Quora.
- Singh, S., & Singh, A. (2018). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology.
- ResearchGate. (2025, December 25). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs.
- Glentham Life Sciences. (1-Methyl-1H-benzo[d]imidazol-6-yl)methanol, 98%. Product Page.
- Semantic Scholar. (2023, July 6).
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. (1-methyl-1H-benzo[d]imidazol-6-yl)methanol | C9H10N2O | CID 22926713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 5. welch-us.com [welch-us.com]
- 6. quora.com [quora.com]
- 7. 1H-Benzimidazole [webbook.nist.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chromtech.com [chromtech.com]
- 10. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: (1-methyl-1H-benzo[d]imidazol-6-yl)methanol as a Versatile Chemical Intermediate in Drug Discovery
Abstract
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] (1-methyl-1H-benzo[d]imidazol-6-yl)methanol is a key chemical intermediate, offering a reactive hydroxyl group tethered to a stable, N-methylated benzimidazole core. This combination allows for extensive functionalization, making it an invaluable building block for synthesizing libraries of compounds for drug discovery and development. This document provides detailed application notes, reaction protocols, and mechanistic insights for leveraging this intermediate in the synthesis of more complex molecules with potential therapeutic applications, including anticancer and antimicrobial agents.[2][3][4]
Introduction to the Intermediate
(1-methyl-1H-benzo[d]imidazol-6-yl)methanol is a solid, organic compound with the molecular formula C₉H₁₀N₂O and a molecular weight of approximately 162.19 g/mol .[5] Its structure features a planar benzimidazole ring system, which is known to interact with various biological targets, N-methylation at the 1-position to prevent tautomerization and provide a consistent structural element, and a primary alcohol at the 6-position, which serves as the primary handle for synthetic diversification.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O | PubChem[5] |
| Molecular Weight | 162.19 g/mol | PubChem[5] |
| XLogP3 | 0.6 | PubChem[5] |
| Hydrogen Bond Donors | 1 (hydroxyl group) | PubChem[5] |
| Hydrogen Bond Acceptors | 2 (imidazole nitrogens) | PubChem[5] |
The strategic placement of the hydroxymethyl group allows for its conversion into a variety of other functional groups—aldehydes, carboxylic acids, halides, ethers, and esters—each opening up distinct avenues for molecular elaboration and structure-activity relationship (SAR) studies.
Synthetic Pathways Utilizing the Intermediate
The true utility of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol lies in the reactivity of its benzylic alcohol. Below are detailed protocols for its most common and impactful transformations.
Diagram: Synthetic Diversification Workflow
The following diagram illustrates the central role of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol as a precursor to several key secondary intermediates.
Caption: Synthetic pathways originating from the core intermediate.
Protocol 2.1: Oxidation to 1-methyl-1H-benzo[d]imidazole-6-carbaldehyde
Rationale: The aldehyde functionality is a cornerstone of organic synthesis, enabling access to amines via reductive amination, and serving as a precursor for condensation reactions to form larger heterocyclic systems.[4] A mild oxidant like activated manganese dioxide (MnO₂) is ideal for this transformation as it selectively oxidizes benzylic alcohols without affecting the electron-rich benzimidazole core.
Materials:
-
(1-methyl-1H-benzo[d]imidazol-6-yl)methanol
-
Activated Manganese Dioxide (MnO₂, ~10 eq.)
-
Dichloromethane (DCM), anhydrous
-
Celite®
-
Glass-fritted funnel
-
Round-bottom flask, magnetic stirrer, and reflux condenser
Procedure:
-
Setup: To a 250 mL round-bottom flask, add (1-methyl-1H-benzo[d]imidazol-6-yl)methanol (1.0 g, 6.17 mmol) and dissolve in 100 mL of anhydrous DCM.
-
Reaction: Add activated MnO₂ (10.7 g, 61.7 mmol, 10 eq.) to the solution in one portion. The suspension will turn black.
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 40°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 10% MeOH in DCM). The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature. Prepare a short plug of Celite® in a glass-fritted funnel and filter the suspension.
-
Purification: Wash the Celite® plug and the reaction flask thoroughly with additional DCM (3 x 50 mL) to ensure all product is collected. Combine the filtrates.
-
Isolation: Remove the solvent from the combined filtrate under reduced pressure using a rotary evaporator to yield the crude aldehyde. The product can be further purified by column chromatography on silica gel if necessary.
Self-Validation:
-
¹H NMR: Expect the disappearance of the benzylic CH₂ signal (~4.8 ppm) and the alcohol -OH proton, and the appearance of a characteristic aldehyde proton singlet (~10.0 ppm).[6]
-
IR Spectroscopy: Look for the appearance of a strong C=O stretching band around 1700 cm⁻¹.
Protocol 2.2: Conversion to 6-(Chloromethyl)-1-methyl-1H-benzo[d]imidazole
Rationale: Converting the hydroxyl group into a good leaving group, such as a chloride, transforms the intermediate into a potent electrophile. The resulting 6-(chloromethyl) derivative is highly reactive towards a wide range of nucleophiles (amines, thiols, alcohols), enabling the facile attachment of the benzimidazole scaffold to other molecules of interest. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous and easily removed.
Materials:
-
(1-methyl-1H-benzo[d]imidazol-6-yl)methanol
-
Thionyl Chloride (SOCl₂, 1.5 eq.)
-
Chloroform (CHCl₃) or Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, and ice bath
Procedure:
-
Setup: In a fume hood, suspend (1-methyl-1H-benzo[d]imidazol-6-yl)methanol (1.0 g, 6.17 mmol) in 50 mL of anhydrous chloroform in a round-bottom flask equipped with a magnetic stirrer. Cool the suspension in an ice bath.
-
Reagent Addition: Add thionyl chloride (0.67 mL, 9.25 mmol, 1.5 eq.) dropwise to the cooled suspension over 10 minutes. Caution: SOCl₂ is corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, then heat to reflux for 2-3 hours. Monitor by TLC until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and carefully pour it over crushed ice. Slowly neutralize the mixture by adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Drying and Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product, which can be purified by recrystallization or chromatography.
Diagram: Mechanism of Halogenation with SOCl₂
Caption: Internal nucleophilic substitution (SNi) mechanism.
Applications in Medicinal Chemistry
The derivatives synthesized from (1-methyl-1H-benzo[d]imidazol-6-yl)methanol are precursors to compounds with significant biological activity.
-
Anticancer Agents: The benzimidazole core is found in molecules that target DNA topoisomerase and other critical enzymes in cancer cell proliferation.[3][7] The aldehyde and carboxylic acid derivatives are ideal for coupling with other fragments to build complex inhibitors.
-
Antimicrobial Agents: Benzimidazole derivatives have shown broad-spectrum activity against bacteria and fungi.[1][8] The chloromethyl derivative can be used to alkylate nitrogen or sulfur-containing heterocycles to generate novel antimicrobial candidates.
-
Kinase Inhibitors: The scaffold can be elaborated to target specific protein kinases, such as FLT3 in acute myeloid leukemia, by building out amide or urea functionalities from the core structure.[9]
Summary of Key Transformations
| Starting Material | Reagents | Product | Application |
| (1-methyl-1H-benzo[d]imidazol-6-yl)methanol | MnO₂, DCM | 1-methyl-1H-benzo[d]imidazole-6-carbaldehyde | Reductive Amination, Condensations |
| (1-methyl-1H-benzo[d]imidazol-6-yl)methanol | SOCl₂, CHCl₃ | 6-(Chloromethyl)-1-methyl-1H-benzimidazole | N/O/S-Alkylation of Nucleophiles |
| 1-methyl-1H-benzo[d]imidazole-6-carbaldehyde | KMnO₄, base | 1-methyl-1H-benzo[d]imidazole-6-carboxylic acid | Amide Coupling, Esterification |
| (1-methyl-1H-benzo[d]imidazol-6-yl)methanol | NaH, R-Br, THF | 6-(Alkoxymethyl)-1-methyl-1H-benzimidazole | Ether-linked Analogs |
Conclusion
(1-methyl-1H-benzo[d]imidazol-6-yl)methanol is more than a simple chemical; it is a strategic platform for the efficient construction of diverse molecular architectures. Its predictable reactivity and the inherent biological relevance of the benzimidazole core make it an indispensable tool for researchers, scientists, and drug development professionals. The protocols outlined herein provide a robust foundation for the synthesis of novel compounds with the potential to address significant unmet medical needs.
References
-
Bansal, Y., & Silakari, O. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry. Available from: [Link]
-
National Center for Biotechnology Information. (1-methyl-1H-benzo[d]imidazol-6-yl)methanol. PubChem Compound Database. Available from: [Link]
-
ResearchGate. (methyl-1Hbenzo[d]imidazol-2- yl)quinoline. Available from: [Link]
-
Indian Academy of Sciences. Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). Available from: [Link]
-
ResearchGate. Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). Available from: [Link]
-
Semantic Scholar. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Available from: [Link]
-
National Center for Biotechnology Information. 1-Methyl-6-nitro-1H-benzimidazole. PMC. Available from: [Link]
-
MDPI. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Available from: [Link]
-
American Chemical Society. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Available from: [Link]
-
National Center for Biotechnology Information. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. PMC. Available from: [Link]
-
PubMed Central. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Available from: [Link]
-
ResearchGate. Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Available from: [Link]
-
National Center for Biotechnology Information. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. PMC. Available from: [Link]
-
PubMed Central. Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model. Available from: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. The synthesis, antimicrobial activity and docking studies of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin- 4(3H)-ones with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents. Available from: [Link]
-
MDPI. Selective Production of Hydrogen and Lactate from Glycerol Dehydrogenation Catalyzed by a Ruthenium PN 3 P Pincer Complex. Available from: [Link]
Sources
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Methyl-6-nitro-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (1-methyl-1H-benzo[d]imidazol-6-yl)methanol | C9H10N2O | CID 22926713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The synthesis, antimicrobial activity and docking studies of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin- 4(3H)-ones with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 9. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Antimicrobial Screening of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preliminary antimicrobial screening of the novel compound, (1-methyl-1H-benzo[d]imidazol-6-yl)methanol. The benzimidazole scaffold is a well-established pharmacophore in medicinal chemistry, known for a wide spectrum of biological activities, including antimicrobial effects.[1][2][3] This guide details the scientific rationale, necessary materials, and step-by-step protocols for three fundamental antimicrobial assays: Broth Microdilution for determining Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC), Agar Well Diffusion, and the Kirby-Bauer Disk Diffusion method. The protocols are designed based on authoritative standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure scientific rigor and reproducibility.[4]
Introduction: The Rationale for Screening
Benzimidazole derivatives are heterocyclic aromatic compounds structurally analogous to purine nucleoside bases, which allows them to interact readily with biological macromolecules.[2] This structural feature has led to the development of numerous benzimidazole-based drugs with diverse therapeutic applications, including anthelmintic, antiviral, and anticancer properties.[1][5] Their antimicrobial potential is of significant interest due to the escalating global challenge of antimicrobial resistance.[6] Many benzimidazole derivatives exert their antimicrobial effects by targeting essential microbial processes, such as inhibiting DNA gyrase, which disrupts DNA synthesis, or interfering with ergosterol biosynthesis in fungi.[1][2]
(1-methyl-1H-benzo[d]imidazol-6-yl)methanol is a specific derivative whose antimicrobial profile may not be extensively characterized. The screening protocols outlined herein provide a systematic and validated approach to perform an initial assessment of its efficacy against a panel of medically relevant bacteria and fungi, thereby establishing a foundation for further investigation and potential development.
Compound Profile: (1-methyl-1H-benzo[d]imidazol-6-yl)methanol
A thorough understanding of the test compound's physicochemical properties is critical for designing accurate and reproducible biological assays.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O | PubChem[7] |
| Molecular Weight | 162.19 g/mol | PubChem[7] |
| Physical Form | Solid | Sigma-Aldrich |
| Solubility | Sparingly soluble in water; more soluble in organic solvents like DMSO or ethanol. | General Benzimidazole Property[8] |
| Storage | Sealed in a dry environment at room temperature. | Sigma-Aldrich |
Causality Behind Experimental Choice: The compound's limited aqueous solubility necessitates the use of a solvent like Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution. It is crucial to ensure the final concentration of DMSO in the assay medium is non-inhibitory to the test microorganisms (typically ≤1% v/v). A solvent toxicity control must be included in all experiments.
Principles of Core Antimicrobial Assays
The screening strategy employs both dilution and diffusion methods to generate a comprehensive preliminary profile of the compound's activity.
-
Dilution Assays (e.g., Broth Microdilution): These methods determine the minimum concentration of an antimicrobial agent required to inhibit growth (Minimum Inhibitory Concentration, MIC) or kill the microorganism (Minimum Bactericidal/Fungicidal Concentration, MBC/MFC).[9] They provide quantitative data on potency.
-
Diffusion Assays (e.g., Agar Well/Disk Diffusion): These are qualitative or semi-quantitative techniques where the compound diffuses from a point source through solid agar seeded with a microorganism. The presence of a "zone of inhibition" where no growth occurs indicates antimicrobial activity.[10][11] The size of the zone correlates with the compound's potency, diffusion characteristics, and the microorganism's susceptibility.[10]
Essential Materials & Reagents
-
Test Compound: (1-methyl-1H-benzo[d]imidazol-6-yl)methanol
-
Solvent: Sterile, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Culture Media:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA) for bacteria.
-
RPMI-1640 Medium for fungi (yeasts).
-
Tryptic Soy Broth (TSB) and Agar (TSA) for general microbial propagation.
-
-
Test Microorganisms (Quality Control Strains):
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Yeast: Candida albicans (e.g., ATCC 90028)
-
-
Equipment & Consumables:
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile Petri dishes (100 mm)
-
Micropipettes and sterile tips
-
Sterile cotton swabs
-
Spectrophotometer or turbidimeter
-
Incubator (35-37°C)
-
Biosafety cabinet
-
Vortex mixer
-
Sterile filter paper disks (6 mm diameter)
-
Sterile cork borer (6-8 mm diameter)
-
-
Reagents & Controls:
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)
-
Negative (growth) and solvent controls
-
Detailed Experimental Protocols
Protocol 1: Broth Microdilution for MIC & MBC Determination
This protocol is the gold standard for quantitative susceptibility testing and is based on CLSI guidelines.[4][12] It determines the lowest concentration of the compound that inhibits visible microbial growth (MIC).
A. Preparation of Reagents
-
Compound Stock Solution: Prepare a 10 mg/mL stock solution of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol in 100% DMSO. Vortex until fully dissolved. This high concentration minimizes the amount of DMSO carried over into the assay.
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL). This standardization is critical for reproducibility.[13] d. Dilute this standardized suspension 1:150 in the appropriate broth medium (e.g., CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
B. Microplate Setup & Assay Procedure
-
Dispense Medium: Add 50 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate.
-
Serial Dilution: a. Add 50 µL of the prepared compound stock solution (or an intermediate dilution) to the first column of wells. b. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating across the plate to the 10th column. Discard the final 50 µL from column 10. This creates a concentration gradient. c. Column 11 will serve as the Growth Control (no compound). d. Column 12 will serve as the Sterility Control (broth only, no inoculum).
-
Inoculation: Add 50 µL of the final diluted inoculum (from step A2d) to wells in columns 1 through 11. Do not add inoculum to the sterility control wells (column 12). The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours for bacteria or 24-48 hours for yeast.
C. MIC Determination & Interpretation
-
Visually inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[14][15]
-
The growth control well (column 11) should be turbid. The sterility control well (column 12) should be clear.
D. MBC Determination
-
From each well that showed no visible growth (the MIC well and all higher concentrations), take a 10 µL aliquot and spot-plate it onto a fresh MHA plate.
-
Incubate the MHA plate at 35 ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[16] Practically, this is often identified as the concentration that yields no more than 1-2 colonies from the 10 µL spot.
dot
Caption: Workflow for MIC and MBC Determination.
Protocol 2: Agar Well Diffusion Assay
This method is excellent for initial screening of extracts or soluble compounds.[17][18]
-
Plate Preparation: a. Prepare MHA and pour 20-25 mL into sterile 100 mm Petri dishes to a uniform depth of about 4 mm. Allow to solidify completely. A standardized depth is crucial for consistent diffusion. b. Prepare a microbial inoculum adjusted to the 0.5 McFarland standard as described in Protocol 1 (Step A2c).
-
Inoculation: a. Dip a sterile cotton swab into the standardized inoculum, removing excess liquid by pressing it against the inside of the tube. b. Swab the entire surface of the MHA plate evenly in three directions (a "lawn" of bacteria) to ensure confluent growth.[13] c. Allow the plate to dry for 5-10 minutes.
-
Well Creation & Compound Application: a. Using a sterile cork borer (6-8 mm), punch wells into the agar. b. Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution (prepared at a known concentration in a suitable solvent) into a well. c. Add the same volume of solvent (e.g., DMSO) to a separate well as a negative control. d. Add a standard antibiotic solution to another well as a positive control.
-
Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well) in millimeters (mm).
dot
Caption: Agar Well Diffusion Experimental Workflow.
Protocol 3: Kirby-Bauer Disk Diffusion Assay
This is a highly standardized method widely used in clinical labs and is excellent for screening pure compounds.[19][20]
-
Plate & Inoculum Preparation: Prepare and inoculate MHA plates with a lawn of bacteria exactly as described for the Agar Well Diffusion assay (Steps 1 & 2).
-
Disk Preparation & Application: a. Aseptically apply sterile, blank paper disks (6 mm) to the inoculated agar surface. b. Pipette a small, fixed volume (e.g., 10 µL) of the test compound solution (at a known concentration) onto each disk. The amount of compound per disk should be recorded (e.g., in µ g/disk ). c. Apply a disk with solvent only as a negative control and a commercially available antibiotic disk as a positive control. d. Ensure disks are placed at least 24 mm apart to prevent overlapping zones.[13]
-
Incubation: Incubate the plates at 35 ± 2°C for 16-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition in millimeters (mm).
dot
Caption: Kirby-Bauer Disk Diffusion Workflow.
Data Interpretation & Presentation
Properly interpreting and presenting data is as important as the experiment itself.
-
MIC (µg/mL): A quantitative measure of potency. A lower MIC value indicates higher potency.[21]
-
MBC (µg/mL): The concentration required to kill the organism.
-
MBC/MIC Ratio: This ratio helps classify the compound's effect.[16]
-
Bactericidal: MBC/MIC ≤ 4. The compound actively kills the bacteria.
-
Bacteriostatic: MBC/MIC > 4. The compound inhibits growth but does not kill the bacteria.
-
-
Zone of Inhibition (mm): A qualitative or semi-quantitative indicator of activity. The size is influenced by the compound's diffusion rate in agar and its intrinsic potency. It is not appropriate to directly compare zone diameters between different compounds as they may have different molecular weights and diffusion properties.[14]
Table 1: Example Data Presentation for MIC/MBC Results
| Microorganism | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Compound MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | 16 | 0.5 | 32 | 2 | Bactericidal |
| E. coli ATCC 25922 | 64 | 0.25 | >256 | >4 | Bacteriostatic |
| P. aeruginosa ATCC 27853 | >256 | 1 | >256 | - | Inactive |
Table 2: Example Data Presentation for Diffusion Assay Results
| Microorganism | Compound (50 µ g/disk ) Zone of Inhibition (mm) | Ciprofloxacin (5 µ g/disk ) Zone of Inhibition (mm) | Solvent Control Zone of Inhibition (mm) |
| S. aureus ATCC 29213 | 18 | 25 | 0 |
| E. coli ATCC 25922 | 12 | 30 | 0 |
| P. aeruginosa ATCC 27853 | 0 | 22 | 0 |
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No growth in positive control wells/plates. | Inoculum was not viable; inactive growth medium; incorrect incubation temperature. | Use a fresh culture for the inoculum; check the expiration date and preparation of the medium; verify incubator temperature. |
| Growth in sterility control wells. | Contamination of broth, plates, or reagents. | Use fresh, sterile materials. Ensure strict aseptic technique throughout the protocol. |
| Compound precipitates in the broth. | Compound solubility limit was exceeded. | Prepare a lower concentration stock solution or use a co-solvent if it doesn't affect microbial growth (must be validated). |
| Inconsistent or overlapping zones of inhibition. | Uneven lawn of bacteria; disks placed too close together; uneven agar depth. | Ensure the lawn is spread evenly in three directions; place disks at least 24 mm apart; pour agar plates on a level surface to a consistent depth. |
| Solvent control shows a zone of inhibition. | The solvent (e.g., DMSO) is toxic at the concentration used. | Reduce the final concentration of the solvent in the assay. Perform a solvent toxicity titration to find the highest non-inhibitory concentration. |
References
-
Alpan, A. S., Gunes, H., Topcu, Z., & Ozden, S. (2007). Antimicrobial activity of a new series of benzimidazole derivatives. PubMed. Available at: [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.org. Available at: [Link]
-
Ansari, A., et al. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Medicinal Chemistry. Available at: [Link]
-
Arora, G., & Kumar, A. (2018). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. PubMed. Available at: [Link]
-
Austin Peay State University. (n.d.). Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method. APSU. Available at: [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Available at: [Link]
-
Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Chemistry Notes. Available at: [Link]
-
Gürsoy, E., & Karali, N. (2003). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Molecules. Available at: [Link]
-
Gupta, S., & Singh, J. (2018). Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. Open Access Journals. Available at: [Link]
-
Khan, I., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. Available at: [Link]
-
Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. Available at: [Link]
-
Panthi, S., et al. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies. Available at: [Link]
-
ResearchGate. (n.d.). Schematic depiction of the typical screening for novel antimicrobial compounds. ResearchGate. Available at: [Link]
-
Silva, N. C. C., et al. (2022). A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. Molecules. Available at: [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.org. Available at: [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Available at: [Link]
-
Microbe Investigations. (2024). MBC vs. MIC: What Every Drug Developer Should Know. Microbe Investigations. Available at: [Link]
-
American Chemical Society. (2025). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. ACS Fall 2025. Available at: [Link]
-
Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Idexx. Available at: [Link]
-
Spizek, J., & Rezanka, T. (2017). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI. Available at: [Link]
-
Wang, C., et al. (2020). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. BMC Genomics. Available at: [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. Available at: [Link]
-
Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Idexx. Available at: [Link]
-
Microbiology International. (n.d.). Broth Microdilution. MI - Microbiology. Available at: [Link]
-
Dr. Oracle. (2025). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?. Dr. Oracle. Available at: [Link]
-
ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. Available at: [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). (1-methyl-1H-benzo[d]imidazol-6-yl)methanol. PubChem. Available at: [Link]
-
IOSR Journal. (2025). Synthesis and determination of antibacterial activity of Benzimidazole derivatives. IOSR Journal. Available at: [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]
-
Eichenberg, S. L., et al. (2007). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology. Available at: [Link]
-
Poddar, S. N., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]
-
Al-blewi, F. F., et al. (2019). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules. Available at: [Link]
-
Lucanto, S., et al. (2023). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Journal of Medicinal Chemistry. Available at: [Link]
-
ACS Publications. (2023). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2025). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Medicine. (n.d.). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. IJPSM. Available at: [Link]
-
ResearchGate. (2025). Antimicrobial activity of a new series of benzimidazole derivatives. ResearchGate. Available at: [Link]
-
ResearchGate. (2025). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. ResearchGate. Available at: [Link]
-
MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. Available at: [Link]
-
ACS Omega. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. ACS Omega. Available at: [Link]
-
Semantic Scholar. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Semantic Scholar. Available at: [Link]
Sources
- 1. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsm.com [ijpsm.com]
- 7. (1-methyl-1H-benzo[d]imidazol-6-yl)methanol | C9H10N2O | CID 22926713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. iosrjournals.org [iosrjournals.org]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. protocols.io [protocols.io]
- 13. microbenotes.com [microbenotes.com]
- 14. idexx.com [idexx.com]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemistnotes.com [chemistnotes.com]
- 19. asm.org [asm.org]
- 20. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 21. idexx.dk [idexx.dk]
Application Notes & Protocols: (1-methyl-1H-benzo[d]imidazol-6-yl)methanol as a Versatile Building Block for PROTAC Development
Introduction: Expanding the PROTAC Toolbox with Privileged Scaffolds
Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by hijacking the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that require continuous occupancy of a target's active site, PROTACs act catalytically, enabling a single molecule to trigger the degradation of multiple target proteins.[3][4] This event-driven pharmacology opens the door to targeting proteins previously considered "undruggable".[1][5]
A PROTAC molecule is a heterobifunctional chimera composed of three distinct parts: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5][6] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical event that initiates the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[4]
The modular nature of PROTACs allows for systematic optimization, but their success hinges on the quality of the building blocks used in their construction. While significant focus has been placed on E3 ligase ligands and linkers, the discovery of novel, effective, and synthetically tractable POI ligands—or "warheads"—remains a key challenge.
This application note details the utility of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol as a versatile starting material for the synthesis of novel PROTACs. The benzimidazole core is widely recognized as a "privileged scaffold" in medicinal chemistry, known for its ability to engage in various biological interactions, including hydrogen bonding and π-π stacking, making it an excellent foundation for developing potent and selective POI ligands.[7][8][9] The primary alcohol on this specific building block provides a convenient and strategically placed chemical handle for linker attachment, facilitating the generation of PROTAC libraries for screening and development.
Herein, we provide a comprehensive guide for researchers, including a detailed synthetic workflow, protocols for biochemical and cellular characterization, and insights into the rationale behind the experimental design.
Part 1: Rationale for Use and Synthetic Strategy
The benzimidazole scaffold is a component of numerous FDA-approved drugs and clinical candidates, demonstrating its broad therapeutic relevance in areas such as oncology and infectious diseases.[7][10][11] Its rigid, planar structure and hydrogen bonding capabilities allow for high-affinity interactions with various protein targets, particularly kinase active sites.[7] For the purpose of this guide, we will hypothesize that a derivative of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol serves as a ligand for a hypothetical target, "Kinase X". The primary alcohol at the 6-position offers an ideal, solvent-exposed vector for linker attachment without disrupting the key interactions within the protein's binding pocket.
Our synthetic strategy is designed to be modular and robust, enabling straightforward diversification. It involves three key stages:
-
Warhead Functionalization: The primary alcohol of the starting material is oxidized to a carboxylic acid. This transformation provides a universally accepted functional group for stable amide bond formation with an amine-terminated linker.
-
Linker-E3 Ligand Assembly: A suitable E3 ligase ligand (e.g., for Von Hippel-Lindau [VHL] or Cereblon [CRBN]) is prepared with a linker containing a terminal amine. For this protocol, we will use a common VHL ligand.
-
Final PROTAC Conjugation: The functionalized warhead and the linker-E3 ligase moiety are joined via standard amide coupling to yield the final PROTAC molecule.
Caption: Fig 1. Modular workflow for PROTAC synthesis.
Part 2: Experimental Protocols - Synthesis
Protocol 2.1: Warhead Functionalization via Oxidation
This protocol describes the oxidation of the primary alcohol on the benzimidazole building block to a carboxylic acid, preparing it for conjugation.
Rationale: Converting the alcohol to a carboxylic acid enables the formation of a highly stable amide bond with an amine-functionalized linker. Amide bonds are generally resistant to metabolic degradation, contributing to the overall stability of the final PROTAC.
Materials:
-
(1-methyl-1H-benzo[d]imidazol-6-yl)methanol (1.0 eq)
-
Pyridinium dichromate (PDC) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve (1-methyl-1H-benzo[d]imidazol-6-yl)methanol in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add PDC in one portion. The reaction mixture may turn dark.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with EtOAc (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 1-methyl-1H-benzo[d]imidazole-6-carboxylic acid.
-
Confirm the structure and purity via ¹H NMR, LC-MS, and ¹³C NMR.
Protocol 2.2: PROTAC Synthesis via Amide Coupling
This protocol details the final conjugation step between the functionalized warhead and a pre-synthesized VHL ligand-linker moiety.[12]
Rationale: HATU is a highly efficient peptide coupling reagent that minimizes side reactions and promotes high yields of the desired amide product, even with sterically hindered substrates.[12] DIPEA is used as a non-nucleophilic base to neutralize the reaction.
Materials:
-
1-methyl-1H-benzo[d]imidazole-6-carboxylic acid (1.0 eq)
-
VHL-linker-amine (e.g., (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide with a PEG linker) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF
-
Acetonitrile (ACN) and water with 0.1% TFA (for HPLC)
Procedure:
-
In a clean, dry vial, dissolve the functionalized warhead in anhydrous DMF.
-
Add the VHL-linker-amine moiety to the solution.
-
Add HATU and DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours under a nitrogen atmosphere. Monitor progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with a small amount of DMSO.
-
Purify the final PROTAC compound using reverse-phase preparative HPLC with a water/ACN gradient containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final product as a TFA salt.
-
Characterize the final PROTAC by high-resolution mass spectrometry (HRMS) and ¹H NMR to confirm its identity and purity (>95%).
Part 3: Protocols for Biochemical and Cellular Characterization
Successful PROTAC development requires rigorous validation of its mechanism of action, from target engagement to cellular degradation.
Caption: Fig 2. PROTAC mechanism of action.
Protocol 3.1: Biophysical Assay - Ternary Complex Formation by Surface Plasmon Resonance (SPR)
This protocol measures the binding affinities of the PROTAC to its individual targets and assesses the formation and stability of the ternary complex.[13]
Rationale: A stable ternary complex is a prerequisite for efficient ubiquitination. SPR provides real-time kinetic data (kₐ, kₔ) and affinity data (Kᴅ), and can be used to determine the cooperativity (α) of ternary complex formation, a key parameter for PROTAC optimization.[14][15]
Materials:
-
SPR instrument and a sensor chip (e.g., Biacore CM5)
-
Immobilization reagents (EDC, NHS, ethanolamine)
-
Purified recombinant VHL E3 ligase complex and Kinase X (POI)
-
Synthesized PROTAC
-
SPR running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Immobilize the VHL E3 ligase onto the sensor chip surface via amine coupling.
-
Binary Affinity (PROTAC to VHL): Inject a series of concentrations of the PROTAC over the VHL surface to determine the binary binding kinetics and affinity (Kᴅ₁).
-
Binary Affinity (PROTAC to POI): In a separate experiment (or using a capture-based approach), determine the binary affinity of the PROTAC for the POI, Kinase X (Kᴅ₂).
-
Ternary Complex Formation: Inject the same concentration series of the PROTAC, but this time pre-incubated with a constant, saturating concentration of Kinase X, over the VHL surface.
-
Data Analysis: Analyze the sensorgrams to determine the apparent binding affinity of the PROTAC to VHL in the presence of the POI. Calculate the cooperativity factor (α = Kᴅ₁ / Kᴅ_apparent). An α > 1 indicates positive cooperativity, which is often correlated with potent degradation.[13]
Protocol 3.2: Cellular Assay - Target Degradation by Western Blot
This is the definitive assay to confirm that the PROTAC leads to the degradation of the target protein in a cellular context.[16]
Rationale: Western blotting directly measures the levels of the target protein, allowing for the determination of key efficacy parameters: DC₅₀ (the concentration of PROTAC that causes 50% degradation of the target) and Dₘₐₓ (the maximum percentage of degradation achieved).[17]
Materials:
-
Cancer cell line expressing Kinase X (e.g., HeLa, HEK293)
-
Cell culture reagents
-
Synthesized PROTAC and DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)
-
Primary antibodies (anti-Kinase X, anti-β-actin or GAPDH as loading control)
-
HRP-conjugated secondary antibody and ECL substrate
Procedure:
-
Cell Plating: Plate cells in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 18-24 hours). Include a DMSO-only control.
-
Control Treatments:
-
Warhead Alone: Treat cells with the functionalized benzimidazole warhead alone to confirm degradation is not due to simple inhibition.
-
Proteasome Inhibition: Co-treat cells with an effective concentration of the PROTAC and MG132 (e.g., 10 µM) for 4-6 hours. This should "rescue" the protein from degradation, confirming a proteasome-dependent mechanism.[12]
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Western Blotting:
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane and probe with primary antibodies against Kinase X and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Perform densitometry on the bands, normalizing the Kinase X signal to the loading control.
-
Plot the normalized protein levels against the log of PROTAC concentration.
-
Fit the data to a variable slope (four parameters) dose-response curve in software like GraphPad Prism to determine the DC₅₀ and Dₘₐₓ values.[18]
-
Data Presentation: Summary of Quantitative Data
| PROTAC Candidate | Target POI | E3 Ligase Recruited | Binary Kᴅ (POI, nM) | Binary Kᴅ (E3, nM) | Ternary Complex Cooperativity (α) | DC₅₀ (nM) | Dₘₐₓ (%) |
| BZ-PROTAC-01 | Kinase X | VHL | 120 | 250 | 5.2 | 25 | 92 |
| Control (Warhead) | Kinase X | N/A | 120 | N/A | N/A | >10,000 | <10 |
Conclusion
(1-methyl-1H-benzo[d]imidazol-6-yl)methanol represents a valuable and strategically designed building block for the synthesis of novel PROTACs. Its privileged benzimidazole core provides a strong foundation for developing high-affinity warheads, while the integral methanol handle allows for reliable and versatile linker conjugation. The protocols outlined in this application note provide a comprehensive framework for synthesizing benzimidazole-based PROTACs and rigorously validating their mechanism of action through established biophysical and cellular assays. By leveraging such modular building blocks, researchers can accelerate the design-build-test-learn cycle and expand the chemical space for targeted protein degradation, ultimately paving the way for new therapeutic interventions.
References
- Drug Discovery News. What are PROTACs? Mechanisms, advantages, and challenges.
- The Biochemist.
- Wikipedia. Proteolysis targeting chimera.
- ResearchGate. The PROTACs mechanism of action—PROTAC promotes the simultaneous and...
- Precise PEG. E3 Ligase Ligands in PROTAC.
- PubMed Central. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age.
- Benchchem.
- SciSpace. One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide.
- Benchchem. Technical Support Center: PROTAC Synthesis with VHL Ligands.
- PubMed. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery.
- Tocris.
- Exploring Benzimidazole Derivatives: Applic
- PubMed Central. Current strategies for the design of PROTAC linkers: a critical review.
- Sigma-Aldrich. Protein Degrader Building Blocks.
- ResearchGate. Recent Advancements on Benzimidazole: A Versatile Scaffold in Medicinal Chemistry | Request PDF.
- PubMed. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery.
- Exploring the Versatility of Benzimidazole Scaffolds as Medicinal Agents: A Brief Upd
- Benchchem. A Comparative Guide to Measuring PROTAC Binding Kinetics: SPR, BLI, and ITC.
- Characterizing PROTAC ternary complex form
- PubMed Central.
- Benchchem.
- ACS Publications. Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action | ACS Chemical Biology.
- Benchchem. Application Note: Measuring DC50 and Dmax for PROTAC PARP1 Degrader-1.
Sources
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Exploring the Versatility of Benzimidazole Scaffolds as Medicinal Agents: A Brief Update [ouci.dntb.gov.ua]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Guide to In Vitro Cytotoxicity Assays for Benzimidazole Derivatives
Introduction: The Therapeutic Potential and Toxicological Screening of Benzimidazole Derivatives
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of biological activities, including anthelmintic, antihistaminic, and antifungal properties.[1] More recently, a growing body of evidence has highlighted the potential of benzimidazole derivatives as potent anticancer agents.[2][3][4] These compounds have been shown to exert their cytotoxic effects through various mechanisms, most notably through the disruption of microtubule polymerization and the induction of apoptosis.[2][3]
Given the therapeutic promise of this chemical class, rigorous in vitro cytotoxicity screening is a critical first step in the drug discovery and development pipeline. These assays provide essential information on the dose-dependent effects of novel benzimidazole derivatives on cell viability and proliferation, enabling the identification of lead compounds and the elucidation of their mechanisms of action. This guide offers a detailed overview of the principles and protocols for conducting in vitro cytotoxicity assays tailored for the evaluation of benzimidazole derivatives.
Pillar 1: Selecting the Appropriate Cytotoxicity Assay
The choice of cytotoxicity assay depends on the anticipated mechanism of action of the test compound and the specific research question. For benzimidazole derivatives, which are known to induce both cytostatic (inhibition of cell growth) and cytotoxic (cell death) effects, assays that measure metabolic activity or membrane integrity are highly relevant.
Metabolic Activity Assays: The MTT and MTS Assays
Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric methods that measure the metabolic activity of a cell population.[5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product, or the MTS tetrazolium compound to a soluble formazan.[5][6] The intensity of the color is directly proportional to the number of metabolically active, and therefore viable, cells.[5] These assays are widely used due to their simplicity, high-throughput compatibility, and sensitivity.
Membrane Integrity Assays: The Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[7][8] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[8] The amount of color produced is proportional to the number of lysed cells.[7] This assay is particularly useful for detecting necrosis or late-stage apoptosis.
Pillar 2: A Validated Protocol for MTT-Based Cytotoxicity Screening of Benzimidazole Derivatives
This section provides a detailed, step-by-step protocol for the MTT assay, a robust and commonly employed method for evaluating the cytotoxicity of benzimidazole derivatives.[9][10]
Experimental Workflow
Caption: Workflow of the MTT cytotoxicity assay.
Materials
-
Selected cancer cell line(s) (e.g., A549 lung carcinoma, HepG2 liver carcinoma, MCF-7 breast carcinoma)[11]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Benzimidazole derivatives
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]
-
Sterile 96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Determine the optimal seeding density for your chosen cell line(s) to ensure they are approximately 70-80% confluent at the time of treatment.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Preparation of Benzimidazole Derivatives:
-
Prepare a stock solution of each benzimidazole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions in complete cell culture medium to achieve the desired final concentrations for treatment. It is advisable to test a wide range of concentrations to determine the IC₅₀ value accurately.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared dilutions of the benzimidazole derivatives to the respective wells.
-
Include vehicle control wells (medium with the same concentration of the solvent used to dissolve the compounds).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Solubilization of Formazan Crystals:
-
For adherent cells, carefully aspirate the medium containing the MTT solution without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[5]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the mean absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula: % Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100
-
Plot the percentage of cell viability against the concentration of the benzimidazole derivative to generate a dose-response curve.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.
-
Pillar 3: Unraveling the Mechanism of Action
Understanding the mechanism by which benzimidazole derivatives induce cytotoxicity is crucial for their development as therapeutic agents. Many benzimidazoles are known to target tubulin and induce apoptosis.[1][2]
Tubulin Polymerization Inhibition
Benzimidazole derivatives can bind to the colchicine-binding site on β-tubulin, inhibiting its polymerization into microtubules.[3] This disruption of the microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis.[9][12][13]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism of action for many anticancer drugs. Benzimidazole derivatives can induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.[2][4] These pathways converge on the activation of a cascade of proteases called caspases, which are responsible for the execution of apoptosis.[14][15]
Caption: Simplified overview of apoptosis induction pathways.
Data Presentation: Summarizing Cytotoxicity Data
A clear and concise presentation of cytotoxicity data is essential for comparing the potency of different benzimidazole derivatives and for selecting promising candidates for further investigation.
Table 1: In Vitro Cytotoxicity of Benzimidazole Derivatives against Various Cancer Cell Lines
| Compound ID | Cell Line | IC₅₀ (µM) ± SD (48h) |
| Derivative 1 | A549 | 15.80 ± 1.2 |
| Derivative 1 | HepG2 | 15.58 ± 0.9 |
| Derivative 1 | MCF-7 | 25.34 ± 2.1 |
| Derivative 2 | A549 | 8.45 ± 0.7 |
| Derivative 2 | HepG2 | 10.12 ± 1.1 |
| Derivative 2 | MCF-7 | 18.76 ± 1.5 |
| Doxorubicin (Control) | A549 | 0.45 ± 0.05 |
| Doxorubicin (Control) | HepG2 | 0.89 ± 0.09 |
| Doxorubicin (Control) | MCF-7 | 0.52 ± 0.06 |
IC₅₀ values represent the mean of three independent experiments ± standard deviation.
Conclusion
This application note provides a comprehensive framework for the in vitro cytotoxicity assessment of benzimidazole derivatives. By employing robust and validated protocols, such as the MTT assay, and by considering the potential mechanisms of action, researchers can effectively screen and characterize novel compounds. This systematic approach is fundamental to advancing the development of this promising class of molecules as next-generation therapeutics.
References
-
Al-Obeidi, F. A., & Lam, K. S. (1999). Biochemical Pathways of Caspase Activation During Apoptosis. Annual Review of Physiology, 61, 333-350. [Link]
-
Martin, S. J., & Green, D. R. (2003). Caspase-activation pathways in apoptosis and immunity. Immunological Reviews, 193(1), 10-21. [Link]
-
Reed, J. C. (2000). Caspase Activation Pathways: an Overview. In D. W. Kufe, R. E. Pollock, R. R. Weichselbaum, R. C. Bast Jr., T. S. Gansler, J. F. Holland, & E. Frei III (Eds.), Holland-Frei Cancer Medicine (6th ed.). BC Decker. [Link]
-
Martin, S. J., & Green, D. R. (2003). Caspase-activation pathways in apoptosis and immunity. Immunological Reviews, 193, 10-21. [Link]
-
ResearchGate. (n.d.). Mechanism of action of tubulin inhibitors payloads: polymerization promoters (microtubule stabilizers) and tubulin polymerization inhibitors (microtubule destabilizers). [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Weitman, H., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50822. [Link]
-
Patsnap Synapse. (2024). What are Tubulin inhibitors and how do they work?. [Link]
-
Wikipedia. (n.d.). Benzimidazole. [Link]
-
Atmaca, H., et al. (2020). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. Chemico-Biological Interactions, 327, 109163. [Link]
-
Chiang, J., et al. (2025). Fenbendazole as an Anticancer Agent? A Case Series of Self-Administration in Three Patients. Case Reports in Oncology, 18(1), 1-8. [Link]
-
Tiong, K. H., et al. (2021). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Medicinal Research Reviews, 41(4), 2137-2175. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Sukhramani, P. S., et al. (2011). In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung cancer activity. Annals of Biological Research, 2(1), 51-59. [Link]
-
El-Sayed, M. A., et al. (2024). Review; Recent approaches on Tubulin Polymerization inhibitors (2018- 2022). Delta University Scientific Journal, 7(1), 88-113. [Link]
-
Tan, M. L., et al. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Pharmacological Research, 168, 105581. [Link]
-
El-Naggar, A. M., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules, 29(2), 438. [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. [Link]
-
Al-Ostoot, F. H., et al. (2023). Design, Synthesis, Docking Study, and Antiproliferative Evaluation of Novel Schiff Base–Benzimidazole Hybrids with VEGFR-2 Inhibitory Activity. Molecules, 28(1), 442. [Link]
-
El-Naggar, A. M., et al. (2023). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2172036. [Link]
-
Sevindik, R., et al. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science, 37(5), 103234. [Link]
-
ResearchGate. (n.d.). In vitro cytotoxicity of the piperazine benzimidazole derivates against MDA-MB 231 and U87 MG cell lines. [Link]
-
ResearchGate. (n.d.). Cytotoxicity screening of the tested benzimidazole molecules 3c, 3e, 3g, and 3o against A549 and NCI-H460 lung cancer cell lines. [Link]
-
Bilici, K., & Akkoc, S. (2025). Investigation of the Cytotoxic Effect of A New N- Phenyl Benzimidazole Derivative on Cell Viability in A549 and HepG2. Van Medical Journal, 32(1), 1-6. [Link]
Sources
- 1. Benzimidazole - Wikipedia [en.wikipedia.org]
- 2. karger.com [karger.com]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 14. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
Catalyst Selection for Benzimidazole Synthesis from Aldehydes: A Detailed Application and Protocol Guide
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Importance of the Benzimidazole Core
The benzimidazole scaffold is a privileged heterocyclic motif, forming the structural core of numerous compounds with significant biological and clinical applications.[1] Its resemblance to naturally occurring nucleotides allows it to readily interact with biopolymers, leading to a wide spectrum of activities, including antiviral, anticancer, anti-inflammatory, and antihistaminic properties.[1][2] One of the most direct and versatile methods for constructing this vital core is the condensation reaction between an o-phenylenediamine and an aldehyde.[1][2][3]
While this reaction can proceed thermally, the use of a catalyst is paramount in modern synthetic chemistry to achieve higher yields, milder reaction conditions, shorter reaction times, and greater selectivity.[4] This guide provides an in-depth analysis of the various catalytic systems available for this transformation, moving beyond a simple listing of reagents to explain the underlying principles and mechanistic rationales that govern catalyst selection. We will explore metal-based, non-metal, and green catalytic systems, offering detailed protocols and comparative data to empower researchers in academia and industry to make informed, effective decisions for their synthetic campaigns.
The General Mechanistic Pathway
The synthesis of a 2-substituted benzimidazole from o-phenylenediamine and an aldehyde fundamentally proceeds through a two-stage process: condensation followed by oxidative cyclization.
-
Schiff Base Formation: One of the amino groups of the o-phenylenediamine performs a nucleophilic attack on the carbonyl carbon of the aldehyde. Subsequent dehydration results in the formation of a Schiff base intermediate.
-
Cyclization and Aromatization: The second, free amino group then attacks the imine carbon in an intramolecular fashion to form a dihydrobenzimidazole intermediate. This intermediate must then be oxidized to achieve the stable, aromatic benzimidazole ring system. The nature of this final, often rate-determining, oxidative step is where many catalysts exert their primary influence.
Figure 1: General reaction pathway for benzimidazole synthesis.
A Deep Dive into Catalytic Systems
The choice of catalyst dictates the reaction's efficiency, conditions, and environmental impact. Catalysts can be broadly classified into several categories, each with distinct mechanisms and advantages.
Metal-Based Catalysts: Lewis Acidity and Redox Activity
Metal-based catalysts are among the most widely employed due to their high efficiency and versatility. Their activity often stems from their ability to act as Lewis acids, activating the aldehyde, or to facilitate the final oxidative step.
A. Lewis Acids: Lewis acidic metal salts activate the aldehyde's carbonyl group by coordinating to the oxygen atom. This coordination withdraws electron density, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the diamine. This accelerates the initial condensation step.
-
Examples: Lanthanum Chloride (LaCl₃), Erbium Triflate (Er(OTf)₃), Zirconium Chloride (ZrCl₄), and various other metal triflates and halides have proven effective.[2][3][5]
-
Mechanism Insight: The metal center coordinates to the aldehyde, facilitating the nucleophilic attack to form the Schiff base. For some catalysts like Er(OTf)₃, the choice of reactants and conditions can selectively yield either 2-substituted or 1,2-disubstituted benzimidazoles.[2]
Figure 2: Lewis acid activation of the aldehyde carbonyl group.
B. Nanoparticle Catalysts: Heterogeneous catalysts, particularly those based on metal nanoparticles, offer significant advantages in terms of reusability, ease of separation, and often, high catalytic activity under mild conditions.[1]
-
Gold Nanoparticles (Au/TiO₂): Supported gold nanoparticles are highly effective for the selective synthesis of 2-substituted benzimidazoles at ambient temperatures.[1] The high surface area and unique electronic properties of the nanoparticles are crucial for their activity. The proposed mechanism involves the formation of an imine, which then undergoes cyclization on the gold surface, followed by dehydrogenation to yield the final product.[1] The catalyst can be recovered by simple centrifugation and reused multiple times without significant loss of efficacy.[1]
-
Other Nanocatalysts: Nano-Fe₂O₃ and MnO₂ nanoparticles have also been used, often leveraging their oxidative properties to facilitate the final aromatization step, sometimes under ultrasound irradiation for enhanced efficiency.[6]
Non-Metal Catalysts: Brønsted Acids and Oxidants
Metal-free systems are increasingly sought after to avoid metal contamination in the final products, a critical consideration in pharmaceutical development.
A. Brønsted Acids: Simple acids catalyze the reaction by protonating the aldehyde's carbonyl oxygen, which, like Lewis acid coordination, increases the electrophilicity of the carbonyl carbon.
-
Examples: p-Toluenesulfonic acid (p-TSOH), H₂SO₄ supported on hierarchical porous carbon (H₂SO₄@HTC), and even simple acetic acid have been used effectively.[6][7][8][9]
-
Advantages: These catalysts are typically inexpensive, readily available, and highly effective.[8] The reactions can often be performed under mild conditions.
B. Hypervalent Iodine Reagents: These reagents serve a distinct role, acting as powerful oxidants for the crucial final step: the conversion of the dihydrobenzimidazole intermediate to the aromatic benzimidazole.
-
Example: Iodobenzene diacetate (IBD) facilitates a rapid one-step synthesis from the diamine and aldehyde at room temperature, with reaction times as short as 3-5 minutes.[10]
-
Mechanism Insight: The reaction proceeds via the formation of the Schiff base, which then undergoes a rapid oxidative cyclization mediated by the hypervalent iodine reagent.[10] This approach avoids harsh conditions and produces high yields with a simple workup.[10]
Figure 3: Oxidative cyclization mediated by a hypervalent iodine reagent.
Green and Heterogeneous Catalysts: The Sustainable Approach
The principles of green chemistry are increasingly guiding catalyst development. This involves using environmentally benign solvents (like water or ethanol), reusable catalysts, and energy-efficient conditions.[11][12]
-
Ammonium Chloride (NH₄Cl): An eco-friendly, inexpensive, and efficient catalyst for the one-pot synthesis of benzimidazoles in ethanol.[9]
-
Deep Eutectic Solvents (DESs): A combination of ZrOCl₂∙8H₂O and urea can act as both the solvent and the catalyst, providing excellent yields at room temperature.[3]
-
Natural Catalysts: In a novel approach, natural fruit juices (like coconut water or lime juice) have been shown to effectively catalyze the reaction under solvent-free conditions at room temperature, highlighting the potential of biocatalysis.[13]
-
Solid-Supported Catalysts: Reagents like silica sulfuric acid or FeCl₃ supported on alumina (FeCl₃/Al₂O₃) combine the benefits of acid catalysis with the advantages of a heterogeneous system, allowing for easy catalyst removal and recycling.[3][4]
Comparative Analysis of Catalyst Performance
To aid in selection, the following table summarizes the performance of various representative catalytic systems based on published data.
| Catalyst System | Substrates (Example) | Conditions (Solvent, Temp, Time) | Yield (%) | Key Advantages & Notes | Reference |
| Au/TiO₂ | o-phenylenediamine, 4-methylbenzaldehyde | CHCl₃:MeOH (3:1), 25°C, 2 h | 99% | Heterogeneous, reusable, very mild conditions. | [1] |
| Iodobenzene Diacetate (IBD) | o-phenylenediamine, various aldehydes | 1,4-Dioxane, RT, 3-5 min | 83-98% | Extremely fast, mild conditions, one-step process. | [10] |
| Er(OTf)₃ | o-phenylenediamine, benzaldehyde | Water, 120°C, 2 min | 99% (1,2-disubstituted) | Eco-friendly solvent, very fast, selective for double condensation. | [2] |
| p-TSOH | o-phenylenediamine, 4-chlorobenzaldehyde | Ethanol, Reflux, 30 min | 95% | Inexpensive, readily available Brønsted acid catalyst. | [8] |
| Ammonium Chloride | o-phenylenediamine, various aldehydes | Ethanol, 80-90°C, 2 h | ~90% | Eco-friendly and feasible catalyst. | [9] |
| NH₂-MIL-125(Ti) MOF | o-phenylenediamine, benzaldehyde | Toluene, 110°C, 10 h | 91% | Superior activity due to reactant adsorption on MOF surface. | [14] |
| Fruit Juice (Cocos nucifera) | o-phenylenediamine, 4-methoxybenzaldehyde | Solvent-free, RT, 10 min | 95% | Novel, green, and extremely mild conditions. | [13] |
| No Catalyst | o-phenylenediamine, benzaldehyde | Reflux, 4-6 hours | Lower/Variable | Historically relevant but inefficient, requires high temperatures. | [4] |
Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for synthesizing 2-substituted benzimidazoles using representative catalysts.
Protocol 1: Heterogeneous Catalysis with Au/TiO₂
This protocol is adapted from the work of V. G. Constantina et al. and demonstrates an efficient, reusable catalytic system under ambient conditions.[1]
-
Materials:
-
o-phenylenediamine (0.2 mmol)
-
Aromatic or aliphatic aldehyde (0.2 mmol)
-
Au/TiO₂ catalyst (1 mol % Au, approx. 40 mg)
-
Solvent mixture: Chloroform (CHCl₃) and Methanol (MeOH) in a 3:1 ratio
-
Ethanol for washing
-
-
Equipment:
-
5 mL glass vial with a magnetic stir bar
-
Magnetic stirrer
-
Centrifuge
-
TLC plates for reaction monitoring
-
-
Procedure:
-
Place the Au/TiO₂ catalyst (40 mg) into the 5 mL glass vial.
-
Add the solvent mixture (1.5 mL of 3:1 CHCl₃:MeOH).
-
Add the o-phenylenediamine (0.2 mmol) and the desired aldehyde (0.2 mmol) to the vial.
-
Seal the vial and stir the reaction mixture vigorously at room temperature (25°C).
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2 hours.
-
-
Work-up and Catalyst Recovery:
-
Upon completion, transfer the slurry to a centrifuge tube.
-
Centrifuge the mixture to separate the solid Au/TiO₂ catalyst.
-
Decant the supernatant liquid containing the product.
-
Wash the catalyst three times with ethanol (approx. 3 mL each time), centrifuging and decanting after each wash to recover any adsorbed product.
-
Combine the supernatant and washings. Evaporate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography if necessary. The recovered catalyst can be dried and reused for subsequent reactions.
-
Protocol 2: Rapid Synthesis Using Hypervalent Iodine (IBD)
This protocol is based on the method developed by Du and Wang, highlighting an extremely fast and efficient synthesis at room temperature.[10]
-
Materials:
-
o-phenylenediamine (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Iodobenzene diacetate (IBD) (1.1 mmol)
-
1,4-Dioxane (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve the o-phenylenediamine (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in 1,4-dioxane (5 mL).
-
Stir the solution at room temperature.
-
Add the iodobenzene diacetate (IBD) (1.1 mmol) to the mixture in one portion.
-
Continue stirring at room temperature. The reaction is typically complete within 3 to 5 minutes.
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the pure 2-arylbenzimidazole.
-
Protocol 3: Green Synthesis with Ammonium Chloride
This protocol, adapted from Kathirvelan et al., represents an environmentally friendly and cost-effective method.[9]
-
Materials:
-
o-phenylenediamine (1.0 eq)
-
Substituted aldehyde (1.0 eq)
-
Ammonium chloride (NH₄Cl) (30 mol%)
-
Ethanol
-
Ice-cold water
-
-
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Büchner funnel and filter flask
-
-
Procedure:
-
To a round-bottom flask, add o-phenylenediamine (1.0 eq), the aldehyde (1.0 eq), ethanol, and a catalytic amount of ammonium chloride (30 mol%).
-
Attach the reflux condenser and heat the mixture to 80-90°C with stirring.
-
Maintain the temperature for approximately 2 hours, monitoring the reaction by TLC.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water.
-
The product will precipitate as a solid.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and allow it to air dry.
-
If necessary, the product can be further purified by recrystallization from ethanol.
-
Conclusion
The synthesis of benzimidazoles via the condensation of o-phenylenediamines and aldehydes is a robust and versatile transformation made highly efficient by a diverse array of catalysts. The selection of an appropriate catalyst is a critical decision that impacts reaction time, temperature, yield, selectivity, and overall sustainability.
-
For speed and efficiency under mild conditions , hypervalent iodine reagents like IBD are unparalleled.
-
For reusability, mild conditions, and process chemistry applications , heterogeneous nanoparticle catalysts such as Au/TiO₂ offer significant advantages.
-
For cost-effectiveness and adherence to green chemistry principles , simple Brønsted acids like p-TSOH or eco-friendly catalysts like ammonium chloride in benign solvents provide excellent alternatives.
As the demand for sustainable and efficient chemical processes grows, future research will likely focus on developing more advanced heterogeneous catalysts, biocatalytic routes, and flow chemistry applications to further refine the synthesis of this essential pharmaceutical scaffold.
References
- Sreedharan, B., et al. (2025).
- Beilstein Journal of Organic Chemistry. (2023).
- Wagner, E. C., & Millett, W. H. Benzimidazole. Organic Syntheses Procedure.
- Anonymous. (n.d.). Benzimidazole (Synthesis). Scribd.
- Du, L.-H., & Wang, Y.-G. (2007). A Rapid and Efficient Synthesis of Benzimidazoles Using Hypervalent Iodine as Oxidant. Synthesis, 2007(05), 675-678.
- ResearchGate. (n.d.). Substrate scope of the metal-free synthesis of benzimidazole reaction.
- Semantic Scholar. (2023).
- Constantina, V. G., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PMC - NIH.
- BenchChem. (2025). A Comparative Guide to Conventional vs. Catalyzed Benzimidazole Synthesis. Benchchem.
- ResearchGate. (n.d.). Effect of different catalysts in the synthesis of benzimidazole and benzothiazole a.
- Rasayan Journal of Chemistry. (n.d.). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Rasayan Journal of Chemistry.
- Beilstein Journals. (n.d.). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journals.
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Organic Chemistry Portal.
- Oriental Journal of Chemistry. (n.d.).
- NIH. (2023).
- ResearchGate. (n.d.). (PDF) Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst.
- Shanmugam, P., et al. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ)
- ResearchGate. (n.d.). Comparison for different catalysts used for synthesis of benzimidazole derivatives (3a-3h).
- MDPI. (n.d.). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI.
- ResearchGate. (n.d.). Synthesis of 2-substituted benzimidazoles by iodine-mediated condensation of orthoesters with 1,2-phenylenediamines | Request PDF.
Sources
- 1. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 9. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Rapid and Efficient Synthesis of Benzimidazoles Using Hypervalent Iodine as Oxidant [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol
Welcome to the technical support center for the synthesis of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important benzimidazole derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established synthetic methodologies and field-proven insights.
The synthesis of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol typically proceeds through a multi-step pathway, culminating in the N-methylation of a benzimidazole precursor followed by the reduction of a carbonyl group at the 6-position. This guide is structured to address potential issues in these key stages.
Overall Synthetic Workflow
The synthesis can be logically broken down into two primary stages: the formation of the methylated benzimidazole core with a carbonyl handle, and the subsequent selective reduction to the desired alcohol.
Caption: General synthetic pathway for (1-methyl-1H-benzo[d]imidazol-6-yl)methanol.
Part 1: N-Methylation of the Benzimidazole Core
A critical step in the synthesis is the methylation of the benzimidazole nitrogen. This reaction can be fraught with challenges such as low yield and the formation of undesired regioisomers.
Frequently Asked Questions (FAQs)
Q1: My N-methylation reaction is resulting in a very low yield or no product at all. What are the possible reasons and how can I improve the yield?
A1: Low yields in benzimidazole N-methylation can stem from several factors. Firstly, ensure your starting benzimidazole is pure and dry, as impurities can interfere with the reaction. The choice of base is critical; a base that is too weak may not sufficiently deprotonate the benzimidazole, while a very strong base could lead to side reactions. It is also crucial to use a dry, aprotic solvent, as protic solvents can quench the benzimidazole anion.[1] The methylating agent, such as methyl iodide or dimethyl sulfate, should be fresh and used in an appropriate stoichiometric amount; an excess can sometimes lead to the formation of undesired quaternary salts.[1] Reaction temperature and time are also key parameters to optimize. Some reactions may require heating to proceed at a reasonable rate, while others might benefit from lower temperatures to minimize side reactions. Consider performing small-scale optimization experiments to screen different bases, solvents, and temperatures.
| Parameter | Recommendation | Rationale |
| Base | NaH, K₂CO₃, t-BuOK | Strong, non-nucleophilic bases are effective for deprotonation.[2][3] |
| Solvent | Anhydrous DMF, THF, Acetone | Aprotic solvents prevent quenching of the benzimidazole anion.[1] |
| Methylating Agent | Methyl Iodide, Dimethyl Sulfate | Highly reactive and commonly used for N-methylation. |
| Temperature | 0 °C to Room Temperature | Lower temperatures can improve selectivity and reduce side reactions. |
Q2: I am obtaining a mixture of the two possible N-methylated regioisomers (1-methyl and 3-methyl). How can I improve the regioselectivity of my reaction?
A2: Achieving high regioselectivity is a common challenge in the N-methylation of unsymmetrically substituted benzimidazoles due to the tautomeric nature of the benzimidazole ring.[1] Several strategies can be employed to enhance regioselectivity:
-
Steric Hindrance: Bulky substituents on the benzimidazole ring can sterically hinder one of the nitrogen atoms, favoring methylation at the less hindered position.[1]
-
Electronic Effects: The electronic nature of the substituents on the benzimidazole ring can influence the nucleophilicity of the nitrogen atoms. Electron-donating groups can enhance the reactivity of the adjacent nitrogen, while electron-withdrawing groups can decrease it.[1]
-
Specialized Reagents: Certain methodologies have been developed to selectively furnish the more sterically hindered isomer, which can be useful depending on the desired product.[4][5] Organomagnesium reagents have been shown to direct alkylation to the more sterically hindered nitrogen.[2][5]
-
Biocatalysis: Engineered methyltransferases can offer exceptional regioselectivity (often >99:1) under mild conditions, providing a green chemistry approach.[2]
Troubleshooting Guide: N-Methylation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of N-methylated Benzimidazoles
Introduction
This technical support guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of N-methylated benzimidazoles. N-methylation is a fundamental transformation in the synthesis of a vast array of biologically active compounds. However, this seemingly straightforward reaction is often plagued by a variety of side reactions that can significantly impact yield, purity, and the overall efficiency of the synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during these reactions, with a focus on understanding the underlying mechanisms to proactively mitigate issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the N-methylation of benzimidazoles?
A1: The most prevalent side reactions include:
-
Overmethylation to form 1,3-dimethylbenzimidazolium salts: This occurs when both nitrogen atoms of the benzimidazole ring are methylated, resulting in a quaternary ammonium salt.[1]
-
Formation of regioisomers (N1 vs. N3 methylation): In unsymmetrically substituted benzimidazoles, methylation can occur on either of the two non-equivalent nitrogen atoms, leading to a mixture of products that can be difficult to separate.[1]
-
Reaction with solvent or impurities: Protic solvents can quench the benzimidazolide anion, while other nucleophilic impurities can compete with the benzimidazole for the methylating agent.[1]
-
Degradation of starting material or product: Harsh reaction conditions, such as high temperatures or the use of excessively strong bases, can lead to the decomposition of sensitive functional groups on the benzimidazole core.
Q2: How does the choice of methylating agent influence the reaction outcome?
A2: The choice of methylating agent is critical and can significantly affect both the reaction rate and the profile of side products.
| Methylating Agent | Key Characteristics & Common Side Reactions |
| Methyl Iodide (MeI) | Highly reactive and commonly used. Prone to overmethylation, especially when used in excess.[2] |
| Dimethyl Sulfate (DMS) | A strong methylating agent, often more reactive than MeI. Also known to cause overmethylation to form quaternary salts.[2] It is highly toxic and requires careful handling. |
| Methyl Tosylate (MeOTs) | A less reactive but often more selective methylating agent. Can sometimes help to minimize overmethylation compared to MeI and DMS.[3] |
| Diazomethane (CH₂N₂) | Can provide clean methylation under mild conditions but is explosive and toxic, requiring specialized equipment and handling procedures. |
Q3: What is the role of the base in N-methylation, and how does it affect side reactions?
A3: The base deprotonates the N-H of the benzimidazole to form the more nucleophilic benzimidazolide anion.[1] The strength and type of base can influence both the reaction rate and selectivity.
-
Weak bases (e.g., K₂CO₃, Cs₂CO₃): Generally require higher temperatures and longer reaction times. They are less likely to cause degradation of sensitive substrates but may result in incomplete conversion.[1]
-
Strong bases (e.g., NaH): Lead to faster reactions at lower temperatures. However, they can increase the risk of side reactions, including elimination reactions with certain substrates or degradation of the benzimidazole ring.[4] The choice of a strong, non-nucleophilic base like sodium hydride in an aprotic solvent can sometimes improve regioselectivity.[4]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired N-methylated Product
Question: My N-methylation reaction is resulting in a very low yield or no product at all. What are the possible reasons, and how can I improve the yield?
Answer: Several factors can contribute to low yields in benzimidazole N-methylation. A systematic approach to troubleshooting is essential.
Causality Checklist & Solutions:
-
Purity of Starting Materials: Ensure your starting benzimidazole is pure and completely dry. Impurities can inhibit the reaction, and residual water can quench the base and the benzimidazolide anion.[1]
-
Solution: Recrystallize or chromatograph the starting benzimidazole. Dry it thoroughly under vacuum before use.
-
-
Base Strength and Stoichiometry: The base may be too weak to effectively deprotonate the benzimidazole under your reaction conditions.
-
Solution: Consider switching to a stronger base (e.g., from K₂CO₃ to NaH). Ensure you are using an appropriate stoichiometric amount (typically 1.1-1.5 equivalents).[1]
-
-
Solvent Choice: The use of protic solvents (e.g., ethanol, methanol) can protonate the benzimidazolide anion, reducing its nucleophilicity.[1]
-
Methylating Agent Reactivity: The methylating agent may have degraded or is not reactive enough.
-
Solution: Use a fresh bottle of the methylating agent. If using a less reactive agent like methyl tosylate, you may need to increase the reaction temperature or time.
-
-
Reaction Temperature and Time: The reaction may require more energy to proceed or may not have run for a sufficient duration.
-
Solution: Gradually increase the reaction temperature while monitoring for product formation and potential degradation using Thin Layer Chromatography (TLC). Extend the reaction time and monitor its progress.
-
Workflow for Optimizing Low Yield Reactions:
Caption: Troubleshooting workflow for low yield N-methylation.
Problem 2: Formation of a Mixture of Regioisomers (N1 and N3 Methylation)
Question: I am obtaining a mixture of the two possible N-methylated regioisomers, and their separation is proving to be very difficult. How can I improve the regioselectivity of my reaction?
Answer: Achieving high regioselectivity in the N-methylation of unsymmetrically substituted benzimidazoles is a common and significant challenge. The formation of two regioisomers is a direct consequence of the tautomeric nature of the benzimidazole ring.[1]
Understanding the Mechanism of Regioselectivity: The position of the N-H proton is not fixed, leading to two tautomeric forms. Each tautomer presents a different nitrogen atom for methylation. The ratio of the resulting regioisomers is influenced by the relative stability of the tautomers and the steric and electronic environment around each nitrogen atom.
Caption: Tautomerism-driven regioselectivity in benzimidazole N-methylation.
Strategies to Enhance Regioselectivity:
-
Steric Hindrance: Bulky substituents on the benzimidazole ring will generally direct methylation to the less sterically hindered nitrogen atom.[4]
-
Practical Tip: If synthesizing a new benzimidazole, consider incorporating a bulky group near one of the nitrogens if a specific regioisomer is desired.
-
-
Electronic Effects: Electron-withdrawing groups (e.g., -NO₂) decrease the nucleophilicity of the adjacent nitrogen, favoring methylation at the more distant nitrogen.[2][4] Conversely, electron-donating groups can enhance the reactivity of the nearby nitrogen.[1]
-
Directed Synthesis: In some cases, it is possible to synthesize a specific regioisomer through a multi-step route that avoids the direct methylation of a tautomeric benzimidazole.[3]
-
Biocatalysis: Engineered enzymes, such as methyltransferases, can offer exceptional regioselectivity (>99:1) under mild conditions, providing access to isomers that are difficult to obtain through traditional chemical methods.[3][6]
Problem 3: Overmethylation and Formation of 1,3-Dimethylbenzimidazolium Salt
Question: My reaction is producing a significant amount of a polar, insoluble byproduct which I suspect is the 1,3-dimethylbenzimidazolium salt. How can I avoid this?
Answer: The formation of the quaternary benzimidazolium salt is a classic side reaction, particularly when using highly reactive methylating agents or an excess of the reagent.[1]
Preventative Measures:
-
Stoichiometric Control: Carefully control the stoichiometry of the methylating agent. Use 1.0 to 1.2 equivalents relative to the benzimidazole.[1]
-
Slow Addition: Add the methylating agent dropwise to the reaction mixture. This prevents localized high concentrations that favor a second methylation event.[1]
-
Temperature Control: If the reaction requires heating, use the lowest temperature that allows the reaction to proceed at a reasonable rate.[1]
-
Purification: Fortunately, the quaternary salt is often much more polar and less soluble in common organic solvents than the desired N-methylated product. It can frequently be removed by precipitation and filtration.[1][7][8][9][10]
Experimental Protocols
Protocol 1: General Procedure for N-methylation of a Benzimidazole using Methyl Iodide
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted benzimidazole (1.0 eq) and anhydrous acetone (or DMF) (approx. 0.1-0.2 M concentration).[1]
-
Addition of Base: Add powdered, anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the suspension.[1][5]
-
Addition of Methylating Agent: While stirring, add methyl iodide (1.1 eq) dropwise to the reaction mixture at room temperature.[1][5]
-
Reaction: Heat the reaction mixture to reflux (for acetone) or an appropriate temperature (e.g., 50-60 °C for DMF) and monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete (as judged by TLC), cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine an optimal solvent system for separation using TLC. A typical starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.3-0.4.[1]
-
Column Packing: Pack a glass column with silica gel using the less polar component of your eluent system (e.g., hexane).
-
Loading: Adsorb the crude product onto a small amount of silica gel and carefully load it onto the top of the packed column.[1]
-
Elution: Begin eluting with the less polar solvent, gradually increasing the polarity by adding more of the polar solvent (e.g., increasing the percentage of ethyl acetate in hexane).[1]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify and combine the fractions containing the pure desired product(s).[1]
Characterization
The identity and purity of the N-methylated benzimidazole and any side products should be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and isomeric ratio.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify byproducts.[11][12]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[13][14]
References
- BenchChem. (2025).
- BenchChem. (2025).
- Kondal Reddy, K., & Subba Rao, N. V. (n.d.).
- ResearchGate. (n.d.).
- Mellor, L. B., et al. (n.d.).
- Van Den Berge, E., & Robiette, R. (2013). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry, 78(23), 12220-3.
- PubMed. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer.
- PubMed. (2018). Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS.
- De la Puerta, A., et al. (2020). Benzimidazolium salts prevent and disrupt methicillin-resistant Staphylococcus aureus biofilms. PMC - NIH.
- De la Puerta, A., et al. (n.d.). Benzimidazolium salts prevent and disrupt methicillin-resistant Staphylococcus aureus biofilms. RSC Publishing.
- De la Puerta, A., et al. (2020). Benzimidazolium salts prevent and disrupt methicillin-resistant Staphylococcus aureus biofilms. SciSpace.
- Gandon, B., et al. (n.d.). Synthesis and antimicrobial activity of novel bis-benzimidazolium salts. RSC Publishing.
- ResearchGate. (n.d.). Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS | Request PDF.
- TÜBİTAK Academic Journals. (2000).
- ResearchGate. (2025). (PDF)
- ResearchGate. (n.d.). Synthesis of benzimidazole and N‐methylbenzimidazole from o‐phenylenediamine and methanol catalyzed by Ir@YSMCNs. Reaction conditions.
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
- Semantic Scholar. (n.d.). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer.
- PubMed. (2007).
- ACS Omega. (2022).
- ResearchGate. (2025). Quaternization of n-methylated phenyl-benzimidazole azomethines to benzimidazolium salts | Request PDF.
- ResearchGate. (n.d.). Structure of benzimidazolium salts.
- PubMed Central. (2024).
- PMC - NIH. (n.d.).
- ResearchGate. (2012).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. researchgate.net [researchgate.net]
- 7. Benzimidazolium salts prevent and disrupt methicillin-resistant Staphylococcus aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzimidazolium salts prevent and disrupt methicillin-resistant Staphylococcus aureus biofilms - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. Synthesis and antimicrobial activity of novel bis-benzimidazolium salts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Review of methodology for the determination of benzimidazole residues in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Polar Benzimidazole Compounds
Welcome to the technical support center for the purification of polar benzimidazole compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these valuable but often chromatographically difficult molecules. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and develop robust purification methods.
The benzimidazole scaffold is a cornerstone in medicinal chemistry, but its polarity and basic nitrogen atoms present unique purification hurdles. Standard protocols often fail, leading to poor recovery, impure fractions, and significant time loss. This guide addresses these challenges head-on in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Section 1: Choosing the Right Chromatography Mode
Question 1: My polar benzimidazole shows little to no retention on my C18 reversed-phase (RP-HPLC) column. What is happening and what should I do?
Answer: This is the most common challenge. Traditional reversed-phase chromatography separates compounds based on hydrophobicity.[1][2] Highly polar compounds, like many functionalized benzimidazoles, have a strong affinity for the polar mobile phase (e.g., water/acetonitrile) and weak interaction with the non-polar C18 stationary phase.[1] Consequently, they elute very early, often with the solvent front, resulting in poor separation from other polar impurities.
Your primary options are to switch to an alternative chromatography mode:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed specifically for highly polar analytes.[3][4] It utilizes a polar stationary phase (like bare silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of organic solvent (>80% acetonitrile).[5][6] The retention mechanism involves the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[6] More polar compounds are retained more strongly.[4]
-
Mixed-Mode Chromatography (MMC): This is an increasingly powerful technique that uses stationary phases with multiple functionalities, most commonly combining reversed-phase (hydrophobic) and ion-exchange (electrostatic) characteristics.[3][7][8][9] Since benzimidazoles are often basic and can be protonated, the ion-exchange functionality provides a strong, tunable retention mechanism that is lacking in standard RP-HPLC.[7][9] This allows for the retention of both polar and non-polar compounds in a single run.[8]
Diagram: Chromatography Mode Selection Workflow
This workflow guides the initial selection process for purifying a new polar benzimidazole.
Caption: Decision tree for selecting an appropriate chromatography mode.
Question 2: What are the advantages of Mixed-Mode Chromatography (MMC) for benzimidazoles?
Answer: MMC offers exceptional flexibility for polar and ionizable compounds like benzimidazoles.[10] The key advantage is the ability to fine-tune selectivity by adjusting multiple mobile phase parameters, which is not possible in standard RP-HPLC.[8]
-
Orthogonal Selectivity: By combining hydrophobic and ion-exchange interactions, you can separate compounds that might co-elute in a purely reversed-phase system.[9]
-
Enhanced Retention: The ion-exchange mechanism provides strong retention for charged benzimidazoles, even if they are very polar.[9]
-
Tunable Resolution: You can independently control retention by modifying:
-
Organic Solvent %: Affects hydrophobic interactions (like in RP-HPLC).[8]
-
Mobile Phase pH: Controls the ionization state of the benzimidazole and the stationary phase, directly impacting ion-exchange retention.[7]
-
Buffer Concentration (Ionic Strength): Higher salt concentrations compete with the analyte for the ion-exchange sites, reducing retention. This is a powerful tool for modulating elution.[8]
-
-
MS Compatibility: MMC methods can be developed without non-volatile ion-pairing reagents, making them fully compatible with mass spectrometry.[7][8]
Section 2: Troubleshooting Common Purification Issues
Question 3: My benzimidazole peak is tailing severely on a silica-based column. How can I fix this?
Answer: Peak tailing is a frequent problem for basic compounds like benzimidazoles when using silica-based columns (including standard C18).[11] The primary cause is secondary interactions between the basic amine groups on your compound and acidic residual silanol groups (Si-OH) on the silica surface.[11][12] This creates a secondary, strong retention mechanism that leads to a trailing peak.
Here are the most effective solutions, in order of preference:
-
Lower the Mobile Phase pH: This is the most critical factor.[11] By lowering the pH to < 3 (using an additive like formic or phosphoric acid), you protonate the residual silanol groups (Si-OH), neutralizing their negative charge.[11] This prevents the strong ionic interaction with your protonated (positively charged) basic benzimidazole, leading to a much more symmetrical peak.
-
Increase Buffer Concentration: A higher concentration of buffer ions (e.g., 50-100 mM) can help to "mask" the active silanol sites, reducing the opportunity for your analyte to interact with them.[12]
-
Use a Modern, High-Purity Column: Modern columns are manufactured with higher purity silica and advanced end-capping techniques that significantly reduce the number of accessible residual silanols. Switching to a column specifically designed for basic compounds can solve the problem instantly.
-
Add a Basic Modifier (Normal Phase): If you are using normal phase chromatography (e.g., on silica gel), adding a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase can neutralize the acidic sites on the silica surface and improve peak shape.[13]
Diagram: Troubleshooting Peak Tailing
This flowchart provides a systematic approach to diagnosing and solving peak tailing issues.
Caption: A logical workflow for diagnosing the cause of peak tailing.
Question 4: I am trying to remove highly polar impurities like DMSO or DMF from my benzimidazole product. What is the best way?
Answer: Removing residual high-boiling polar solvents is a common final-step purification challenge.
-
Aqueous Washes/Extractions: If your product is sufficiently non-polar to be soluble in a solvent like ethyl acetate or dichloromethane, performing multiple washes with water or brine in a separatory funnel is very effective at partitioning the highly water-soluble DMF and DMSO into the aqueous layer.[13]
-
Lyophilization (Freeze-Drying): If your compound is water-soluble and stable, dissolving the crude material in a minimal amount of water and lyophilizing can effectively remove volatile impurities and residual solvents.[13]
-
Crystallization: A carefully chosen crystallization can be an excellent method for purification. The goal is to find a solvent system where your compound has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurities remain in solution.[14] If your compound "oils out" instead of crystallizing, it may be due to the solution being too concentrated or cooling too quickly.[13][15] Try redissolving the oil in a bit more hot solvent and allowing it to cool much more slowly.[13][15]
Data & Protocols
Table 1: Comparison of Primary Chromatographic Modes for Polar Benzimidazoles
| Feature | Reversed-Phase (RP-HPLC) | Hydrophilic Interaction (HILIC) | Mixed-Mode (MMC) |
| Stationary Phase | Non-polar (C18, C8)[2] | Polar (Silica, Diol, Zwitterionic)[5] | Multi-functional (e.g., C18 + Anion/Cation Exchange)[7] |
| Mobile Phase | High Aqueous | High Organic (>80% ACN)[4] | High Aqueous or High Organic |
| Retention Principle | Hydrophobic Interactions[1] | Partitioning into a surface water layer[6] | Hydrophobic + Ion-Exchange[8] |
| Best For... | Non-polar to moderately polar benzimidazoles. | Very polar, hydrophilic benzimidazoles.[4] | Polar, ionizable benzimidazoles; complex mixtures.[10] |
| Key Challenge | Poor retention of polar compounds.[16] | Sensitive to mobile phase water content; potential analyte solubility issues.[8] | Method development can be more complex due to multiple variables.[3] |
Experimental Protocol: Method Development with Mixed-Mode Chromatography
This protocol provides a starting point for purifying a novel, polar, basic benzimidazole derivative using a mixed-mode reversed-phase/cation-exchange column.
Objective: To develop a robust purification method with good peak shape and resolution.
Materials:
-
Mixed-Mode Column (e.g., C18 with embedded cation-exchange groups)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (or Ammonium Formate for pH control)
-
Crude benzimidazole sample dissolved in a suitable injection solvent (ideally the initial mobile phase)
Methodology:
-
Initial Column Screening & Generic Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water (approx. pH 2.7)
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a broad gradient from 5% to 95% B over 15-20 minutes.
-
Rationale: This initial run will establish if the compound is retained and where it elutes. The low pH ensures the benzimidazole is protonated (for cation exchange) and silanols are suppressed.[11]
-
-
pH Optimization (if needed):
-
If retention is too strong or selectivity is poor, evaluate the effect of pH.
-
Prepare mobile phases with different buffers (e.g., Ammonium Formate) at pH 3.5 and pH 4.5.
-
Rationale: Changing the pH alters the charge state of both the analyte and the stationary phase, which can dramatically change the selectivity of the ion-exchange interaction.[7]
-
-
Ionic Strength (Buffer Concentration) Optimization:
-
Once a suitable pH is chosen, evaluate the effect of buffer concentration. Run the gradient at 10 mM, 25 mM, and 50 mM buffer concentration.
-
Observe: Higher buffer (salt) concentration will generally decrease retention for the ion-exchange mechanism, as the buffer ions compete with the analyte.[8]
-
Rationale: This is a powerful tool to move peaks without significantly altering the organic gradient, allowing you to fine-tune the resolution between your product and nearby impurities.
-
-
Organic Gradient Optimization:
-
Based on the elution time from the initial screening and subsequent optimization runs, create a shallower gradient around the elution point of your target compound.
-
Example: If the compound elutes at 40% ACN in the screening run, try a gradient of 30-50% ACN over 20 minutes.
-
Rationale: A shallower gradient increases the separation time between co-eluting compounds, improving resolution.[17]
-
-
Final Method Validation:
-
Once optimized, confirm the method's robustness by injecting samples at different concentrations to check for overloading and ensure consistent peak shape and retention time.
-
References
- Mixed-Mode HPLC Columns. Thermo Fisher Scientific - US.
- Mixed-Mode HPLC Separations: What, Why, and How. (2014-03-01).
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025-06-18).
- Mixed-Mode Chromatography—A Review.
- Mixed-Mode Chromatography and Stationary Phases.
- SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. (2022-04-04). IJCRT.org.
- Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
- Separation of Benzimidazole on Newcrom R1 HPLC column. SIELC Technologies.
- Effect of kind of salt on the CMP of benzimidazoles.
- Effect of concentration of salt on the CMP of benzimidazoles.
- Chromatographic behavior of benzimidazole derivatives on hypercrosslinked polystyrene by reverse-phase HPLC. (2025-08-05).
- RESEARCH ON BENZIMIDAZOLE DERIV
- Salting-out assisted liquid-liquid extraction with the aid of experimental design for determination of benzimidazole fungicides in high salinity samples by high-performance liquid chrom
- Study on Benzimidazole: A Comprehensive Review. IJFMR.
- Troubleshooting peak tailing in HPLC analysis of benzamides. Benchchem.
- New benzimidazole derivatives with potential cytotoxic activity - study of their stability by RP-HPLC. (2012-06-11).
- Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders.
- Synthesis, Anticancer Activity and UPLC Analysis of the Stability of Some New Benzimidazole-4,7-dione Deriv
- HPLC Troubleshooting Guide.
- For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? (2018-04-25).
- How to optimize your mobile phase to improve selectivity and resolution in chrom
- A process for the optical purification of benzimidazole derivatives.
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025-06-06). Phenomenex.
- Technical Support Center: Refining Purification Techniques for Polar Imidazole Deriv
- Natural Product Isolation (2) - Purification Techniques, An Overview. (2016-08-12).
- What are some practical ways to purify complex compounds other than column chrom
- Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. (2017-03-16).
- HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
- Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent.
- How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separ
- Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed.
- Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calcul
- Reverse Phase Chromatography Techniques. (2025-10-20). Chrom Tech, Inc.
- MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC).
- Reversed Phase HPLC Columns. Phenomenex.
- Mastering HILIC-Z Separation for Polar Analytes. (2023-05-22). Agilent.
- Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. (2025-08-31). PubMed Central.
- Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (2018-05-01). Agilent.
Sources
- 1. chromtech.com [chromtech.com]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. waters.com [waters.com]
- 4. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. helixchrom.com [helixchrom.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
(1-methyl-1H-benzo[d]imidazol-6-yl)methanol stability and storage conditions
Technical Support Center: (1-methyl-1H-benzo[d]imidazol-6-yl)methanol
This guide provides comprehensive technical support for the stability and storage of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol (CAS No. 181867-18-5). It is intended for researchers, chemists, and drug development professionals to ensure the long-term integrity and successful application of this compound in experimental settings.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol.
Q1: What are the recommended storage conditions for solid (1-methyl-1H-benzo[d]imidazol-6-yl)methanol?
A1: While लड़का (ladka) (1-methyl-1H-benzo[d]imidazol-6-yl)methanol is generally stable as a solid at room temperature for short-term use, long-term storage requires more stringent conditions to maintain its purity (>98%)[1][2]. For optimal long-term stability, the solid compound should be stored:
-
Temperature: In a refrigerator at 2-8°C or, for maximum longevity, in a freezer at -20°C. While some suppliers indicate room temperature storage is acceptable, benzimidazole derivatives and benzylic alcohols benefit from cooler temperatures to minimize the rate of potential degradation[3][4].
-
Atmosphere: Under an inert atmosphere (e.g., Argon or Nitrogen). The benzimidazole ring system can be susceptible to oxidation over time. Storing under inert gas displaces oxygen and moisture, which are key contributors to degradation[5][6].
-
Light: Protected from light in an amber vial or a light-blocking container. Benzimidazoles can be photosensitive and may undergo photodegradation upon prolonged exposure to UV or ambient light[5][7].
-
Moisture: In a tightly sealed container, preferably within a desiccator. The compound is a solid, and the benzylic alcohol group is hygroscopic, meaning it can absorb atmospheric moisture, which may initiate hydrolysis or other degradation pathways[5][8].
Q2: What is the recommended solvent for preparing stock solutions?
A2: The choice of solvent depends on the intended downstream application and desired storage duration.
-
Dimethyl Sulfoxide (DMSO): DMSO is a common choice for creating high-concentration stock solutions for biological assays. Studies on similar benzimidazole derivatives have shown good stability in DMSO for up to 96 hours when stored properly[9][10].
-
Methanol or Acetonitrile: For analytical purposes, such as HPLC, methanol or acetonitrile are suitable solvents for preparing stock solutions[5][11][12]. These are volatile and easily removed, which is advantageous for sample workup.
-
Benzyl Alcohol Considerations: As a structural analog, benzyl alcohol provides useful insights; it is flammable and should be stored away from ignition sources[4]. It can also degrade certain plastics like low-density polyethylene (LDPE) over time[13]. It is prudent to apply similar caution and use high-density polyethylene (HDPE) or glass containers.
Q3: How stable is (1-methyl-1H-benzo[d]imidazol-6-yl)methanol in solution?
A3: Solution stability is lower than solid-state stability and is highly dependent on the solvent, storage temperature, and exposure to light and air. A comprehensive study on various benzimidazole drugs found that for long-term (6-month) stability of working solutions, storage at -20°C or -80°C was optimal[3]. Storage at 4°C was suitable for some, but not all, derivatives[3]. It is strongly recommended to prepare fresh solutions for sensitive experiments or to perform a stability study under your specific storage conditions if a solution must be stored for an extended period. For critical applications, flash-freeze aliquots of the stock solution in an inert solvent and store at -80°C.
Q4: What are the primary degradation pathways for this class of compounds?
A4: Based on the chemistry of the benzimidazole core and the benzylic alcohol functional group, the most probable degradation pathways are:
-
Oxidation: The benzylic alcohol can be oxidized to the corresponding aldehyde and subsequently to a carboxylic acid. The electron-rich benzimidazole ring itself can also be susceptible to oxidative cleavage[5].
-
Photodegradation: Aromatic and heterocyclic compounds are often light-sensitive. Exposure to UV radiation can lead to the formation of various photoproducts, potentially through radical mechanisms[5][7].
-
Hydrolysis: While the primary alcohol is generally stable, under acidic or basic conditions, etherification or other reactions could occur if contaminants are present. The stability of the N-methyl group on the imidazole ring is generally high.
Section 2: Troubleshooting Guide
This guide helps diagnose and resolve common issues encountered during the use of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol.
Caption: Troubleshooting Decision Tree for (1-methyl-1H-benzo[d]imidazol-6-yl)methanol.
Issue 1: My solid compound, which was initially a white powder, has developed a yellow or brownish tint.
-
Probable Cause: This is a classic sign of degradation, most likely due to oxidation or photodegradation. Exposure to air and/or light can generate chromophoric (color-absorbing) byproducts.
-
Recommended Action:
-
Do not use the discolored material for critical experiments.
-
Assess the purity of the material using RP-HPLC (see Protocol 2).
-
If the purity is compromised, discard the vial.
-
Review your storage protocol. Ensure the compound is stored in a tightly sealed amber vial, under an inert atmosphere, and at a reduced temperature (2-8°C or -20°C).
-
Issue 2: I am seeing unexpected peaks in the HPLC analysis of a freshly prepared solution.
-
Probable Cause: This could be due to several factors:
-
Degraded Solid: The starting solid material may have already degraded during storage.
-
Solvent Impurities: The solvent used to dissolve the compound may contain impurities or stabilizers that are detected by the HPLC method.
-
Solution Instability: The compound may be degrading rapidly in the chosen solvent or HPLC mobile phase.
-
-
Recommended Action:
-
Inject a "blank" sample of your solvent to rule out solvent impurities.
-
Analyze the solution immediately after preparation and then again after several hours to check for time-dependent degradation.
-
If degradation is suspected, prepare the solution in a different, high-purity solvent and re-analyze.
-
If the issue persists, the solid material is likely the source. Confirm its purity.
-
Issue 3: My HPLC peak area is decreasing over time, but I don't see any new, corresponding degradation peaks.
-
Probable Cause: This is a "mass balance" issue, which can occur when degradation products are not detected by the analytical method[5].
-
Non-UV Active Products: The degradants may lack a chromophore and are therefore invisible to a UV detector.
-
Involatile or Volatile Products: The degradation products may be too involatile to elute from the column or too volatile to be retained.
-
-
Recommended Action:
-
Re-analyze the sample using a lower detection wavelength (e.g., 210 nm) where more organic molecules absorb.
-
If available, use a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) to visualize non-UV active species.
-
LC-MS analysis is the most powerful tool to identify the structures of these "hidden" degradants[5].
-
Section 3: Experimental Protocols
Protocol 1: Recommended Long-Term Storage and Handling of Solid Compound
This protocol minimizes exposure to atmospheric oxygen and moisture.
-
Preparation: Move the sealed manufacturer's bottle, a set of smaller amber glass vials, a spatula, and a balance into an inert atmosphere glovebox. If a glovebox is not available, a glove bag purged with argon or nitrogen can be used.
-
Aliquoting: In the inert atmosphere, carefully open the main bottle. Weigh out the desired quantities of the solid into the smaller vials. This prevents repeated exposure of the main stock to the atmosphere.
-
Sealing: Tightly cap each aliquot vial. For maximum protection, use vials with PTFE-lined caps.
-
Backfilling: Before removing from the inert atmosphere, consider backfilling the main bottle with argon or nitrogen before re-sealing. Systems like Sure/Seal™ are ideal for this purpose[6].
-
Storage: Place the sealed aliquots and the main bottle inside a secondary container with a desiccant. Store this container in the dark at the appropriate temperature (-20°C recommended).
Protocol 2: Stability Assessment by Reverse-Phase HPLC (RP-HPLC)
This method provides a baseline for assessing the purity of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard for retaining moderately polar heterocyclic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure consistent ionization of the basic nitrogen atoms, leading to better peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 10% B to 90% B over 20 min | A broad gradient to ensure elution of the parent compound and potential impurities/degradants with different polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm and 280 nm | Aromatic systems typically absorb at these wavelengths. Monitoring multiple wavelengths can help detect impurities. |
| Injection Volume | 10 µL | Standard volume. |
| Sample Prep | 0.5 mg/mL in 50:50 Acetonitrile:Water | Ensures complete dissolution and compatibility with the mobile phase. |
System Suitability:
-
Inject the sample five times. The relative standard deviation (RSD) for the peak area should be <2.0%.
-
The theoretical plates for the main peak should be >2000.
-
The tailing factor should be between 0.9 and 1.5.
Protocol 3: Forced Degradation (Stress Testing) Workflow
Forced degradation is essential for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods[5].
Caption: Workflow for Forced Degradation Study.
-
Prepare Stock: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol[5].
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 8 hours. At set time points, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for HPLC analysis[5].
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 8 hours. At set time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis[5].
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Withdraw aliquots at time points and dilute for analysis[5].
-
Thermal Degradation: Store both the solid compound and a solution at 80°C for 48 hours. Analyze samples at different time points[5].
-
Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Shield a control sample with aluminum foil.
Section 4: Data Summary Tables
Table 1: Summary of Recommended Storage Conditions
| Condition | Solid Form (Long-Term) | Stock Solution (e.g., in DMSO) |
| Temperature | -20°C (Ideal), 2-8°C (Acceptable) | -80°C (Ideal), -20°C (Acceptable) |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Headspace flushed with Inert Gas |
| Light | Protect from Light (Amber Vial) | Protect from Light (Amber Vial) |
| Moisture | Store with Desiccant | Use Anhydrous Grade Solvents |
Table 2: Forced Degradation Study Parameters
| Stress Type | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 8 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 8 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |
| Thermal | None | 80°C | 48 hours |
| Photolytic | UV/Vis Light (ICH Q1B) | Room Temp | Per ICH guidelines |
References
-
Çakar, Z., & Yentür, G. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. PubMed. [Link]
-
Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. PubMed. [Link]
-
Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity - study of their stability by RP-HPLC. ResearchGate. [Link]
-
Pashchevskaya, T. N., et al. (2009). Deprotonation constants of benzimidazole and stepwise stability... ResearchGate. [Link]
-
Singh, K., et al. (2023). Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors. ACS Omega. [Link]
-
(1-methyl-1H-benzo[d]imidazol-6-yl)methanol. PubChem, National Institutes of Health. [Link]
-
Methanol - Safety Data Sheet. Carl ROTH. [Link]
-
What Methods Should Be Mastered for the Benzyl Alcohol Storage? Suze Chemical. [Link]
-
Use of benzyl alcohol as a shipping and storage solution for chromatography media. Cytiva. [Link]
-
Safety Data Sheet: Methanol. Carl ROTH. [Link]
-
(1-Methyl-1H-benzo[d]imidazol-2-yl)methanol. AbacipharmTech. [Link]
-
Al-wsahby, Z. A. A., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. [Link]
-
Mellone, L., et al. (2023). Selective Production of Hydrogen and Lactate from Glycerol Dehydrogenation Catalyzed by a Ruthenium PN3P Pincer Complex. MDPI. [Link]
-
Lanari, D., et al. (2020). Oxidative Coupling of Aldehydes with Alcohol for the Synthesis of Esters Promoted by Polystyrene-Supported N-Heterocyclic Carbene: Unraveling the Solvent Effect on the Catalyst Behavior Using NMR Relaxation. ACS Publications. [Link]
-
Foteeva, E. S., et al. (2022). In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. National Institutes of Health. [Link]
-
Chen, M.-L., et al. (2022). Identification of the major photodegradant in metronidazole by LC-PDA-MS and its reveal in compendial methods. Scientific Reports. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. (1-Methyl-1H-benzo[d]imidazol-5-yl)methanol | 115576-91-5 [sigmaaldrich.com]
- 3. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What Methods Should Be Mastered for the Benzyl Alcohol Storage? - Taizhou Suze Chemical Materials Co., Ltd. [suzehg.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 7. d-nb.info [d-nb.info]
- 8. chemicalbook.com [chemicalbook.com]
- 9. New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. carlroth.com [carlroth.com]
- 13. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Benzimidazoles
Introduction
Benzimidazoles are a cornerstone of heterocyclic chemistry, renowned for their wide array of biological activities which makes them crucial scaffolds in drug discovery and development.[1] The precise structural characterization of novel benzimidazole derivatives is non-negotiable, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary tool for this purpose. However, the nuanced electronic environment of the benzimidazole ring system, coupled with the potential for tautomerism and the influence of various substituents, can often complicate the assignment of ¹H and ¹³C NMR spectra.
This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides a structured, question-and-answer-based approach to troubleshoot common peak assignment challenges, grounded in both fundamental principles and advanced analytical strategies.
Section 1: Fundamentals of Benzimidazole NMR
Before troubleshooting, a firm grasp of the basics is essential. This includes the standard numbering system and the general features of a benzimidazole NMR spectrum.
1.1 Benzimidazole Numbering System
Understanding the IUPAC numbering of the benzimidazole core is the first step to discussing peak assignments coherently.
1.2 General ¹H NMR Spectral Features
A typical ¹H NMR spectrum of a benzimidazole derivative in a solvent like DMSO-d₆ will show signals in distinct regions[1]:
-
N-H Proton (δ 12.0-13.6 ppm): This proton is highly deshielded due to the aromatic system's anisotropy and hydrogen bonding with the solvent.[1] It usually appears as a broad singlet because of chemical exchange and quadrupolar broadening from the adjacent nitrogen.[1]
-
Aromatic Protons (δ 7.0-8.3 ppm): Protons on the benzene ring (H-4, H-5, H-6, H-7) resonate in this region.[1] Their exact shifts and splitting patterns are highly dependent on the substitution pattern.
-
C2-H Proton (around δ 8.2 ppm): If the C2 position is unsubstituted, its proton appears as a singlet, typically downfield due to the influence of the two adjacent nitrogen atoms.[1]
Section 2: Troubleshooting Common Peak Assignment Issues (FAQs)
This section addresses specific problems you might encounter during spectral analysis.
Q1: Why is my N-H proton signal extremely broad or not visible at all?
A1: The visibility and sharpness of the N-H proton are highly dependent on several factors:
-
Solvent Choice: In protic solvents (like D₂O or CD₃OD), the N-H proton will rapidly exchange with the solvent's deuterium, often leading to its complete disappearance. Using an aprotic polar solvent like DMSO-d₆ is highly recommended as it forms strong hydrogen bonds, slowing down the exchange and typically allowing for the observation of the N-H proton as a broad singlet between 12.0 and 13.6 ppm.[1]
-
Concentration and Purity: The presence of acidic or basic impurities can catalyze the exchange process, broadening the signal. Ensure your sample is pure and dry.
-
Prototropic Tautomerism: N-unsubstituted benzimidazoles exist as two rapidly interconverting tautomers.[1][2][3] This rapid proton exchange between N1 and N3 is a major contributor to the broadening of the N-H signal.[1]
Troubleshooting Steps:
-
Re-run in DMSO-d₆: If you used another solvent, prepare a fresh sample in high-purity, dry DMSO-d₆.
-
Lower the Temperature: Acquiring the spectrum at a lower temperature can sometimes slow the exchange rate enough to sharpen the N-H signal.
-
Check for Purity: Re-purify the sample if acidic or basic contaminants are suspected.
Q2: I have a mono-substituted benzimidazole. How do I distinguish between the aromatic protons (H-4, H-5, H-6, H-7)?
A2: This is a classic challenge. The key is to use a combination of chemical shift prediction based on substituent effects and analysis of coupling constants (J-values).
-
Substituent Effects:
-
Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, -CF₃, or -COR deshield nearby protons, shifting them downfield (to a higher ppm).
-
Electron-Donating Groups (EDGs) like -OCH₃, -NH₂, or -CH₃ shield nearby protons, shifting them upfield (to a lower ppm).
-
-
Coupling Constants (J-values): The splitting patterns reveal the connectivity.
-
Ortho coupling (³J): Between adjacent protons (e.g., H-4/H-5, H-5/H-6, H-6/H-7). Typically 6-9 Hz.[1]
-
Meta coupling (⁴J): Between protons separated by one carbon (e.g., H-4/H-6, H-5/H-7). Typically smaller, around 2-3 Hz.[1]
-
Para coupling (⁵J): Between protons across the ring (e.g., H-4/H-7). Often very small or not observed.[1]
-
Example Scenario: A 5-Nitrobenzimidazole
The -NO₂ group is a strong EWG.
-
H-4: Will be significantly shifted downfield due to the deshielding effect of the nitro group and the anisotropic effect of the imidazole ring. It will appear as a doublet with a small meta-coupling to H-6 (d, ⁴J ≈ 2-3 Hz).
-
H-6: Also downfield, adjacent to the nitro group. It will be split by H-7 (ortho-coupling) and H-4 (meta-coupling), appearing as a doublet of doublets (dd, ³J ≈ 6-9 Hz, ⁴J ≈ 2-3 Hz).
-
H-7: Least affected by the EWG at position 5. It will be split only by H-6 and appear as a doublet (d, ³J ≈ 6-9 Hz).
Q3: My ¹H NMR spectrum shows fewer aromatic signals than expected. Why?
A3: This is almost always due to rapid prototropic tautomerism on the NMR timescale.[2][3][4] When the proton exchange between N1 and N3 is fast, the benzimidazole ring becomes effectively symmetric.
This "time-averaging" makes pairs of carbons and their attached protons chemically equivalent:
-
C4 becomes equivalent to C7 (and H-4 to H-7)
-
C5 becomes equivalent to C6 (and H-5 to H-6)
As a result, an unsubstituted benzimidazole in a solvent like CDCl₃ might show only three signals in the aromatic region: one for H-2, one for H-4/H-7, and one for H-5/H-6.[5]
Troubleshooting Steps:
-
Change Solvent: Solvents like DMSO-d₆ can slow down this exchange, sometimes resolving the individual signals.[4][5]
-
Lower Temperature: As with the N-H proton, lowering the acquisition temperature can "freeze out" the tautomers, allowing you to see separate signals for each form.
Q4: I've synthesized a 2-substituted benzimidazole. Why do I see seven ¹³C signals for the benzimidazole core instead of the four I see for the parent compound?
A4: This indicates that the tautomeric equilibrium has been slowed or "locked".[5][6] In the parent benzimidazole, rapid tautomerism averages the signals, leading to only four unique carbon environments (C2, C3a/C7a, C4/C7, C5/C6).[6] When you add a substituent at the C2 position, especially a bulky one, it can favor one tautomeric form over the other or simply slow the exchange rate in certain solvents (like DMSO-d₆).[5] This makes the two halves of the benzene ring non-equivalent, and you will observe distinct signals for C4, C5, C6, and C7, as well as for the bridgehead carbons C3a and C7a, plus the C2 signal, for a total of seven signals.[5][6]
Section 3: Leveraging 2D NMR for Unambiguous Assignments
When 1D NMR is insufficient, 2D NMR experiments are the definitive solution.
Q5: How can a COSY experiment help me assign aromatic protons?
A5: COSY (COrrelation SpectroscopY) is a homonuclear experiment that shows which protons are spin-coupled to each other.[7] In the 2D spectrum, you'll see the 1D proton spectrum on both axes. The diagonal contains the main peaks, while the off-diagonal "cross-peaks" connect protons that are coupled.
-
Application: For a 5-substituted benzimidazole, you would expect to see a strong cross-peak between H-6 and H-7 (ortho-coupling). You would also see a weaker cross-peak between H-6 and H-4 (meta-coupling). H-4 and H-7 would likely not show a cross-peak (para-coupling is too weak). This pattern instantly confirms their relative positions.
Q6: What is the difference between HSQC and HMBC, and when should I use them?
A6: Both are heteronuclear experiments that correlate proton and carbon signals, but they provide different and complementary information.[8][9]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons they are directly attached to (one-bond, ¹J correlations).[7][10][11]
-
Use Case: After assigning your protons with COSY, you can use HSQC to definitively assign the carbons directly bonded to them. For example, the proton signal for H-7 will have a cross-peak to the C-7 signal. Quaternary carbons (like C3a, C7a, and substituted carbons) will not appear in an HSQC spectrum because they have no attached protons.[10]
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2 or 3 bonds, ²J and ³J).[7][12]
-
Use Case: HMBC is the ultimate tool for piecing together the molecular skeleton. It confirms long-range connectivity. For our 5-nitrobenzimidazole example, the H-7 proton would show a ³J correlation to the C-5 carbon (where the nitro group is attached) and a ²J correlation to C-6. The H-4 proton would show a ³J correlation to C-5. These long-range correlations provide undeniable proof of the substitution pattern and complete the assignment puzzle.
-
Data Summary: Typical Chemical Shift Ranges
The following table provides expected chemical shift ranges in DMSO-d₆. Actual values will vary based on substitution.
| Nucleus | Position | Typical Chemical Shift (δ ppm) | Notes |
| ¹H | N1-H | 12.0 - 13.6 | Broad singlet, exchangeable.[1] |
| C2-H | ~8.2 | Singlet, if unsubstituted.[1][13] | |
| C4/C7-H | 7.5 - 7.8 | Multiplet.[1][13] | |
| C5/C6-H | 7.1 - 7.4 | Multiplet.[1][13] | |
| ¹³C | C2 | ~151 | Varies significantly with substitution.[6] |
| C3a/C7a | 135 - 143 | Bridgehead carbons. | |
| C4/C7 | 110 - 120 | Influenced by tautomerism.[5][14] | |
| C5/C6 | 121 - 124 |
Section 4: Experimental Protocols
Protocol 1: Standard Sample Preparation for NMR Analysis
-
Weigh Sample: Accurately weigh 5-25 mg of your purified benzimidazole derivative into a clean, dry vial.[1]
-
Add Solvent: Add approximately 0.6-0.7 mL of high-purity deuterated solvent (DMSO-d₆ is recommended for observing the N-H proton).[1]
-
Dissolve: Gently swirl or vortex the vial to fully dissolve the sample. Mild warming may be necessary for poorly soluble compounds.
-
Filter: Take a Pasteur pipette and plug it with a small piece of glass wool. Use this to transfer the solution into a clean, dry 5 mm NMR tube. This filtration step is critical to remove any particulate matter that can degrade spectral quality.[1]
-
Label and Run: Cap the NMR tube, label it clearly, and insert it into the spectrometer.
References
-
Lee, C. K., & Lee, I.-S. H. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 449. Retrieved from [Link]
-
Martinez-Alonso, M. A., et al. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 25(24), 5969. Retrieved from [Link]
-
Alarcón, S. H., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1620–1629. Retrieved from [Link]
-
Martinez-Alonso, M. A., et al. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. National Center for Biotechnology Information. Retrieved from [Link]
-
Alarcón, S. H., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. National Center for Biotechnology Information. Retrieved from [Link]
-
Alarcón, S. H., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1620-1629. Retrieved from [Link]
-
Silva, A. M. S., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16(4), 396-445. Retrieved from [Link]
-
Rastogi, S., et al. (2005). NMR investigation of hydrogen bonding and 1,3-tautomerism in 2-(2-hydroxy-5-substituted-aryl) benzimidazoles. Magnetic Resonance in Chemistry, 43(7), 551-556. Retrieved from [Link]
-
Silva, A. M. S., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Retrieved from [Link]
-
Silva, A. M. S., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated and experimental 13C chemical shifts of the imidazole and substituent parts. Retrieved from [Link]
-
Mathias, L. J., & Overberger, C. G. (1978). Carbon-13 nuclear magnetic resonance chemical shifts of substituted benzimidazoles and 1,3-diazaazulene. The Journal of Organic Chemistry, 43(18), 3526–3530. Retrieved from [Link]
-
ResearchGate. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: Proton transfer and tautomerism. Retrieved from [Link]
-
Martinez-Alonso, M. A., et al. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. OUCI. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H C2-H NMR chemical shifts of benzimidazolium salts with different anions. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated and experimental 13C chemical shifts of the imidazole and substituent parts (continued). Retrieved from [Link]
-
OChem Tutorials. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]
-
Nanalysis. (2019, October 15). 2D NMR Experiments - HETCOR. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
-
SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
ResearchGate. (2025). 1D AND 2D NMR STUDIES OF 2–(2–(BENZYLOXY)–3–METHOXYPHENYL)–1H–BENZIMIDAZOLE. Retrieved from [Link]
-
Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]
-
ResearchGate. (2025). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Retrieved from [Link]
-
Chegg. (2022, April 29). Please explain the key signals and splitting of the benzimidazole product and the chemical shifts, in relation to ad. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotonation constants of benzimidazole and stepwise stability.... Retrieved from [Link]
-
Zhang, S., et al. (2022). Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects. National Center for Biotechnology Information. Retrieved from [Link]
-
Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Retrieved from [Link]
-
Organic With Grace. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC) [Video]. YouTube. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 4. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. youtube.com [youtube.com]
- 9. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 10. 2D NMR Experiments - HETCOR — Nanalysis [nanalysis.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 13. Benzimidazole(51-17-2) 1H NMR [m.chemicalbook.com]
- 14. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Benzimidazole Cyclization
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the cyclization reaction. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, offering step-by-step solutions to overcome common hurdles in benzimidazole synthesis.
Problem 1: Consistently Low Reaction Yield
Question: My benzimidazole synthesis consistently results in low yields. What are the primary factors I should investigate to optimize the reaction?
Answer: Low yields are a frequent challenge in benzimidazole synthesis and can often be attributed to several key factors. A systematic approach to optimizing your reaction conditions is crucial.
Core Causality: The formation of benzimidazoles, typically through the condensation of an o-phenylenediamine with an aldehyde (a variation of the Weidenhagen reaction) or a carboxylic acid (the Phillips-Ladenburg reaction), is highly dependent on reaction kinetics and equilibrium.[1][2][3][4] Inefficient conversion of starting materials, degradation of reactants or products, or the formation of stable, non-productive intermediates can all lead to diminished yields.
Recommended Optimization Workflow:
-
Catalyst Selection and Loading: The absence of a catalyst or the use of an inappropriate one is a primary cause of low conversion.[5]
-
Expert Insight: A wide array of catalysts can be employed, from simple Brønsted acids like p-toluenesulfonic acid (p-TsOH) and ammonium chloride to Lewis acids such as erbium(III) triflate (Er(OTf)₃) and various metal complexes.[1][6] For greener approaches, heterogeneous catalysts like MgO@DFNS are advantageous due to their ease of recovery.[1][5]
-
Actionable Step: If you are not using a catalyst, introduce one. If you are, consider screening a panel of catalysts with different mechanisms (Lewis vs. Brønsted acid). Optimize the catalyst loading; typically, 5-10 mol% is a good starting point, but this can be adjusted based on empirical results.
-
-
Solvent Screening: The reaction medium significantly influences reactant solubility, reaction rates, and equilibrium position.
-
Expert Insight: Polar solvents like ethanol, methanol, and acetonitrile are often effective.[1][5][6] However, for certain catalyst systems, solvent-free conditions or microwave-assisted synthesis can dramatically improve yields and reduce reaction times.[7][8][9]
-
Actionable Step: Perform a solvent screen using a range of polar and non-polar solvents. Consider a solvent-free approach, particularly with microwave irradiation, which can lead to rapid, high-yielding reactions.[10][11]
-
-
Temperature and Reaction Time: These two parameters are intrinsically linked.
-
Expert Insight: Many benzimidazole syntheses require heating to proceed at a reasonable rate.[2] Monitoring the reaction over time is essential to determine the point of maximum conversion without significant product degradation.
-
Actionable Step: Set up a time-course experiment, analyzing aliquots by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the optimal reaction duration at a given temperature.[1][12] If the reaction is sluggish at room temperature, incrementally increase the temperature.
-
-
Purity of Starting Materials: Impurities in the starting materials, particularly the o-phenylenediamine, can inhibit the reaction or lead to side products.
-
Expert Insight: o-Phenylenediamines are susceptible to oxidation, which can result in colored impurities and lower yields.[12][13]
-
Actionable Step: Ensure the purity of your starting materials. If necessary, recrystallize or chromatograph the o-phenylenediamine before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[12][13]
-
Problem 2: Formation of Multiple Products and Side Reactions
Question: My reaction is producing a mixture of the desired 2-substituted benzimidazole and a significant amount of a 1,2-disubstituted byproduct. How can I improve the selectivity?
Answer: The formation of 1,2-disubstituted benzimidazoles is a common side reaction, particularly when using aldehydes as the carbonyl source. This occurs when a second molecule of the aldehyde reacts with the nitrogen of the initially formed 2-substituted benzimidazole.
Core Causality: The selectivity is governed by the relative reactivity of the intermediate Schiff base towards cyclization versus further reaction with another aldehyde molecule. The electronic properties of the aldehyde and the reaction conditions play a crucial role in determining the dominant reaction pathway.[1]
Strategies to Enhance Selectivity:
| Strategy | Rationale |
| Control Stoichiometry | Using a slight excess of the o-phenylenediamine relative to the aldehyde can favor the formation of the monosubstituted product.[13] |
| Catalyst Choice | Certain catalysts can selectively promote the desired cyclization. For instance, Er(OTf)₃ has been shown to selectively yield 1,2-disubstituted products with electron-rich aldehydes.[1][14] |
| Solvent Effects | The polarity of the solvent can influence the reaction pathway. Experimenting with a range of solvents from non-polar (e.g., toluene) to polar (e.g., ethanol/water mixtures) can help identify conditions that favor the desired product.[13] |
| Gradual Addition of Aldehyde | Adding the aldehyde slowly to the reaction mixture can maintain a low concentration of the aldehyde, thereby disfavoring the formation of the 1,2-disubstituted product. |
Problem 3: Difficulty in Product Purification
Question: I'm struggling to purify my final benzimidazole product. It's contaminated with colored impurities, and separation from byproducts is challenging.
Answer: Purification difficulties often arise from the formation of highly colored oxidation products or byproducts with similar polarity to the desired compound.
Core Causality: The o-phenylenediamine starting material is prone to oxidation, leading to colored impurities that can be difficult to remove.[12] Additionally, side products may have physicochemical properties (like polarity) very similar to the target benzimidazole, complicating chromatographic separation.[13]
Purification Troubleshooting Steps:
-
Removal of Colored Impurities:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture briefly, then filter through celite to remove the carbon and adsorbed impurities.[12]
-
Use of o-phenylenediamine dihydrochloride: In some cases, using the dihydrochloride salt of the diamine can lead to cleaner reactions and fewer colored impurities.[15]
-
-
Improving Chromatographic Separation:
-
Solvent System Optimization: Systematically screen different solvent systems for column chromatography to maximize the separation between your product and impurities.
-
Acid-Base Extraction: Benzimidazoles are basic and can be protonated.[16] Dissolve the crude mixture in an organic solvent and extract with an acidic aqueous solution (e.g., 1M HCl). The benzimidazole will move to the aqueous layer. The layers can then be separated, and the aqueous layer neutralized with a base to precipitate the purified product.[13]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to benzimidazoles?
A1: The most prevalent methods involve the condensation of an o-phenylenediamine with either a carboxylic acid or its derivatives (known as the Phillips-Ladenburg reaction) or with an aldehyde (a variation of the Weidenhagen reaction).[1][2][3][4] Modern approaches frequently utilize catalysts to enhance reaction efficiency and employ green chemistry principles to minimize environmental impact.[1][17][18]
Q2: How does the mechanism of benzimidazole formation proceed?
A2: The generally accepted mechanism for the reaction between an o-phenylenediamine and an aldehyde involves the initial formation of a Schiff base intermediate. This is followed by an intramolecular cyclization and subsequent oxidation/aromatization to yield the final benzimidazole product.[19]
Q3: Can microwave irradiation be used to improve the reaction?
A3: Absolutely. Microwave-assisted synthesis has emerged as a powerful tool for accelerating benzimidazole formation.[11] It often leads to significantly reduced reaction times (from hours to minutes), higher yields, and cleaner reaction profiles, sometimes even under solvent-free conditions.[7][8][10]
Q4: What is the role of an oxidizing agent in some benzimidazole syntheses?
A4: In the condensation with aldehydes, the final step is the aromatization of a dihydrobenzimidazole intermediate. This is an oxidative process. While atmospheric oxygen can sometimes suffice, especially with certain catalysts, an external oxidizing agent is often added to ensure complete conversion to the benzimidazole.[16]
Q5: Are there "green" or more environmentally friendly methods for benzimidazole synthesis?
A5: Yes, significant research has been dedicated to developing greener synthetic routes. These include the use of water as a solvent, biodegradable catalysts, solvent-free reactions, and energy-efficient methods like microwave and ultrasound irradiation.[18][19][20][21][22][23] The use of recyclable heterogeneous catalysts also contributes to a more sustainable process.[5]
Experimental Protocols
Protocol 1: General Procedure for Catalyzed Benzimidazole Synthesis using Ammonium Chloride
This protocol is a representative example of a simple, catalyzed synthesis.
Materials:
-
o-phenylenediamine
-
Substituted aldehyde
-
Ammonium Chloride (NH₄Cl)
-
Chloroform (CHCl₃)
Procedure:
-
To a stirred solution of o-phenylenediamine (1 mmol) in CHCl₃ (5 ml), add NH₄Cl (4 mmol).[6]
-
Add the aldehyde (1 mmol) to the mixture.[6]
-
Continue stirring the reaction mixture at room temperature for four hours.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: Microwave-Assisted, Solvent-Free Benzimidazole Synthesis
This protocol exemplifies a modern, green chemistry approach.
Materials:
-
N-phenyl-o-phenylenediamine
-
Substituted aldehyde
-
Erbium(III) triflate (Er(OTf)₃)
Procedure:
-
In a microwave-safe vessel, combine N-phenyl-o-phenylenediamine (1 mmol), the aldehyde (1 mmol), and Er(OTf)₃ (1 mol%).[7][10]
-
Irradiate the mixture in a microwave reactor for 5-10 minutes at a suitable temperature (e.g., 100°C).[10]
-
Monitor the reaction for completion by TLC.
-
After cooling, add water to the reaction mixture and extract the product with ethyl acetate.[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
The product is often of high purity, but can be further purified if necessary.
Visualizations
Caption: A general workflow for troubleshooting and optimizing benzimidazole cyclization reactions.
Caption: A simplified mechanism for the formation of 2-substituted benzimidazoles from o-phenylenediamine and an aldehyde.
References
- Vertex AI Search. (n.d.). Plausible mechanism for the formation of benzimidazoles.
- BenchChem. (2025). Technical Support Center: Troubleshooting Benzimidazole Synthesis.
- National Institutes of Health. (n.d.).
- BenchChem. (2025). optimization of reaction conditions for benzimidazole synthesis.
- Wikipedia. (n.d.). Benzimidazole.
- Vertex AI Search. (n.d.). General Mechanism of Benzimidazole formation.
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
- ACS Publications. (n.d.). BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. The Journal of Organic Chemistry.
- Preprints.org. (2022).
- MDPI. (n.d.).
- arkat usa. (n.d.).
- BenchChem. (2025). A Comparative Guide to Conventional vs.
- Bentham Science Publisher. (2024).
- Ingenta Connect. (2025).
- BenchChem. (2025). Improving the reaction conditions for benzimidazole synthesis.
- Semantic Scholar. (2023).
- RSC Publishing. (2023).
- RSC Publishing. (2023).
- RSC Publishing. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es.
- ResearchGate. (n.d.). Optimization of the reaction conditions a . Download Scientific Diagram.
- BenchChem. (2025). overcoming challenges in the synthesis of substituted benzimidazoles.
- (2023).
- MDPI. (n.d.). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities.
- AdiChemistry. (n.d.).
- (2024). Synthesis of benzimidazole using plant assisted zinc sulphide by green approach.
- (2019). Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent.
- National Institutes of Health. (n.d.).
- CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis.
- RSC Publishing. (n.d.).
- (n.d.).
- National Institutes of Health. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ)
- ResearchGate. (2023). (PDF)
- National Institutes of Health. (n.d.).
- Beilstein Journals. (n.d.). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 6. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. Microwave-assisted Synthesis of Benzimidazole Derivatives: A Green and Effective Approach | Bentham Science [eurekaselect.com]
- 9. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 15. Benzimidazole synthesis [organic-chemistry.org]
- 16. Benzimidazole - Wikipedia [en.wikipedia.org]
- 17. A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates | Bentham Science [benthamscience.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pubs.aip.org [pubs.aip.org]
- 22. Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Green synthesis of benzimidazole derivatives by using zinc boron nitride catalyst and their application from DFT (B3LYP) study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of N-Aryl Side Products in Benzimidazole Synthesis
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, I understand that unexpected side products can be a significant bottleneck in synthetic workflows. A common challenge in the synthesis of 2-substituted benzimidazoles is the undesired formation of a 1,2-disubstituted N-aryl or N-benzyl byproduct, particularly when condensing o-phenylenediamines with aldehydes.
This guide provides an in-depth analysis of the mechanistic origins of this side product and offers field-proven troubleshooting strategies and protocols to help you achieve high selectivity for your desired compound.
Understanding the Competing Reaction Pathways
Q: What is the mechanistic origin of the N-aryl side product in benzimidazole synthesis from o-phenylenediamine and an aldehyde?
A: The formation of the N-aryl (or more commonly, N-benzyl) side product arises from a competing reaction pathway during the condensation process. The reaction can proceed via two distinct routes, largely dictated by the reaction conditions and stoichiometry.
-
Pathway A (Desired Product): This pathway leads to the 2-substituted benzimidazole. It begins with the reaction of one molecule of o-phenylenediamine with one molecule of the aldehyde to form a mono-imine intermediate (Schiff base). This intermediate then undergoes an intramolecular nucleophilic attack, followed by oxidative aromatization to yield the target 2-substituted benzimidazole.[1]
-
Pathway B (Side Product): This pathway results in the 1,2-disubstituted benzimidazole. It is favored when a second molecule of the aldehyde reacts with the initial intermediate before cyclization can occur, leading to a bis-imine species.[1] This bis-imine then cyclizes and, following a hydride shift, forms the 1,2-disubstituted product. This pathway is often inadvertently promoted by certain catalysts and an excess of the aldehyde.[1]
Below is a diagram illustrating these competing mechanisms.
Caption: Competing reaction pathways in benzimidazole synthesis.
Troubleshooting Guide: Strategic Prevention of N-Aryl Side Products
This section provides a systematic approach to diagnosing and solving the issue of N-aryl side product formation.
Q1: I am observing a significant amount of the 1,2-disubstituted side product. What is the most critical parameter I should adjust first?
A: The first and most impactful parameter to adjust is the stoichiometry of your reactants . The formation of the 1,2-disubstituted side product is highly dependent on the availability of a second aldehyde molecule to react.[1]
Core Recommendation: Employ an excess of the o-phenylenediamine relative to the aldehyde. A reversed ratio (excess aldehyde) strongly favors the double condensation leading to the side product. By ensuring the diamine is in excess, you statistically favor the formation of the mono-imine intermediate, allowing it to cyclize before a second condensation can occur.[1]
Data Summary: Effect of Reactant Ratio on Product Selectivity
| o-Phenylenediamine : Benzaldehyde Ratio | Catalyst | Yield of 2-Phenyl-1H-benzimidazole (Desired) | Yield of 1-Benzyl-2-phenyl-1H-benzimidazole (Side Product) | Source |
| 1 : 2 | Er(OTf)₃ | - | 72% | [1] |
| 1 : 2 | None | 41% | 51% | [1] |
| 4 : 1 | None | 92% | 8% | [1] |
As the data clearly indicates, shifting the stoichiometry to a 4:1 ratio of diamine to aldehyde dramatically favors the formation of the desired mono-condensation product, even in the absence of a catalyst.[1]
Q2: How does my choice of catalyst influence the formation of the N-aryl side product?
A: Your catalyst choice is a crucial control point. Strong Lewis acid catalysts, while effective at activating the aldehyde's carbonyl group, can inadvertently accelerate the formation of the bis-imine intermediate that leads to the N-aryl side product.[1] This is particularly true for electron-rich aldehydes which coordinate more effectively to the catalyst.[1]
Troubleshooting Steps:
-
Attempt a Catalyst-Free Reaction: As demonstrated in the table above, simply removing the catalyst can significantly alter the product ratio in favor of the desired 2-substituted benzimidazole, especially when combined with stoichiometric control.[1]
-
Switch to a Milder Catalyst: If a catalyst is necessary for activation, consider milder options. Brønsted acids like p-toluenesulfonic acid can be effective.[2]
-
Utilize a Heterogeneous Catalyst: Heterogeneous or recyclable catalysts, such as nano-Fe₂O₃ or MgO@DFNS, can offer improved selectivity and simplify purification.[2][3] Their solid-state nature can provide a different steric and electronic environment compared to soluble Lewis acids, potentially disfavoring the formation of the bulky bis-imine intermediate.
Q3: What are the optimal reaction conditions (solvent, temperature) to maximize selectivity?
A: While stoichiometry and catalyst selection are primary, optimizing the solvent and temperature can provide the final degree of control needed to suppress side product formation.
Recommendations:
-
Temperature Control: Lowering the reaction temperature can enhance selectivity. For instance, conducting the reaction in water at 1 °C has been shown to favor the mono-condensation product, even with a catalyst present, by slowing down the competing second condensation.[1]
-
Solvent Screening: The choice of solvent can influence reaction pathways. It is advisable to perform a solvent screen including options like methanol, ethanol, acetonitrile, DMF, and CHCl₃ to find the optimal medium for your specific substrates.[3]
-
Inert Atmosphere: If your substrates are sensitive to air, conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions and improve overall purity.[3]
Caption: Troubleshooting workflow for minimizing N-aryl side products.
Recommended Experimental Protocol
Q: Can you provide a validated starting protocol for the selective synthesis of 2-phenyl-1H-benzimidazole?
A: Certainly. The following protocol is based on the principle of using an excess of o-phenylenediamine under catalyst-free conditions to maximize the yield of the desired 2-substituted product.[1] This method serves as an excellent, self-validating starting point for your optimizations.
Protocol: Selective Synthesis of 2-Phenyl-1H-benzimidazole
Materials:
-
o-Phenylenediamine (4.0 mmol, 432 mg)
-
Benzaldehyde (1.0 mmol, 106 mg, 102 µL)
-
Ethanol (or other suitable solvent)
-
Round-bottom flask
-
Stir bar and magnetic stir plate
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add o-phenylenediamine (4.0 mmol) and ethanol (10 mL).
-
Stir the mixture at room temperature until the diamine is fully dissolved.
-
Slowly add benzaldehyde (1.0 mmol) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C for ethanol).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion (consumption of benzaldehyde), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product will contain the desired 2-phenyl-1H-benzimidazole and excess o-phenylenediamine.
-
Purify the product using column chromatography (e.g., silica gel with an ethyl acetate/hexane eluent system) to separate the product from the unreacted diamine.
Frequently Asked Questions (FAQs)
Q1: Does the electronic nature of the aldehyde's substituents affect side product formation? Yes, it does significantly. Electron-rich aldehydes (e.g., those with methoxy or alkyl groups) tend to coordinate more strongly with Lewis acid catalysts, which can favor the double-condensation pathway leading to the 1,2-disubstituted side product.[1] For these substrates, using catalyst-free conditions and strict stoichiometric control is especially important.
Q2: Is it possible to completely eliminate the N-aryl side product? In practice, completely eliminating the side product down to 0.00% can be challenging. However, by implementing the strategies outlined in this guide, particularly stoichiometric control, you can often reduce its formation to trace levels (<5-8%) that are easily removed during standard purification procedures like column chromatography or recrystallization.[1]
Q3: Are there alternative synthesis routes that inherently avoid this specific N-arylation problem? Absolutely. The classic Phillips-Ladenburg benzimidazole synthesis, which involves the condensation of o-phenylenediamine with a carboxylic acid (or its derivatives) instead of an aldehyde, is a robust alternative.[4][5] This method typically requires harsher conditions (e.g., high temperatures in mineral acid) but proceeds through a different mechanism that does not involve the problematic bis-imine intermediate, thereby avoiding the 1,2-disubstitution issue.
Q4: My starting o-phenylenediamine is a dark color. Could this be affecting my reaction? Yes, the purity of your starting materials is critical. o-Phenylenediamine is susceptible to air oxidation, which produces colored impurities. These impurities can interfere with the reaction and complicate purification. For critical applications, consider using o-phenylenediamine dihydrochloride, which is often more stable and can be neutralized in situ, or purifying the diamine by recrystallization or sublimation before use to reduce colored impurities.[3]
References
-
Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, [Link]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal, [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar, [Link]
-
On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. Catalysis Science & Technology (RSC Publishing), [Link]
-
Catalytic pathways for N-arylation of benzimidazoles: A comprehensive review. ResearchGate, [Link]
-
Optimization of Reaction Conditions of 2-aryl-N-acryloyl benzimidazoles... ResearchGate, [Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health (NIH), [Link]
-
SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Rasayan Journal of Chemistry, [Link]
-
Catalytic pathways for N-arylation of benzimidazoles: A comprehensive review. OUCI, [Link]
-
N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity. MDPI, [Link]
-
Optimization of the reaction conditions a. ResearchGate, [Link]
-
Methods for synthesizing N-aryl benzimidazoles. ResearchGate, [Link]
-
One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool. National Institutes of Health (NIH), [Link]
-
Completely N[superscript 1]-Selective Palladium- Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT Open Access Articles, [Link]
-
Phillips‐Ladenburg Benzimidazole Synthesis. CoLab, [Link]
-
Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate, [Link]
Sources
- 1. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with (1-methyl-1H-benzo[d]imidazol-6-yl)methanol
Welcome, researchers and drug development professionals. This guide is designed to provide expert-level insights and actionable protocols for overcoming the poor aqueous solubility of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol, a common yet significant hurdle in experimental assays. Our goal is to equip you with the knowledge to ensure your compound remains in solution, leading to reliable and reproducible results.
Understanding the Challenge: Compound Profile & Root Cause Analysis
(1-methyl-1H-benzo[d]imidazol-6-yl)methanol is a heterocyclic compound belonging to the benzimidazole family.[1][2] While derivatives of this class are explored for diverse biological activities, they often exhibit limited aqueous solubility.[1][2][3] The primary reason for this challenge lies in its molecular structure, which features a relatively non-polar benzimidazole core. This hydrophobicity makes it difficult for water molecules to effectively solvate the compound, leading to precipitation in aqueous buffers.[3][4]
Table 1: Physicochemical Properties of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O | PubChem[5] |
| Molecular Weight | 162.19 g/mol | PubChem[5] |
| XLogP3 | 0.6 | PubChem[5] |
| Hydrogen Bond Donor Count | 1 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[5] |
Note: XLogP3 is a computed measure of hydrophobicity. A positive value indicates greater lipid solubility compared to water solubility.
Frequently Asked Questions (FAQs)
This section directly addresses the most common issues encountered when working with this compound.
Q1: My compound, fully dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. Why is this happening and what should I do?
A1: This is a classic solvent-shift precipitation issue.[4] The compound is highly soluble in the polar aprotic solvent Dimethyl Sulfoxide (DMSO), but when this stock solution is diluted into an aqueous buffer, the overall polarity of the solvent system increases dramatically.[4] The water-dominant environment cannot maintain the solubility of your hydrophobic compound, causing it to "crash out" of solution.[4]
Immediate Actions:
-
Reduce Final Concentration: The simplest first step is to test if the precipitation is concentration-dependent. Lower your target concentration in the assay.
-
Optimize Dilution Technique: Instead of adding the DMSO stock directly to the full volume of buffer, try a serial dilution or add the stock to your buffer while vortexing vigorously to avoid localized high concentrations that can initiate precipitation.[6]
-
Increase Co-solvent Percentage: If your assay can tolerate it, slightly increasing the final percentage of DMSO can help. However, be mindful that DMSO concentrations above 0.5% can cause cytotoxicity in many cell lines.[4] Always run a vehicle control to test for solvent effects.
Q2: I'm performing a cell-based assay and need to keep the DMSO concentration below 0.1%. What are my options?
A2: When DMSO is too toxic for your system, you must explore alternative solubilization strategies.
-
Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[7][8] They can encapsulate poorly soluble drugs, forming an "inclusion complex" that is water-soluble.[7][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
-
pH Modification: The benzimidazole core contains nitrogen atoms that can be protonated. By lowering the pH of your buffer, you can form a more soluble salt of your compound. This is highly effective for basic compounds.[10][11] You must first determine if your compound is sufficiently stable at a lower pH and if the pH change will affect your assay.
Q3: Can I just heat the solution to get my compound to dissolve?
A3: Gentle heating can temporarily increase the solubility of a compound to get it into a stock solution, but it is generally not a robust solution for preventing precipitation in the final assay plate. The solution will become supersaturated as it cools to the assay temperature (e.g., 37°C or room temperature), and precipitation is likely to occur over time. This can be particularly problematic in long-term experiments like multi-day cell culture incubations.
Q4: My compound seems to be precipitating over the course of my 24-hour experiment. How can I maintain its solubility?
A4: This indicates that your working solution is thermodynamically unstable.
-
Presence of Serum: If you are using a cell culture medium, the presence of fetal bovine serum (FBS) can sometimes help stabilize compounds due to protein binding. Try pre-diluting your compound in a small amount of serum-containing medium before the final dilution.
-
Use of Pluronic F-68: This non-ionic surfactant can be used at low concentrations (e.g., 0.01-0.1%) to help stabilize compounds and prevent precipitation in cell culture media without significant toxicity.
-
Cyclodextrin Formulation: As mentioned in A2, a cyclodextrin complex provides a much more stable solution and is often the best approach for long-term experiments.[7][8]
In-Depth Troubleshooting Workflows & Protocols
Workflow 1: Systematic Co-Solvent and Dilution Optimization
This workflow provides a logical progression to solve precipitation issues when diluting a primary DMSO stock.
Caption: Decision tree for troubleshooting DMSO-based precipitation.
Workflow 2: pH-Based Solubility Enhancement
This protocol is for determining if pH modification is a viable strategy. The benzimidazole moiety is basic and should increase in solubility at an acidic pH.[1][11]
Protocol: pH-Solubility Profile
-
Prepare Buffers: Create a series of buffers with pH values ranging from 4.0 to 7.4 (e.g., citrate for pH 4-6, phosphate for pH 6-7.4).
-
Add Compound: Add an excess amount of solid (1-methyl-1H-benzo[d]imidazol-6-yl)methanol to a fixed volume of each buffer in separate vials. Ensure enough solid is present that some remains undissolved.
-
Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Separate: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantify: Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Analyze: Plot the measured solubility against the pH. A significant increase in solubility at lower pH values indicates this is a viable strategy.
Causality: At pH values below the compound's pKa, the nitrogen atom in the imidazole ring becomes protonated. This charged species has much stronger, more favorable interactions with polar water molecules, leading to a dramatic increase in aqueous solubility.[10][11] The Henderson-Hasselbalch equation can often be used to model this pH-dependent solubility.[10][12]
Workflow 3: Utilizing Cyclodextrins for Enhanced Solubility
Cyclodextrins act as molecular hosts, encapsulating the hydrophobic "guest" molecule.[9] This complex presents a hydrophilic exterior to the solvent, effectively solubilizing the guest.[7][8]
Caption: Mechanism of cyclodextrin-mediated solubilization.
Protocol: Preparation of a Cyclodextrin Stock Solution
-
Select Cyclodextrin: Start with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Prepare CD Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer. Gentle warming (40-50°C) may be required to fully dissolve the cyclodextrin. Cool to room temperature.
-
Add Compound: Add the solid (1-methyl-1H-benzo[d]imidazol-6-yl)methanol to the cyclodextrin solution.
-
Complexation: Mix the solution vigorously. Sonication in a bath sonicator for 15-30 minutes can significantly accelerate the formation of the inclusion complex.
-
Clarification: After mixing, centrifuge the solution at high speed to pellet any remaining undissolved compound.
-
Final Stock: Carefully transfer the clear supernatant, which is now your concentrated, water-soluble stock solution, to a new tube. The concentration should be confirmed analytically.
This protocol provides a robust starting point for creating stable, aqueous formulations of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol, enabling more accurate and reliable downstream experiments.
References
-
Gould, S., & Scott, R. C. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. [Link]
-
Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
National Center for Biotechnology Information. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
-
Javadzadeh, Y., & Asnaashari, S. (2019). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs. Global Pharmaceutical Sciences Review, 4(1), 15-23. [Link]
-
Reddy, N. J., & R, S. (2011). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
Avdeef, A., Tsinman, O., Tsinman, K., & Sun, N. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 18(6), 2311–2321. [Link]
-
Solubility of Things. (n.d.). Benzimidazole. Retrieved from [Link]
-
Takács-Novák, K., & Avdeef, A. (2011). [Good laboratory practice of equilibrium solubility measurement II. Study of pH-dependent solubility of ionizable compounds]. Acta Pharmaceutica Hungarica, 81(2), 87–95. [Link]
-
Šícha, V., & Lolicato, F. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega. [Link]
-
National Center for Biotechnology Information. (n.d.). Benzimidazole. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (1-methyl-1H-benzo[d]imidazol-6-yl)methanol. PubChem Compound Database. Retrieved from [Link]
-
Solubility of Things. (n.d.). 2-propylbenzimidazole. Retrieved from [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (1-methyl-1H-benzo[d]imidazol-6-yl)methanol | C9H10N2O | CID 22926713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. touroscholar.touro.edu [touroscholar.touro.edu]
- 10. [Good laboratory practice of equilibrium solubility measurement II. Study of pH-dependent solubility of ionizable compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol. We provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions (FAQs) to facilitate a smooth transition from bench-scale experiments to larger-scale production.
Synthetic Pathway Overview
The synthesis of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol is most commonly and reliably achieved via the reduction of a corresponding carbonyl compound at the 6-position, typically an ester or a carboxylic acid. The method detailed in this guide focuses on the reduction of the methyl ester precursor, methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate, using sodium borohydride (NaBH₄). This approach is selected for its high selectivity, operational safety compared to more powerful hydrides like LiAlH₄, and amenability to scale-up.[1]
Caption: General workflow for the reduction synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to prepare (1-methyl-1H-benzo[d]imidazol-6-yl)methanol?
A1: The most prevalent and scalable method is the reduction of methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate. This precursor is typically synthesized by the condensation of 4-methylamino-3-nitro-benzoic acid followed by esterification and reduction of the nitro group, or via other established benzimidazole ring-formation strategies.[2][3] The final reduction of the ester to the alcohol is a high-yielding and robust transformation.
Q2: Why is Sodium Borohydride (NaBH₄) preferred over Lithium Aluminum Hydride (LiAlH₄) for this reduction at scale?
A2: While LiAlH₄ is a more potent reducing agent, NaBH₄ is generally preferred for scaling up this specific transformation for several reasons:
-
Safety: NaBH₄ is less reactive with protic solvents like ethanol and is significantly less pyrophoric. It reacts with water in a controlled manner, whereas LiAlH₄ reacts violently.[4] This reduces the risks associated with large-scale handling.
-
Workup: The aqueous workup for a NaBH₄ reaction is much simpler and safer than the carefully controlled, multi-step quenching required for LiAlH₄, which can generate large volumes of hydrogen gas.
-
Selectivity: NaBH₄ is highly selective for aldehydes, ketones, and esters (under specific conditions), and will not reduce other potentially sensitive functional groups, leading to a cleaner product profile.
Q3: How can I reliably monitor the progress of the reduction reaction?
A3: Thin Layer Chromatography (TLC) is the most effective technique for monitoring reaction progress.[5][6] Use a mobile phase that provides good separation between the starting ester and the product alcohol (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol mixtures). The starting material is significantly less polar than the product. The disappearance of the starting material spot and the appearance of a new, lower Rf spot corresponding to the alcohol indicates reaction completion.
Q4: What are the primary safety considerations when working with Sodium Borohydride?
A4: Sodium borohydride is a water-reactive solid that can release flammable hydrogen gas upon contact with water or acids.[7] Key safety precautions include:
-
Handle under an inert atmosphere (nitrogen or argon) if possible, especially in humid conditions.[4]
-
Store in a tightly sealed container in a dry, well-ventilated area away from acids and water.[8]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[8]
-
Perform the reaction in a well-ventilated fume hood.
-
Quench the reaction carefully and slowly, preferably at a low temperature, to control the rate of hydrogen evolution.
Detailed Experimental Protocol
This protocol describes the reduction of methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate to (1-methyl-1H-benzo[d]imidazol-6-yl)methanol on a 10-gram scale.
Table 1: Reagents and Materials
| Reagent | CAS No. | MW ( g/mol ) | Molar Eq. | Quantity Used |
| Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate | 181867-17-4 | 204.21 | 1.0 | 10.0 g (49.0 mmol) |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | 37.83 | 3.0 | 5.56 g (147 mmol) |
| Ethanol (200 Proof) | 64-17-5 | 46.07 | - | 200 mL |
| Deionized Water | 7732-18-5 | 18.02 | - | ~100 mL |
| Saturated Ammonium Chloride (aq. NH₄Cl) | 12125-02-9 | 53.49 | - | ~50 mL |
| Ethyl Acetate | 141-78-6 | 88.11 | - | ~300 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | ~10 g |
Step-by-Step Procedure:
-
Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a reflux condenser with a nitrogen inlet.
-
Dissolution: Charge the flask with methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate (10.0 g, 49.0 mmol) and ethanol (200 mL). Stir the mixture until the solid is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.
-
Reagent Addition: Once the solution is cooled, add sodium borohydride (5.56 g, 147 mmol) in small portions over 30-45 minutes. Maintain the internal temperature below 10 °C during the addition. Causality: Portion-wise addition is crucial to control the initial exotherm and the rate of hydrogen evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction by TLC (Mobile Phase: 10% Methanol in Dichloromethane) until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0-5 °C in an ice-water bath. Slowly and carefully add deionized water (~50 mL) dropwise to quench the excess NaBH₄. Vigorous bubbling (H₂ evolution) will occur. After the initial bubbling subsides, add saturated aqueous NH₄Cl solution (~50 mL).
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the product with ethyl acetate (3 x 100 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product, typically an off-white solid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.[9]
Troubleshooting Guide
Caption: A workflow for diagnosing common synthesis issues.
Q: My reaction yield is very low, or I've recovered only starting material. What went wrong?
A: This is a common issue often traced back to the reducing agent or reaction conditions.
-
Cause - Inactive Reagent: Sodium borohydride is hygroscopic and can be hydrolyzed by atmospheric moisture over time, rendering it inactive.[4]
-
Solution: Always use a fresh bottle of NaBH₄ or one that has been stored correctly in a desiccator. If in doubt, test the reagent on a small scale with a simple ketone like acetone to confirm its activity.
-
Cause - Wet Solvent: Although the reaction is run in ethanol, using a solvent with excessive water content can consume the hydride before it has a chance to reduce the ester.
-
Solution: Use anhydrous or 200-proof ethanol for the reaction. Ensure all glassware is thoroughly dried before use.
-
Cause - Insufficient Reagent: Ester reductions with NaBH₄ can be sluggish and often require a larger excess of the reagent compared to ketone or aldehyde reductions.
-
Solution: Ensure you are using at least 3-4 molar equivalents of NaBH₄. A small-scale trial with 5 equivalents could be attempted to see if yield improves.
Q: The reaction seems to stall, with both starting material and product visible on TLC even after an extended time. How can I drive it to completion?
A: A stalled reaction points to suboptimal reaction kinetics or deactivation of the reagent over time.
-
Cause - Temperature: While the addition is done at 0 °C for safety, the reduction of an ester by NaBH₄ may be slow at this temperature.
-
Solution: Ensure the reaction is allowed to warm to room temperature and stir for an adequate amount of time (4-12 hours). In some cases, gentle heating to 40-50 °C can accelerate the reaction, but this must be done with caution due to the lower boiling point of ethanol and increased hydrogen evolution.
-
Cause - Inefficient Mixing: As the reaction progresses, borate salts precipitate, potentially trapping unreacted NaBH₄ and hindering contact with the substrate.
-
Solution: Ensure vigorous magnetic stirring. For scales larger than 20 L, mechanical overhead stirring is essential for maintaining a homogeneous slurry.[10]
Q: I've obtained the product, but it's contaminated with several byproducts. What are they and how can I avoid them?
A: Byproduct formation usually stems from impurities in the starting material or side reactions.
-
Cause - Impure Starting Material: The purity of the starting ester is critical. Any acidic impurities can react with the NaBH₄, while other carbonyl-containing impurities will also be reduced.
-
Solution: Characterize your starting material thoroughly (¹H NMR, LC-MS) before starting the reduction. Purify it if necessary.
-
Cause - Formation of Borate Esters: During the reaction and workup, stable borate-ester complexes can form with the product alcohol, making isolation difficult.
-
Solution: An acidic or slightly basic workup (using NH₄Cl as described) helps to hydrolyze these complexes and liberate the free alcohol. Ensure the workup is thorough. Purification via silica gel chromatography is very effective at removing these polar, boron-containing impurities.[5]
Q: I am scaling the reaction from 10 g to 200 g and am concerned about the exotherm. What are the critical scale-up parameters?
A: Heat management is the most critical challenge when scaling up reduction reactions.[1]
-
Challenge - Surface Area to Volume Ratio: As you increase the reaction volume, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. A reaction that is easily controlled in a 500 mL flask can become a dangerous runaway in a 22 L reactor.[10]
-
Solution - Control the Addition Rate: The rate of energy release is directly proportional to the rate of reagent addition. On a larger scale, the NaBH₄ must be added much more slowly, potentially over several hours, to allow the reactor's cooling system to keep pace with the heat being generated.
-
Solution - Enhanced Cooling and Monitoring: Use a reactor with a cooling jacket and monitor the internal temperature continuously. Do not rely on a simple ice bath. Have a secondary cooling bath or an emergency quenching plan in place.
-
Solution - Agitation: Switch from magnetic stirring to an overhead mechanical stirrer to ensure the reaction mixture is homogeneous and to prevent localized "hot spots" from forming.
Analytical Data Summary
Table 2: Expected Analytical Data for (1-methyl-1H-benzo[d]imidazol-6-yl)methanol
| Property | Expected Value |
| Molecular Formula | C₉H₁₀N₂O[11] |
| Molecular Weight | 162.19 g/mol [11] |
| Appearance | White to off-white solid |
| Melting Point | ~150-155 °C (Varies with purity) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~8.1 (s, 1H, H2), ~7.6 (d, 1H), ~7.5 (s, 1H), ~7.1 (d, 1H), ~5.3 (t, 1H, -OH), ~4.5 (d, 2H, -CH₂-), ~3.8 (s, 3H, -NCH₃).[12][13] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~144, ~142, ~135, ~122, ~118, ~109, ~62 (-CH₂-), ~31 (-NCH₃). (Approximate shifts based on similar structures).[14] |
References
- Recent achievements in the synthesis of benzimidazole deriv
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI.
- Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PMC - NIH.
- Synthesis of benzimidazole derivatives.
- Recent achievements in the synthesis of benzimidazole deriv
- Sodium borohydride - Safety D
- Sodium Borohydride. ESPI Metals.
- Technical Support Center: Troubleshooting Benzimidazole Synthesis. Benchchem.
- Sodium borohydride - Standard Operating Procedure. University of California.
- SAFETY DATA SHEET - Sodium Borohydride. Sigma-Aldrich.
- SODIUM BOROHYDRIDE HAZARD SUMMARY. NJ.gov.
- A process for the optical purification of benzimidazole derivatives.
- RESEARCH ON BENZIMIDAZOLE DERIV
- Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
- Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. PMC - NIH.
- Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Stamford Journal of Pharmaceutical Sciences.
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega.
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central.
- (1H-Benzimidazol-1-yl)methanol. PMC - NIH.
- Troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
- What are issues/things to consider when scaling up reactions
- Challenges of scaling up production
- How to deal with scale-up challenges of Chemistry?. Prime Scholars.
- (1-methyl-1H-benzo[d]imidazol-6-yl)methanol. PubChem - NIH.
- 1 H NMR spectrum ( d 6 -DMSO, 400 MHz) indicating the changes in...
- Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. MDPI.
Sources
- 1. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium Borohydride - ESPI Metals [espimetals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijpsm.com [ijpsm.com]
- 7. nj.gov [nj.gov]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. reddit.com [reddit.com]
- 11. (1-methyl-1H-benzo[d]imidazol-6-yl)methanol | C9H10N2O | CID 22926713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. (1H-Benzimidazol-1-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
Degradation pathways of benzimidazole derivatives under acidic conditions
A Guide to Understanding and Troubleshooting Acidic Degradation
Prepared by: Gemini, Senior Application Scientist
Introduction
Benzimidazole derivatives form the backbone of numerous critical pharmaceutical agents, from proton pump inhibitors (PPIs) to anthelmintics. Despite their therapeutic importance, many of these compounds exhibit inherent instability under acidic conditions, a crucial consideration for formulation development, stability testing, and ensuring therapeutic efficacy. This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides in-depth, experience-based insights into the degradation pathways of benzimidazole derivatives in acidic media and offers practical solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the acid-catalyzed degradation of benzimidazole derivatives.
Q1: Why are benzimidazole derivatives often unstable in acidic conditions?
The instability stems from the fundamental chemical nature of the benzimidazole ring system. The imidazole portion of the molecule contains a basic nitrogen atom (specifically, the unprotonated nitrogen at position 3) that is susceptible to protonation in an acidic environment.[1] This protonation increases the electrophilicity of the imidazole ring, making it vulnerable to nucleophilic attack by water or other species present in the formulation. This can initiate a cascade of reactions leading to ring opening or molecular rearrangement.[2]
Q2: What are the primary degradation pathways for benzimidazoles in an acidic medium?
While specific pathways are structure-dependent, a common mechanism is acid-catalyzed hydrolysis. This process generally involves:
-
Protonation: The imidazole ring is protonated, creating a more reactive benzimidazolium cation.[1]
-
Nucleophilic Attack: A water molecule attacks an electrophilic carbon atom in the protonated ring.
-
Ring Fission/Rearrangement: This attack can lead to the opening of the imidazole ring or trigger complex molecular rearrangements, such as the Stevens or Dimroth rearrangements, depending on the substituents. For certain classes, like the 2-sulfinylbenzimidazoles (e.g., pantoprazole), this leads to a rapid conversion to a cyclic sulphenamide.[3]
Q3: How do pH and temperature influence the rate of degradation?
Both pH and temperature are critical factors.
-
pH: The degradation rate is highly pH-dependent. Generally, as the pH decreases (acidity increases), the rate of degradation accelerates due to the increased concentration of protons available to catalyze the reaction.
-
Temperature: Like most chemical reactions, the degradation of benzimidazoles is accelerated at higher temperatures. Increased thermal energy raises the kinetic energy of the molecules, increasing the frequency and force of collisions, which overcomes the activation energy barrier for the degradation reaction. This is a key principle used in accelerated stability and forced degradation studies.[4][5]
Q4: What analytical techniques are best for studying benzimidazole degradation?
The most powerful and commonly used technique is High-Performance Liquid Chromatography (HPLC) , particularly when coupled with a photodiode array (PDA) or UV detector.[4][6] A properly developed "stability-indicating" HPLC method can separate the intact parent drug from its various degradation products.[7][8] For definitive identification and structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[2][4]
Troubleshooting Guide: Experimental Challenges & Solutions
This section is formatted as a series of common problems encountered in the lab, followed by expert analysis and recommended solutions.
Issue 1: My HPLC chromatogram shows multiple, unidentified peaks after incubating my benzimidazole compound in 0.1 M HCl. How can I confidently identify these degradants?
-
Expert Analysis: The appearance of new peaks is the expected outcome of a successful forced degradation study. The challenge lies in identifying whether these are simple degradants, process impurities, or artifacts. Without proper identification, you cannot validate your analytical method as "stability-indicating."
-
Recommended Solution:
-
Utilize LC-MS/MS: This is the gold standard for structural elucidation. The mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent ion and its fragments. This data acts as a molecular fingerprint, allowing you to propose structures for the unknown peaks.[2][4]
-
Perform a Mass Balance Calculation: A key aspect of a good stability study is accounting for the entire initial mass of the drug. The decrease in the parent drug peak area should correspond to the increase in the peak areas of all degradation products. If there is a significant discrepancy (a "mass balance" issue), it could mean some degradants are not being detected by your current method.[4]
-
Consider Non-UV Active Degradants: Some degradation pathways may result in products that lack a chromophore, making them invisible to a UV detector. If you suspect this, try using a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).[4]
-
Issue 2: The concentration of my parent drug is dropping rapidly in my acidic formulation, but I'm not seeing a corresponding increase in degradation peaks. Where is my compound going?
-
Expert Analysis: This is a classic mass balance problem and points to several possibilities beyond simple degradation into UV-active products.
-
Recommended Solutions:
-
Precipitation: Changes in the solution's properties due to degradation or interaction with the medium could cause your compound or its degradants to precipitate. Visually inspect your samples for any cloudiness or solid material.[4] Centrifuge a sample and analyze the supernatant to see if the concentration changes.
-
Adsorption: Benzimidazole derivatives can be "sticky" and may adsorb to the surfaces of storage containers, especially glass. Using silanized glass vials or polypropylene tubes can help mitigate this issue.[4]
-
Formation of Involatile Products: If using LC-MS, it's possible the degradants are involatile and do not ionize properly in the mass spectrometer's source, making them undetectable.[4]
-
Formation of Gaseous Products: While less common, some degradation pathways could lead to the formation of volatile compounds that are lost from the sample.
-
Issue 3: I am developing a formulation with several excipients. The degradation rate of my benzimidazole active pharmaceutical ingredient (API) in the complete acidic formulation is much faster than in a simple acidic solution. What is causing this?
-
Expert Analysis: This strongly suggests an API-excipient interaction. Excipients are not always inert and can actively participate in or catalyze degradation reactions.
-
Recommended Solutions:
-
Systematic Excipient Compatibility Study: Conduct a systematic study where you incubate the API in acidic solution with each excipient individually. This will help pinpoint the problematic component.
-
Check for Reactive Impurities: The issue may not be the excipient itself, but impurities within it. For example, trace amounts of metal ions (e.g., iron, copper) are known to catalyze oxidative degradation, which can be exacerbated in an acidic environment. Peroxides present in polymers like povidone can also be a source of oxidative stress.
-
Evaluate Excipient Grade: Ensure you are using a high-purity, pharmaceutical-grade excipient. A lower-grade material may have a higher impurity profile.
-
Key Experimental Protocol: Forced Degradation (Acid Hydrolysis)
A forced degradation study is a critical component of drug development, providing insight into degradation pathways and enabling the development of stability-indicating methods as mandated by ICH guidelines.[5][9]
Objective: To intentionally degrade the benzimidazole derivative under controlled acidic conditions to identify potential degradation products and understand its stability profile.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the benzimidazole derivative in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration, typically 1 mg/mL.[4]
-
Stress Condition Setup:
-
Pipette 1 mL of the stock solution into a clean vial.
-
Add 1 mL of 0.1 M hydrochloric acid (HCl).[4] Note: The strength of the acid and the reaction temperature can be adjusted to achieve the target degradation (typically 5-20% degradation is desired to observe primary degradants).
-
-
Incubation: Place the vial in a controlled temperature environment, such as a water bath or oven, set to 60°C.[4]
-
Time-Point Sampling: Withdraw aliquots at predefined intervals (e.g., 0, 2, 4, 8 hours).[4] The "0 hour" sample represents the baseline before significant degradation has occurred.
-
Reaction Quenching: Immediately after withdrawal, neutralize the aliquot by adding an equimolar amount of a base (e.g., 0.1 M sodium hydroxide, NaOH).[4] This step is crucial to stop the degradation reaction and ensure the analytical result is representative of that specific time point.
-
Sample Preparation for Analysis: Dilute the neutralized sample to a suitable concentration for HPLC analysis using the mobile phase as the diluent.
-
HPLC Analysis: Analyze the samples using a validated, stability-indicating HPLC method. Monitor the decrease in the parent peak and the formation of new peaks.
Visualization of Degradation & Analysis Workflows
Diagram 1: Generalized Acid-Catalyzed Degradation Pathway
Caption: General mechanism of acid degradation for benzimidazoles.
Diagram 2: Experimental Workflow for Forced Degradation Analysis
Caption: Workflow for acid-forced degradation study.
References
- Application of hplc method for investigation of stability of new benzimidazole deriv
- Stability testing and degradation analysis of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI). Benchchem.
- Stability indicating RP-HPLC method for the determination of flubendazole in pharmaceutical dosage forms. (2014). RSC Publishing.
- Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (2015). PMC - NIH.
- Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. (2021). NIH.
- Stability indicating RP-HPLC method for the determination of flubendazole in pharmaceutical dosage forms. (2014). RSC Publishing.
- Synthesis of Benzimidazole Derivatives in An Aqueous Media and Reflux Conditions Catalysed by L-Proline
- Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects. (2022). PMC - PubMed Central.
- Ionization of benzimidazole in acidic medium.
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023).
- Stability indicating RP-HPLC method for determination of Flubendazole in pharmaceutical formulations. (2014).
- Forced Degrad
- Recent achievements in the synthesis of benzimidazole deriv
- A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. (2012).
- Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. (2023). PubMed.
- Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. (2023). Taylor & Francis Online.
- Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk | Request PDF.
- Deprotonation constants of benzimidazole and stepwise stability....
- Stability Indicating Method for Determination of Benznidazole and Its Degradation Products in Active Pharmaceutical Ingredient. (2020).
- Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. (2006). [Source Not Available].
- Hydrolysis rates of some acetylimidazole deriv
- Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (2018). Oriental Journal of Chemistry.
- Development of forced degradation and stability indicating studies of drugs—A review. (2012). NIH.
- Forced Degradation – A Review. (2022). [Source Not Available].
- Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia.
- CHEMISTRY OF THE BENZIMIDAZOLES. [Source Not Available].
- Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors. (2023). American Chemical Society.
- Degradation of 2-phenylbenzimidazole 5-sulfonic acid by UV/chlorine advanced oxidation technology: Kinetic model, degradation byproducts and reaction p
- Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (2023). PubMed Central.
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2022). MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability indicating RP-HPLC method for the determination of flubendazole in pharmaceutical dosage forms - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Stability indicating RP-HPLC method for the determination of flubendazole in pharmaceutical dosage forms - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Refining Catalyst Loading for Efficient Benzimidazole Synthesis
Welcome to the Technical Support Center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of catalytic benzimidazole synthesis, with a particular focus on optimizing catalyst loading. Benzimidazole and its derivatives are crucial pharmacophores in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] The efficiency of their synthesis is paramount, and catalyst performance is a critical determinant of success.
This resource provides in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter in the lab. The information herein is grounded in established scientific principles and supported by peer-reviewed literature to ensure you have reliable guidance for your experimental work.
Troubleshooting Guide
This section addresses common problems encountered during the catalytic synthesis of benzimidazoles, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Product Yield Despite High Catalyst Loading
Question: I'm performing a condensation reaction between an o-phenylenediamine and an aldehyde, but my yield is disappointingly low, even after increasing the catalyst loading. What could be the issue?
Answer: This is a frequent challenge, and simply increasing the catalyst amount is not always the solution. In fact, excessive catalyst loading can sometimes be detrimental.[3] Let's break down the potential causes and solutions:
-
Catalyst Deactivation or Inhibition: The catalyst may be losing its activity during the reaction. Some catalysts are sensitive to air, moisture, or impurities in the starting materials or solvent. For instance, while some copper-catalyzed systems show negligible deactivation, they can suffer from significant product inhibition.[4]
-
Solution:
-
Ensure your starting materials and solvent are pure and dry.
-
If catalyst deactivation is suspected, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
For cases of product inhibition, it may be more effective to use a lower catalyst loading (sub-mol%) to mitigate this effect.[4]
-
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are all critical parameters that work in concert with the catalyst.
-
Solution:
-
Solvent Screen: The choice of solvent can significantly impact yield. Polar solvents like methanol and ethanol often give good results.[5] A solvent screen is highly recommended to find the optimal medium for your specific catalyst and substrates.[5]
-
Temperature Optimization: While some modern catalytic systems work efficiently at room temperature, others require heating.[6][7] Systematically vary the temperature to find the sweet spot for your reaction.
-
-
-
Mass Transfer Limitations (for Heterogeneous Catalysts): If you are using a solid-supported catalyst, the reaction rate may be limited by the diffusion of reactants to the catalytic sites.
Issue 2: Poor Selectivity - Formation of 1,2-Disubstituted Byproducts
Question: My goal is to synthesize a 2-substituted benzimidazole, but I'm getting a significant amount of the 1,2-disubstituted product. How can I improve the selectivity?
Answer: The formation of a mixture of 2-substituted and 1,2-disubstituted benzimidazoles is a common selectivity issue, particularly when using aldehydes as one of the reactants.[9] The second substitution occurs when the N-H of the newly formed benzimidazole reacts with another molecule of the aldehyde.
-
Stoichiometry Control: The molar ratio of your reactants is a key factor.
-
Catalyst Choice: The nature of the catalyst plays a crucial role in directing the reaction pathway.
-
Solution: Certain catalysts can steer the reaction towards a single product. For example, using Er(OTf)₃ as a catalyst with electron-rich aldehydes tends to selectively produce 1,2-disubstituted products.[5] Conversely, in the absence of such a catalyst, the mono-condensation product is favored.[9] Therefore, for your goal, avoiding catalysts that promote the second condensation is key.
-
-
Reaction Temperature:
-
Solution: Lowering the reaction temperature can sometimes enhance selectivity by disfavoring the second, typically slower, substitution reaction.[10]
-
Issue 3: Difficulty in Catalyst Separation and Recovery
Question: I'm using a homogeneous catalyst, and separating it from my product is proving to be a challenge, impacting my final yield and purity. What are my options?
Answer: The separation of homogeneous catalysts from the reaction mixture is a well-known drawback that can be costly and time-consuming.[11]
-
Switch to a Heterogeneous Catalyst: This is often the most effective solution.
-
Solution: Heterogeneous catalysts, such as those supported on silica, alumina, or nanoparticles, can be easily removed by filtration at the end of the reaction.[6][11] This simplifies the work-up procedure and allows for the potential reuse of the catalyst, making the process more cost-effective and environmentally friendly.[8][11] A wide array of heterogeneous catalysts have been developed for benzimidazole synthesis, including nano-Fe₂O₃ and MgO@DFNS.[5][8]
-
-
Catalyst Immobilization:
-
Solution: If the specific activity of a homogeneous catalyst is desired, consider immobilizing it on a solid support. This combines the high activity of homogeneous catalysts with the ease of separation of heterogeneous ones.[12]
-
Below is a workflow to guide your troubleshooting process for low yield issues.
Caption: Troubleshooting workflow for low benzimidazole yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for benzimidazole synthesis?
A wide variety of catalysts have been successfully employed. These can be broadly categorized as:
-
Lewis Acids: Catalysts like ZrCl₄, TiCl₄, and Er(OTf)₃ are highly effective.[6][13]
-
Solid-Supported Catalysts: Heterogeneous catalysts such as silica sulfuric acid, SiO₂/ZnCl₂, and FeCl₃/Al₂O₃ offer easy separation and reusability.[6][13]
-
Nanocatalysts: Materials like nano-Fe₂O₃ and nano-ZnS have been used to achieve high efficiency and short reaction times.[6][8]
-
Green Catalysts: In the interest of sustainable chemistry, reagents like ammonium chloride and deep eutectic solvents have been used as environmentally friendly catalysts.[6]
-
Metal-Based Catalysts: Complexes of copper and iron are also widely used.[6]
Q2: What is a typical catalyst loading range for benzimidazole synthesis?
There is no single optimal catalyst loading; it is highly dependent on the specific catalyst, substrates, and reaction conditions. However, here are some general observations from the literature:
-
Heterogeneous Catalysts: For supported catalysts like nano-Fe₂O₃, a loading of 10 mol% is often effective.[8]
-
Homogeneous Catalysts: For Lewis acids like ZrCl₄, a loading of 10 mol% has been shown to be efficient.[13] For some highly active copper-based systems, sub-mol% loadings have been successfully used.[4]
-
Green Catalysts: For a catalyst like ammonium chloride, a loading of 30 mol% has been reported.[6]
It is always recommended to perform an optimization study to determine the ideal catalyst loading for your specific reaction, as insufficient amounts will lead to low yields and excessive amounts can be wasteful and may even hinder the reaction.[3][7]
Q3: How does catalyst loading affect the reaction rate and yield?
Generally, increasing the catalyst loading will increase the reaction rate up to a certain point.[14] This is because a higher catalyst concentration provides more active sites for the reaction to occur. However, beyond an optimal loading, several issues can arise:
-
The yield may plateau or even decrease.[3]
-
The cost of the synthesis increases, especially if using expensive catalysts.
-
For heterogeneous catalysts, very high loadings can lead to stirring difficulties and issues with mass transfer.
The relationship between catalyst loading and yield is not always linear. An optimization experiment, as shown in the table below, is crucial.
| Catalyst | Catalyst Loading | Yield (%) | Reference |
| MgO@DFNS | 5 wt% | 85 | [7] |
| MgO@DFNS | 10 wt% | 95 | [7] |
| Copper-substituted zinc aluminate | 0.1 mol% | >90 | [15] |
| BAIL gel | 1 mol% | High | [12] |
Q4: Can I reuse my catalyst?
The reusability of a catalyst is a significant advantage, particularly from an economic and environmental perspective.
-
Heterogeneous catalysts are generally designed for easy recovery (e.g., by filtration) and reuse.[8][11] Many studies have shown that supported catalysts can be reused for multiple cycles without a significant loss of activity.[8][16]
-
Homogeneous catalysts are much more difficult to recover and reuse, which is a primary driver for the development of heterogeneous alternatives.[11]
Q5: What analytical techniques can I use to characterize my catalyst and measure loading?
Characterizing your catalyst is essential to understand its properties and performance. Common techniques include:
-
For elemental composition and loading: X-ray fluorescence (XRF) is a widely used technique for determining the elemental composition of catalysts.[17]
-
For surface area and pore size: Gas adsorption techniques (e.g., BET analysis) are standard for characterizing the physical properties of heterogeneous catalysts.[18]
-
For catalyst structure and morphology: Techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the catalyst's structure.[19]
-
For active sites: Chemisorption analysis can be used to quantify the number of active sites on a catalyst's surface.[18]
Below is a diagram illustrating the catalytic cycle for benzimidazole synthesis.
Caption: Generalized catalytic cycle for benzimidazole synthesis.
Experimental Protocols
Protocol 1: General Procedure for Benzimidazole Synthesis using a Heterogeneous Catalyst (MgO@DFNS)
This protocol is adapted from a reported procedure using MgO@DFNS as a reusable heterogeneous catalyst.[5]
Materials:
-
o-phenylenediamine (OPDA)
-
Substituted aldehyde
-
10 wt% MgO@DFNS catalyst
-
Ethanol
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1 mmol), the aldehyde (1.2 mmol), and the 10 wt% MgO@DFNS catalyst in ethanol (10 mL).[5]
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Upon completion (typically a few hours), filter the reaction mixture to recover the heterogeneous catalyst.[5]
-
Wash the recovered catalyst with ethanol, dry it, and store for reuse.[5]
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).[5]
Protocol 2: Synthesis Using a Homogeneous "Green" Catalyst (Ammonium Chloride)
This protocol is based on the use of ammonium chloride as an inexpensive and environmentally friendly catalyst.[20]
Materials:
-
o-phenylenediamine
-
Substituted aldehyde
-
Ammonium chloride (NH₄Cl)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and the aldehyde (1 mmol) in ethanol.
-
Add ammonium chloride (e.g., 30 mol%) to the mixture.[6]
-
Stir the reaction mixture at 80-90°C.[20]
-
Monitor the reaction's completion by TLC.[6]
-
After the reaction is complete, cool the mixture and pour it into ice-cold water to precipitate the product.[6]
-
Filter the solid product, wash it with water, and dry.[6]
-
If necessary, purify the product by recrystallization from ethanol.[6]
References
-
On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health (NIH). Available at: [Link]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journals. Available at: [Link]
-
(PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. Available at: [Link]
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. Available at: [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. PMC - NIH. Available at: [Link]
-
A Review on Modern Approaches to Benzimidazole Synthesis. PubMed. Available at: [Link]
-
A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. Applied Chemical Engineering. Available at: [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. EnPress Journals. Available at: [Link]
-
Recent advances in the application of heterogeneous catalysts for the synthesis of benzimidazole derivatives. SciSpace. Available at: [Link]
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Available at: [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. Available at: [Link]
-
Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Publishing. Available at: [Link]
-
Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. Available at: [Link]
-
Optimization of catalyst for benzimidazole synthesis. ResearchGate. Available at: [Link]
-
Simple and mild procedures for synthesis of benzimidazole derivatives using heterogeneous catalyst systems | Request PDF. ResearchGate. Available at: [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PMC - NIH. Available at: [Link]
-
Measurement of Automotive Catalyst Washcoat Loading Parameters by Microscopy Techniques. Oxford Academic. Available at: [Link]
-
The synthesis of benzimidazole over heterogeneous nonnoble catalysts. ResearchGate. Available at: [Link]
-
Effect of catalyst loading on reaction yield and determination of... ResearchGate. Available at: [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Effect of catalyst loading on the yield and reaction time of model... ResearchGate. Available at: [Link]
-
Green Protocol: Solvent- and Catalyst-Free Synthesis of Benzimidazole Derivatives via Microwave Technique | Request PDF. ResearchGate. Available at: [Link]
-
Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. Available at: [Link]
-
Catalyst Analysis. Hiden Analytical. Available at: [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Available at: [Link]
-
Theoretical and Experimental Insights of Benzimidazole Catalyzed by the Epoxy–Acrylic Acid Reaction. MDPI. Available at: [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI. Available at: [Link]
-
Transition state structures of elementary reactions of benzimidazole synthesis in the presence of graphene quantum dot. Chemical Review and Letters. Available at: [Link]
-
Heck reaction using palladium-benzimidazole catalyst: synthesis, characterisation and catalytic activity. ResearchGate. Available at: [Link]
-
Investigating Hydrogenations at Different Catalyst Loadings using the ChemSCAN. H.E.L Group. Available at: [Link]
-
Characterization methods for catalysts. Norlab. Available at: [Link]
-
ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Chemistry Journal of Moldova. Available at: [Link]
-
Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride. National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. A Review on Modern Approaches to Benzimidazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ace.as-pub.com [ace.as-pub.com]
- 3. researchgate.net [researchgate.net]
- 4. On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 8. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Recent advances in the application of heterogeneous catalysts for the synthesis of benzimidazole derivatives (2024) | Mohammad Mavvaji | 4 Citations [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. malvernpanalytical.com [malvernpanalytical.com]
- 18. Characterization methods for catalysts | Norlab [norlab.com]
- 19. academic.oup.com [academic.oup.com]
- 20. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1,6-Disubstituted Benzimidazoles for Researchers and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. Among its many variations, 1,6-disubstituted benzimidazoles are of particular interest due to their prevalence in a wide array of biologically active compounds. The strategic placement of substituents at the 1- and 6-positions allows for the fine-tuning of a molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile. This guide provides an in-depth, comparative analysis of the most effective and commonly employed synthetic routes to this valuable class of heterocycles. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a critical evaluation of their respective strengths and limitations, supported by quantitative data.
Introduction: The Significance of the 1,6-Disubstituted Benzimidazole Moiety
The benzimidazole core, an isostere of naturally occurring purines, readily interacts with a variety of biological targets. The ability to introduce diverse functionalities at both the N-1 and C-6 positions of the benzimidazole ring system is a powerful tool for medicinal chemists. Substituents at the 1-position can modulate lipophilicity and metabolic stability, while modifications at the 6-position can influence receptor binding and electronic properties. This dual-handle approach has led to the development of potent drug candidates in areas such as oncology, virology, and cardiology.
This guide will focus on four principal synthetic strategies:
-
Classical Condensation of Substituted o-Phenylenediamines with Aldehydes
-
Ullmann Condensation: A Copper-Catalyzed Approach
-
Buchwald-Hartwig Amination: A Palladium-Catalyzed Route
-
Metal-Free Synthesis: An Emerging Green Alternative
Each of these routes offers distinct advantages and is suited to different synthetic challenges. The choice of method will ultimately depend on factors such as the nature of the desired substituents, the scale of the synthesis, and considerations of cost and environmental impact.
Classical Condensation: The Workhorse Method
The condensation of an appropriately substituted o-phenylenediamine with an aldehyde is the most traditional and widely used method for the synthesis of benzimidazoles. For 1,6-disubstituted derivatives, this typically involves a two-step sequence: N-alkylation or N-arylation of a 4-substituted o-phenylenediamine, followed by cyclization with an aldehyde. Alternatively, a one-pot approach can be employed where the N-1 substituent is introduced concurrently with the cyclization.
Mechanistic Rationale
The reaction proceeds through the initial formation of a Schiff base between one of the amino groups of the o-phenylenediamine and the aldehyde. This is followed by an intramolecular cyclization and subsequent aromatization, often facilitated by an oxidant, to yield the benzimidazole ring. The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield. A variety of catalysts, including Lewis acids, Brønsted acids, and heterogeneous catalysts, have been employed to promote this transformation.[1][2]
}
Experimental Protocol: Microwave-Assisted Synthesis of 1-Phenyl-2-aryl-6-substituted Benzimidazoles[3]
This protocol exemplifies a modern, efficient approach to the condensation reaction, utilizing microwave irradiation to accelerate the synthesis.
Materials:
-
N-Phenyl-o-phenylenediamine (or a 4-substituted analogue for 6-substitution) (1 mmol)
-
Aryl aldehyde (1 mmol)
-
Erbium(III) trifluoromethanesulfonate (Er(OTf)₃) (1 mol%)
-
Microwave reactor
-
Ethyl acetate
-
Water
Procedure:
-
In a 3 mL glass microwave vial, combine the N-substituted-o-phenylenediamine (1 mmol) and Er(OTf)₃ (1 mol%).
-
Add the aryl aldehyde (1 mmol) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture for 5-10 minutes at a constant temperature of 60°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) and/or Gas Chromatography-Mass Spectrometry (GC/MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add water to the reaction mixture to separate the catalyst.
-
Extract the product with ethyl acetate (4 x 3 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Performance and Scope
This method is highly versatile and tolerates a wide range of functional groups on both the aldehyde and the o-phenylenediamine. The use of microwave irradiation significantly reduces reaction times from hours to minutes and often leads to higher yields compared to conventional heating.[3]
| N-1 Substituent | C-2 Substituent | C-6 Substituent | Catalyst | Conditions | Time (min) | Yield (%) | Reference |
| Phenyl | Phenyl | H | Er(OTf)₃ (1 mol%) | MW, 60°C | 5 | 99.9 | [3] |
| Phenyl | 4-Methylphenyl | H | Er(OTf)₃ (1 mol%) | MW, 60°C | 5 | 98.8 | [3] |
| Phenyl | 4-Chlorophenyl | H | Er(OTf)₃ (1 mol%) | MW, 60°C | 15 | 89.6 | [3] |
| Benzyl | Phenyl | H | Er(OTf)₃ (1 mol%) | MW, 60°C | 5 | 99.9 | [3] |
| Phenyl | Phenyl | Chloro | Pd(OAc)₂/XPhos | Toluene, 100°C | 16 h | 49 | [4] |
Table 1: Representative yields for the synthesis of 1,6-disubstituted benzimidazoles via condensation and related methods.
Ullmann Condensation: The Copper-Catalyzed Route
The Ullmann condensation is a classical copper-catalyzed cross-coupling reaction that has been adapted for the synthesis of N-aryl benzimidazoles. This method is particularly useful for introducing an aryl or heteroaryl substituent at the N-1 position. The reaction typically involves the coupling of a 2-halo-N-aryl-aniline derivative or the intramolecular cyclization of an N-(2-haloaryl)amidine.
Mechanistic Insights
The mechanism of the Ullmann reaction is believed to involve the oxidative addition of a Cu(I) species to the aryl halide, forming a Cu(III) intermediate. This is followed by coordination of the amine and subsequent reductive elimination to form the C-N bond and regenerate the Cu(I) catalyst.[5] The use of ligands can stabilize the copper catalyst and facilitate the reaction under milder conditions.
}
Experimental Protocol: Ligand-Assisted Ullmann N-Arylation of Benzamides[6]
While this protocol is for N-aryl benzamides, a similar approach can be adapted for the N-arylation of benzimidazoles or the intramolecular cyclization of amidines.
Materials:
-
Benzimidazole (or a 6-substituted derivative) (1.0 mmol)
-
Aryl iodide (1.2 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
(S)-N-methylpyrrolidine-2-carboxylate (ligand) (0.1 mmol, 10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous Dimethyl sulfoxide (DMSO) (5 mL)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the benzimidazole (1.0 mmol), potassium phosphate (2.0 mmol), ligand (0.1 mmol), and CuI (0.05 mmol).
-
Add anhydrous DMSO (5 mL) to the flask, followed by the aryl iodide (1.2 mmol).
-
Stir the reaction mixture vigorously and heat to 110°C.
-
Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 5 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Performance and Scope
The Ullmann condensation is a cost-effective alternative to palladium-catalyzed methods. However, it often requires higher reaction temperatures and the substrate scope can be more limited. The development of new ligands has significantly improved the efficiency and generality of this reaction.[6][7]
Buchwald-Hartwig Amination: The Palladium-Catalyzed Powerhouse
The Buchwald-Hartwig amination is a highly versatile and powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8] It has been widely applied to the synthesis of N-aryl and N-alkyl benzimidazoles, often providing excellent yields under relatively mild conditions. The reaction typically involves the coupling of a benzimidazole (or a 6-substituted derivative) with an aryl or alkyl halide (or triflate).
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex to form a Pd(II) species. The amine then coordinates to the palladium center, and after deprotonation by a base, the resulting palladium-amido complex undergoes reductive elimination to furnish the N-substituted product and regenerate the Pd(0) catalyst.[9] The choice of phosphine ligand is critical for the success of the reaction, with bulky, electron-rich ligands generally being the most effective.[10]
}
Experimental Protocol: Buchwald-Hartwig Amination of 1-Chloro-3,6-dimethoxyisoquinoline[11]
This protocol for a related heterocyclic system provides a solid foundation for the N-arylation or N-alkylation of 6-substituted benzimidazoles.
Materials:
-
6-Substituted benzimidazole (1.0 equivalent)
-
Aryl or alkyl halide (1.0-1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos) (1.2-2.4 equivalents relative to palladium)
-
Base (e.g., NaOtBu or Cs₂CO₃) (1.2-2.0 equivalents)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Add the 6-substituted benzimidazole and the aryl/alkyl halide.
-
Add the anhydrous solvent to achieve a concentration of 0.1-0.5 M.
-
Seal the reaction vessel and heat to the desired temperature (typically 80-110°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 2-24 hours).
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Performance and Scope
The Buchwald-Hartwig amination is renowned for its broad substrate scope and functional group tolerance.[8] It is often the method of choice for complex substrates or when milder reaction conditions are required. The main drawback is the cost of the palladium catalyst and phosphine ligands.
| N-1 Substituent | C-6 Substituent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenyl | Methyl | 4-Tolyl-Br | Pd(OAc)₂/XPhos | Cs₂CO₃ | Toluene | 100 | 16 | 91 | [4] |
| Phenyl | Chloro | Phenyl-Br | Pd(OAc)₂/XPhos | Cs₂CO₃ | Toluene | 100 | 16 | 49 | [4] |
| Methyl | H | Benzylamine | Pd(OAc)₂ | - | - | - | - | Moderate-Good | [2] |
Table 2: Representative yields for the Buchwald-Hartwig synthesis of 1,6-disubstituted benzimidazoles.
Metal-Free Synthesis: The Green Chemistry Approach
In recent years, there has been a growing interest in developing synthetic methods that avoid the use of transition metals, driven by concerns about cost, toxicity, and environmental impact. Several metal-free strategies for the synthesis of benzimidazoles have emerged, offering attractive alternatives to the classical metal-catalyzed reactions.
Mechanistic Pathways
Metal-free methods for benzimidazole synthesis often proceed through different mechanisms. One common approach involves an intramolecular N-arylation of amidines mediated by a strong base, such as potassium hydroxide in DMSO. This reaction is thought to proceed via a nucleophilic aromatic substitution (SNAr) mechanism or, in the case of iodo-substituted precursors, a radical SRN1 pathway.[11] Another green approach is the dehydrogenative coupling of diamines and alcohols, which can be catalyzed by non-metallic species and uses molecular oxygen or air as the oxidant.[12]
}
Experimental Protocol: KOH/DMSO-Mediated Synthesis of Benzimidazoles[12][14]
This protocol outlines the base-mediated cyclization of an N-substituted-(2-haloaryl)amidine.
Materials:
-
N-substituted-(2-haloaryl)amidine (1.0 equivalent)
-
Potassium hydroxide (KOH) (2.0 equivalents)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Reaction vial
Procedure:
-
To a reaction vial, add the N-substituted-(2-haloaryl)amidine and potassium hydroxide.
-
Add anhydrous DMSO.
-
Seal the vial and heat the reaction mixture to 120°C.
-
Stir the reaction for the required time (typically 2-24 hours), monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Performance and Scope
Metal-free methods offer significant advantages in terms of cost and sustainability. The KOH/DMSO system is effective for a range of substrates, with yields being influenced by the nature of the substituents and the halogen on the aryl ring.[11] While the substrate scope may not be as broad as the Buchwald-Hartwig amination, these methods are a valuable addition to the synthetic chemist's toolbox, particularly for large-scale synthesis where metal contamination is a concern.
| N-1 Substituent | C-6 Substituent | Halogen | Time (h) | Yield (%) | Reference |
| Phenyl | H | I | 24 | 89 | [11] |
| Phenyl | H | Br | 16 | 93 | [11] |
| Phenyl | H | Cl | 24 | 67 | [11] |
| p-Methoxyphenyl | H | Br | - | 89 | [11] |
| Benzyl | H | Br | - | 28 | [11] |
Table 3: Substrate scope for the KOH/DMSO-mediated synthesis of 1-substituted benzimidazoles.
Comparative Analysis and Conclusion
The synthesis of 1,6-disubstituted benzimidazoles can be approached through several effective routes, each with its own set of advantages and disadvantages.
| Method | Key Advantages | Key Disadvantages | Best Suited For |
| Classical Condensation | Versatile, wide substrate scope, cost-effective, readily available starting materials. | Can require harsh conditions, may produce byproducts. | General purpose, large-scale synthesis, broad exploration of substituents. |
| Ullmann Condensation | Cost-effective copper catalyst, good for N-arylation. | Often requires high temperatures, substrate scope can be limited. | N-arylation when cost is a primary concern. |
| Buchwald-Hartwig Amination | Broad substrate scope, high functional group tolerance, mild conditions. | Expensive palladium catalyst and ligands. | Complex substrates, late-stage functionalization, medicinal chemistry applications. |
| Metal-Free Synthesis | Avoids transition metals (cost, toxicity, contamination), environmentally friendly. | May require strong bases or specific substrates, scope may be narrower than metal-catalyzed routes. | Green chemistry applications, large-scale synthesis where metal contamination is critical to avoid. |
Table 4: Summary and comparison of synthesis routes for 1,6-disubstituted benzimidazoles.
For researchers and drug development professionals, the selection of a synthetic route for a target 1,6-disubstituted benzimidazole should be a strategic decision based on a holistic evaluation of the project's goals. For initial lead discovery and the rapid generation of diverse analogues, the Classical Condensation method, particularly with microwave assistance, offers an excellent balance of speed, versatility, and cost-effectiveness. When faced with the synthesis of complex, highly functionalized molecules, the Buchwald-Hartwig Amination provides unparalleled reliability and scope, despite its higher cost. The Ullmann Condensation remains a valuable tool for N-arylation, especially in process chemistry where catalyst cost is a significant factor. Finally, the emerging Metal-Free methods are poised to become increasingly important as the pharmaceutical industry continues to embrace the principles of green chemistry.
By understanding the mechanistic nuances and practical considerations of each of these synthetic strategies, researchers can make informed decisions to efficiently access the 1,6-disubstituted benzimidazoles that are crucial for advancing their research and development programs.
References
-
Synthesis of 1-(n-hexyl-5-one)-2-chlorobenzimidazole. (n.d.). Retrieved from [Link]
- One-Pot Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives by a Pd-Catalyzed Domino Reaction. RSC Advances, 2017, 7(1), 253-259.
-
Schematic comparison of the Ullman-Goldberg and Buchwald-Hartwig mechanisms. (n.d.). Retrieved from [Link]
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 2015, 92, 26-39.
- Baars, H., Beyer, A., Kohlhepp, S. V., & Bolm, C. (2014). Transition-Metal-Free Synthesis of Benzimidazoles Mediated by KOH/DMSO. Organic Letters, 16(2), 536–539.
-
Transition-Metal-Free Synthesis of Benzimidazoles Mediated by KOH/DMSO. (n.d.). Retrieved from [Link]
- Procopio, A., Gaspari, M., Nardi, M., Oliverio, M., & Romeo, R. (2022).
- A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides. (2025). BenchChem.
- A Comparative Analysis of Ullmann and Buchwald-Hartwig Reactions for the Amination of 2-Iodo-5-methylbenzoic Acid. (2025). BenchChem.
- Li, W., Wang, D., Zhang, G., & Li, Y. (2015). Metal-free oxidative synthesis of benzimidazole compounds by dehydrogenative coupling of diamines and alcohols. Organic & Biomolecular Chemistry, 13(33), 8824–8827.
-
Substrate scope of the metal-free synthesis of benzimidazole reaction. (n.d.). Retrieved from [Link]
- Metal-Free, Visible-Light-Mediated Synthesis of Tetracyclic Benzimidazole: Regioselective C–H Functionalization with In Vitro and Computational Study of Anti-breast Cancer Compounds. Pharmaceuticals, 2023, 16(5), 689.
-
Optimization of the reaction conditions for the Buchwald-Hartwig... (n.d.). Retrieved from [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Kaushik, P., Rawat, B. S., & Kumar, R. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 6(2), 2003.
- Synthesis of New 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]-benzimidazole Derivatives and their Biological Activities. (2012). Archiv der Pharmazie, 345(10), 821-829.
- Reevaluating the synthesis of 2,5-disubstituted-1H-benzimidazole derivatives by different green activation techniques and their biological activity as antifungal and antimicrobial inhibitor. (2019). Journal of Heterocyclic Chemistry, 57(1), 1-13.
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transform
- Bie, F., Yao, Y., Cao, H., Shi, Y., Yan, P., Ma, J., ... & Liu, X. (2021). Convenient synthesis of N-1-alkyl benzimidazoles via Pd catalyzed C–N bond formation and cyclization.
- Application Notes and Protocols for Buchwald-Hartwig Amination of 1-Chloro-3,6-dimethoxyisoquinoline. (2025). BenchChem.
- Buchwald-Hartwig Amin
- Ullmann-Goldberg and Buchwald-Hartwig C-N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N-Heterocycles. (2021). ChemistrySelect, 6(34), 8887-8909.
- 1-Methyl-2-methylsulfanyl-6-nitro-1H-benzimidazole. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2891.
- Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions.
- Buchwald-Hartwig reaction: an update. (2022). RSC Advances, 12(48), 31235-31257.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Metal-free oxidative synthesis of benzimidazole compounds by dehydrogenative coupling of diamines and alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Scientist's Guide to the Isomeric Landscape of (1-methyl-1H-benzo[d]imidazol-yl)methanol: A Comparative Analysis of Predicted Biological Activity
Introduction: The Significance of Isomerism in a Privileged Scaffold
The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to diverse therapeutic applications including anticancer, antiviral, and anti-inflammatory agents.[3][4][5] However, the efficacy and selectivity of a benzimidazole-based compound are not solely determined by its core structure. The precise arrangement of substituents—its isomerism—plays a pivotal role in defining its biological signature.
Positional isomers, compounds with the same molecular formula but different substituent locations, can exhibit dramatically different pharmacological profiles. A subtle shift of a functional group can alter a molecule's steric and electronic properties, profoundly impacting its ability to bind to a target receptor, its solubility, metabolic stability, and overall pharmacokinetic profile.[6][7]
This guide focuses on (1-methyl-1H-benzo[d]imidazol-6-yl)methanol and its key positional isomers. While direct, head-to-head comparative studies on this specific set of isomers are not extensively published, this document will synthesize established structure-activity relationship (SAR) principles from the broader benzimidazole literature to provide an expert-driven perspective on their predicted biological activities. We will explore the causal relationships behind experimental design and provide robust, validated protocols for researchers aiming to conduct such a comparative analysis.
The Isomers in Focus: Defining the Chemical Space
The core comparison revolves around the positional placement of the hydroxymethyl (-CH₂OH) group on the benzene ring of the 1-methyl-1H-benzo[d]imidazole scaffold. The N1-methylation prevents the tautomerism often seen in unsubstituted benzimidazoles, locking the scaffold and making the C4, C5, C6, and C7 positions distinct.
Caption: Key positional isomers of (1-methyl-1H-benzo[d]imidazol-yl)methanol.
Structure-Activity Relationship (SAR) Synthesis: Predicting Isomeric Differences
Decades of research into benzimidazole derivatives have provided key insights into how substitutions at various positions influence biological activity.[5][7]
-
N1-Position: The presence of the methyl group at the N1 position is crucial. It enhances lipophilicity compared to an unsubstituted analog, which can improve cell membrane permeability. It also blocks metabolism at this site and prevents the formation of different tautomers, ensuring a single, defined chemical entity for target interaction.
-
C2-Position: The C2 position is arguably the most extensively studied. Substituents at this position often project directly into the binding pockets of target enzymes or receptors.[8]
-
Predicted Activity of 2-yl Isomer: A hydroxymethyl group at C2 is a significant modification. Compared to the benzene ring-substituted isomers, the (1-methyl-1H-benzo[d]imidazol-2-yl)methanol isomer may exhibit a completely different target profile. For instance, in the context of angiotensin II receptor antagonists, small, bulky groups at C2 can confer high affinity and selectivity.[9][10] It might also act as a potent antiviral agent, as C2 substitutions are critical for inhibiting viral processes.[11]
-
-
C5/C6-Positions: These positions are electronically and sterically distinct. Substitutions here are known to modulate a wide range of activities, from anticancer to anti-inflammatory effects.[5][7]
-
Predicted Activity of 6-yl vs. 5-yl Isomers: The electronic nature of the imidazole ring influences the benzene ring. The 6-position is para to the N1 nitrogen, while the 5-position is meta. This leads to different electronic densities and dipole moments. For activities that rely on specific hydrogen bonding or electrostatic interactions, such as inhibiting certain kinases or polymerases, this difference can be critical. Studies on angiotensin II receptor antagonists have specifically highlighted the importance of substitution at the 6-position for achieving high potency.[12] Conversely, in other compound series, 5-substitution has been found to be optimal. For example, in certain anti-inflammatory benzimidazoles, electronegative groups at the C5 position resulted in more potent activity.[5] Therefore, it is highly probable that the 5-yl and 6-yl methanol isomers will display different potencies and/or target selectivities.
-
-
C4/C7-Positions: These positions are adjacent to the fused imidazole ring and are subject to the most significant steric hindrance.
-
Predicted Activity of 4-yl/7-yl Isomers: Substituents at the C4 or C7 position may sterically clash with the active site of a target protein, potentially leading to lower binding affinity compared to the less hindered C5 or C6 isomers. This steric bulk could, however, be advantageous for targeting proteins with uniquely shaped binding pockets.
-
Comparative Biological Evaluation: An Experimental Workflow
To empirically determine the differences between these isomers, a systematic, multi-tiered evaluation strategy is necessary. This workflow ensures that data is reliable and allows for logical, data-driven decisions at each stage.
Caption: Proposed experimental workflow for comparing benzimidazole isomers.
Comparative Data Summary (Illustrative)
To effectively compare the isomers, quantitative data from the proposed assays should be summarized in a clear, tabular format. The following table is an illustrative example of how such data would be presented.
| Compound Isomer | Cytotoxicity (MCF-7) GI₅₀ (µM)[13][14] | EGFR Kinase Inhibition IC₅₀ (µM)[15][16] | Urease Inhibition IC₅₀ (µM)[17][18] |
| (1-methyl-1H-benzo[d]imidazol-6-yl )methanol | 5.2 ± 0.4 | 0.8 ± 0.1 | > 100 |
| (1-methyl-1H-benzo[d]imidazol-5-yl )methanol | 8.9 ± 0.7 | 2.5 ± 0.3 | > 100 |
| (1-methyl-1H-benzo[d]imidazol-2-yl )methanol | 45.1 ± 3.2 | 50.6 ± 4.5 | 15.3 ± 1.1 |
| (1-methyl-1H-benzo[d]imidazol-4-yl )methanol | > 100 | > 100 | > 100 |
| Doxorubicin (Control) | 0.1 ± 0.02 | N/A | N/A |
| Gefitinib (Control) | 1.5 ± 0.1 | 0.05 ± 0.01 | N/A |
| Thiourea (Control) | N/A | N/A | 22.0 ± 1.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, designed to showcase the expected format of experimental results.
Key Experimental Methodologies
The trustworthiness of a comparative study hinges on the robustness of its experimental protocols. The following are detailed, self-validating methodologies for key assays.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This assay provides a quantitative measure of a compound's ability to inhibit cell proliferation, a hallmark of potential anticancer activity.[13][15]
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in viable, metabolically active cells can cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a reliable measure of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Plate human cancer cells (e.g., A549 lung carcinoma, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of each benzimidazole isomer in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the respective compound dilutions. Include vehicle control (medium with 0.5% DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the GI₅₀ (concentration causing 50% growth inhibition) using non-linear regression analysis.
Protocol 2: Enzyme Inhibition Assay (EGFR Tyrosine Kinase)
Many benzimidazole derivatives function by inhibiting key enzymes in signaling pathways.[15][16] The epidermal growth factor receptor (EGFR) is a common target in cancer therapy.
Causality: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by the EGFR kinase domain. A reduction in phosphorylation indicates inhibitory activity. The signal is often detected using a luminescence-based system where the amount of ATP remaining after the reaction is quantified. Less ATP means higher kinase activity.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Use a commercial kinase assay kit (e.g., Kinase-Glo®). Prepare kinase reaction buffer, recombinant human EGFR kinase, and the appropriate peptide substrate.
-
Compound Plating: In a white, opaque 96-well plate, add 5 µL of each benzimidazole isomer dilution (prepared as in Protocol 1). Include a positive control (e.g., Gefitinib) and a "no inhibitor" control (vehicle).
-
Kinase/Substrate Addition: Prepare a master mix of the EGFR enzyme and substrate in reaction buffer. Add 20 µL of this mix to each well.
-
ATP Initiation: Prepare an ATP solution in reaction buffer. Add 25 µL to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60 minutes.
-
Detection: Add 50 µL of the Kinase-Glo® reagent to each well. This reagent contains luciferase and luciferin, which will produce a luminescent signal proportional to the amount of ATP remaining. Incubate for 10 minutes in the dark.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Convert the raw luminescence units (RLU) to percent inhibition relative to the "no inhibitor" and "no enzyme" controls. Calculate IC₅₀ values using non-linear regression.
Conclusion and Future Directions
While the benzimidazole core is a validated starting point for drug discovery, this guide underscores the indispensable role of isomeric analysis. The subtle repositioning of a single hydroxymethyl group on the 1-methyl-benzimidazole scaffold is predicted to have profound consequences on biological activity, driven by fundamental principles of steric hindrance, electronic distribution, and molecular geometry. The 2-yl isomer is likely to engage different targets than the 5-yl and 6-yl isomers, which themselves are expected to exhibit different potencies due to their distinct electronic environments.
The provided experimental workflows offer a validated, logical framework for researchers to empirically test these hypotheses. The future of rational drug design with privileged scaffolds like benzimidazole lies not just in novel substitutions, but in the meticulous, comparative evaluation of all possible isomers to unlock their full therapeutic potential.
References
-
Spasov, A.A., Smirnova, L.A., Iezhitsa, I.N., Sergeeva, S.A., & Ozerov, A.A. (2002). Pharmacokinetics of benzimidazole derivatives. Voprosy Meditsinskoi Khimii, 48(3), 233-58. [Link][6][19][20]
-
Koprowska, K., et al. (2011). Antiproliferative Activity of New Benzimidazole Derivatives. PubMed. [Link][3]
-
Atmaca, H., et al. (2020). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. Chemico-Biological Interactions, 327, 109163. [Link][13]
-
Mohamed, M.F.A., et al. (2023). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2162529. [Link][15]
-
Piras, M., et al. (2007). Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles. Antiviral Chemistry & Chemotherapy, 18(4), 185-94. [Link][4]
-
Bilici, K., et al. (2025). Investigation of Cytotoxic Effect of a Benzimidazole Derivative in DLD-1 Cell Line Using MTT Cell Viability Test and Histopathol. Eastern Journal of Medicine. [Link][21]
-
El-Sayed, N.N.E., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules, 29(2), 464. [Link][16]
-
Talebi, M., et al. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. DARU Journal of Pharmaceutical Sciences, 30(1), 1-12. [Link][17]
-
PubChem. (1-methyl-1H-benzo[d]imidazol-6-yl)methanol. National Center for Biotechnology Information. [Link][22]
-
Hauel, N., et al. (1995). 6-Substituted benzimidazoles as new nonpeptide angiotensin II receptor antagonists: synthesis, biological activity, and structure-activity relationships. Journal of Medicinal Chemistry, 38(22), 4548-62. [Link][12]
-
Taha, M., et al. (2020). Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study. Arabian Journal of Chemistry, 13(1), 2844-2855. [Link][18]
-
Sharma, R. (2023). Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. Research and Reviews: A Journal of Drug Design and Discovery. [Link][11]
-
Roy, T., et al. (2022). 2-Alkyl substituted benzimidazoles as a new class of selective AT2 receptor ligands. Bioorganic & Medicinal Chemistry, 64, 116804. [Link][9][10]
-
Gürsoy, A., & Karali, N. (2003). Structure activity relationship of benzimidazole derivatives. ResearchGate. [Link][1]
-
Paolini, F., et al. (2007). Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents. Bioorganic & Medicinal Chemistry, 15(17), 5978-90. [Link][23]
-
Butters, T.D., et al. (2015). Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model. ACS Medicinal Chemistry Letters, 6(10), 1077-81. [Link][24]
-
Roy, T., et al. (2022). 2-Alkyl Substituted Benzimidazoles as a New Class of Selective AT2 Receptor Ligands. ResearchGate. [Link][8]
-
Wang, Y., et al. (2020). Synthesis and evaluation of 2-[2-(phenylthiomethyl)-1H-benzo[d] imidazol-1-yl)acetohydrazide derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329. [Link][25]
-
Alam, M.A., et al. (2021). Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 26(14), 4148. [Link][7]
-
Alam, M.A., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 26(14), 4148. [Link][5]
-
Pati, D., & Gilbertson, S.R. (2016). Synthesis and activity of benzimidazole-1,3-dioxide inhibitors of separase. Bioorganic & Medicinal Chemistry Letters, 26(18), 4443-6. [Link][26]
-
Kumar, R., & Joshi, Y.C. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology. [Link][2]
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2993-3011. [Link][14][27]articles/PMC8794129/) [cite: 34, 37]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antiproliferative activity of new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-Alkyl substituted benzimidazoles as a new class of selective AT2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uu.diva-portal.org [uu.diva-portal.org]
- 11. rroij.com [rroij.com]
- 12. 6-Substituted benzimidazoles as new nonpeptide angiotensin II receptor antagonists: synthesis, biological activity, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study - Arabian Journal of Chemistry [arabjchem.org]
- 19. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]
- 20. Comparative experimental pharmacokinetics of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.journalagent.com [pdf.journalagent.com]
- 22. (1-methyl-1H-benzo[d]imidazol-6-yl)methanol | C9H10N2O | CID 22926713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis and evaluation of 2-[2-(phenylthiomethyl)-1H-benzo[d] imidazol-1-yl)acetohydrazide derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis and activity of benzimidazole-1,3-dioxide inhibitors of separase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Methyl Benzimidazole Derivatives
Introduction: The Structural Significance of Methyl Benzimidazoles
Benzimidazoles are a cornerstone of heterocyclic chemistry, renowned for their wide spectrum of biological activities, including antimicrobial, antiviral, and antitumor properties.[1] The structural integrity, purity, and precise characterization of these derivatives are paramount in the fields of drug discovery and materials science. Methyl benzimidazoles, a key subset of this family, present unique spectroscopic signatures that are crucial for their identification and for understanding their structure-activity relationships. This guide provides an in-depth comparison of the spectroscopic data for various methyl benzimidazole derivatives, supported by field-proven experimental protocols and data interpretation insights.
Pillar 1: Comparative Spectroscopic Data Analysis
The power of spectroscopic analysis lies in its ability to provide a detailed fingerprint of a molecule. Here, we compare the key spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) for representative methyl benzimidazole derivatives.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules.[1] The chemical environment of each proton and carbon atom is reflected in its chemical shift (δ), providing a detailed map of the molecular structure.
Interpreting the NMR Spectra of Methyl Benzimidazoles:
-
N-H Proton: The proton on the nitrogen atom of the imidazole ring is typically the most deshielded. In deuterated dimethyl sulfoxide (DMSO-d₆), this proton often appears as a broad singlet in the downfield region of the spectrum, typically between 12.0 and 13.6 ppm.[1] This significant downfield shift is due to the diamagnetic anisotropy of the aromatic system and intermolecular hydrogen bonding.[1]
-
Aromatic Protons: Protons on the benzene ring of the benzimidazole core typically resonate between 7.0 and 8.3 ppm.[1] The substitution pattern on the benzene ring can be determined by analyzing the splitting patterns and coupling constants.
-
Methyl Protons: The protons of the methyl group substituent will appear as a sharp singlet, typically in the upfield region around 2.4-2.6 ppm.[2]
Table 1: Comparative ¹H NMR Spectroscopic Data of Methyl Benzimidazole Derivatives (in DMSO-d₆)
| Compound | Ar-H (ppm) | N-H (ppm) | CH₃ (ppm) | Reference |
| 2-Methylbenzimidazole | 7.52-7.48 (m, 2H), 7.22-7.19 (m, 2H) | 12.21 (br s, 1H) | 2.59 (s, 3H) | [2] |
| 5-Methylbenzimidazole | 7.43 (d, 1H), 7.33 (s, 1H), 7.02 (d, 1H) | 12.04 (br s, 1H) | 2.41 (s, 3H) | [2] |
| 2-(4-Methylphenyl)-1H-benzimidazole | 8.08 (d, 2H), 7.58 (s, 2H), 7.37 (d, 2H), 7.20 (m, 2H) | 12.83 (s, 1H) | 2.39 (s, 3H) | [3] |
Table 2: Comparative ¹³C NMR Spectroscopic Data of Methyl Benzimidazole Derivatives (in DMSO-d₆)
| Compound | C=N (ppm) | Aromatic C (ppm) | CH₃ (ppm) | Reference |
| 2-Methylbenzimidazole | 151.7 | 138.6, 122.1, 114.6 | 14.9 | [2][4] |
| 2,5-Dimethyl-1H-benzimidazole | 151.7 | 138.3, 136.7, 132.6, 124.4, 114.5, 114.3 | 22.1, 14.9 | [2] |
| 2-(4-Methylphenyl)-1H-benzimidazole | 151.84 | 140.04, 129.98, 127.90, 126.87, 122.43 | 21.44 | [3] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation.[5]
Interpreting the FT-IR Spectra of Methyl Benzimidazoles:
-
N-H Stretch: A characteristic broad band in the region of 3100-3500 cm⁻¹ corresponds to the N-H stretching vibration of the imidazole ring.
-
C=N Stretch: A sharp band between 1610-1630 cm⁻¹ is indicative of the C=N stretching vibration within the imidazole ring.[3]
-
Aromatic C=C Stretch: Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.
-
C-H Stretch: Aromatic C-H stretching appears above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group is observed just below 3000 cm⁻¹.[3]
Table 3: Comparative FT-IR Spectroscopic Data of Methyl Benzimidazole Derivatives (KBr Pellet, cm⁻¹)
| Compound | ν(N-H) | ν(C=N) | ν(C-H, aromatic) | ν(C-H, aliphatic) | Reference |
| 2-Methylbenzimidazole | 3420 | 1630 | 3110 | 2985 | [2] |
| 2-Ethyl-5-methyl-1H-benzimidazole | 3420 | 1620 | 3040 | 2915 | [2] |
| 2-(4-Methylphenyl)-1H-benzimidazole | 3449 | 1623 | - | 2965 | [3] |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.[6] Electron Impact (EI) ionization is commonly used for volatile compounds like benzimidazole derivatives and provides valuable structural information through fragmentation patterns.
Interpreting the Mass Spectra of Methyl Benzimidazoles:
Under electron impact, benzimidazole derivatives typically show a prominent molecular ion peak (M⁺). The fragmentation pathways often involve the loss of small, stable molecules. Common fragmentation includes the sequential loss of hydrogen cyanide (HCN) from the imidazole ring.[7] The position of the methyl group can influence the relative abundance of certain fragment ions.
Table 4: Key Mass Spectrometry Data for Methyl Benzimidazole Derivatives
| Compound | Molecular Formula | Molecular Weight | Key Fragment Ions (m/z) | Reference |
| 2-Methylbenzimidazole | C₈H₈N₂ | 132.17 | 132 (M⁺), 131, 105, 78 | [2][8] |
| 2-(4-Methylphenyl)-1H-benzimidazole | C₁₄H₁₂N₂ | 208.26 | 209 ([M+H]⁺) | [3] |
| 2-Ethyl-1H-benzimidazole | C₉H₁₀N₂ | 146.19 | 146 (M⁺), 131 (M-CH₃) | [2] |
Pillar 2: Self-Validating Experimental Protocols
The integrity of spectroscopic data is directly dependent on meticulous experimental procedure. The following protocols are designed to be self-validating, ensuring reproducibility and accuracy.
Protocol 1: NMR Spectroscopic Analysis
The choice of solvent and proper sample preparation are critical for acquiring high-quality NMR spectra. DMSO-d₆ is often preferred for benzimidazoles due to its ability to dissolve a wide range of compounds and to slow down the proton exchange of the N-H group, resulting in a more defined peak.[1]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified methyl benzimidazole derivative and dissolve it in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.[9]
-
Filtration: To remove any particulate matter that could affect spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.[9]
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 300 MHz or higher. Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.[9]
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Caption: NMR Spectroscopy Experimental Workflow.
Protocol 2: FT-IR Spectroscopic Analysis (Thin Solid Film Method)
For solid samples, the thin solid film method is a straightforward and effective way to obtain high-quality FT-IR spectra.[10]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a small amount (approx. 50 mg) of the solid methyl benzimidazole derivative in a few drops of a volatile solvent like methylene chloride or acetone.[10]
-
Film Casting: Place a drop of this solution onto a clean, dry salt plate (e.g., KBr or NaCl).[10]
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[10]
-
Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer and acquire the spectrum.[10] A background spectrum of the clean, empty beam path should be run first and automatically subtracted from the sample spectrum.
-
Cleaning: After analysis, thoroughly clean the salt plates with an appropriate solvent (e.g., acetone) and return them to a desiccator to prevent moisture damage.[10]
Caption: FT-IR Spectroscopy Workflow (Thin Film).
Protocol 3: Mass Spectrometry Analysis (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique suitable for analyzing a wide range of compounds, including benzimidazole derivatives, often coupled with high-resolution mass analyzers for accurate mass determination.[9]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.[6]
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.[9]
-
Sample Introduction: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.[9][11]
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.[9] Set the appropriate parameters for the ion source (e.g., capillary voltage, gas flow rates) and mass analyzer.
-
Data Analysis: Determine the experimental mass-to-charge ratio (m/z) of the molecular ion and compare it to the theoretical value calculated from the elemental formula to confirm the compound's identity.[9]
Sources
- 1. benchchem.com [benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. rsc.org [rsc.org]
- 4. spectrabase.com [spectrabase.com]
- 5. analyticalanswersinc.com [analyticalanswersinc.com]
- 6. How to Prepare Sample for Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. scispace.com [scispace.com]
- 8. spectrabase.com [spectrabase.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. organomation.com [organomation.com]
A Comparative Guide to the Definitive Structural Validation of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol
Introduction: The Imperative of Unambiguous Structure in Drug Discovery
In the landscape of drug development, the precise atomic arrangement of a molecule is not merely an academic detail; it is the bedrock upon which all subsequent research is built. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and the pursuit of non-viable lead candidates. The benzimidazole scaffold, a privileged structure in medicinal chemistry, is featured in numerous therapeutic agents.[1][2] Consequently, the definitive characterization of its derivatives, such as (1-methyl-1H-benzo[d]imidazol-6-yl)methanol, is of paramount importance.
This guide provides an in-depth comparison of analytical techniques for the structural validation of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for confirming molecular connectivity and mass, Single-Crystal X-ray Crystallography remains the unequivocal gold standard for determining the absolute three-dimensional structure.[3][4] We will explore the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate validation strategy.
Part I: The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides an unparalleled, high-resolution three-dimensional picture of a molecule's atomic arrangement in the solid state.[5] By measuring the diffraction of X-rays by a single, ordered crystal, we can map electron density and, from that, infer atomic positions, bond lengths, bond angles, and stereochemistry with exceptional precision.[3][6]
The Crystallography Workflow: From Powder to Picture
The journey from a synthesized compound to a refined crystal structure is a multi-step process where each stage is critical for success. The quality of the final structure is a direct consequence of the quality of the crystal and the data collected.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Experimental Protocol: X-ray Structure Determination
1. Synthesis and Purification: The target compound, (1-methyl-1H-benzo[d]imidazol-6-yl)methanol, must first be synthesized and purified to the highest possible degree (>98%). Impurities can significantly inhibit crystallization. A common synthetic route involves the condensation of the appropriate o-phenylenediamine with a carboxylic acid.[7][8]
2. Crystallization: Growing diffraction-quality single crystals is often the most challenging step. The goal is to create a supersaturated solution from which the molecule slowly precipitates in an ordered lattice.[9][10]
-
Causality: The choice of solvent is critical. A solvent in which the compound is moderately soluble is ideal.[9] If solubility is too high, the solution may never become supersaturated; if too low, precipitation will be rapid, leading to amorphous powder or poorly-ordered microcrystals. Slow evaporation or vapor diffusion techniques are commonly employed for small molecules.[11][12]
-
Step-by-Step Protocol (Slow Evaporation):
-
Dissolve 5-10 mg of purified (1-methyl-1H-benzo[d]imidazol-6-yl)methanol in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a small, clean vial.
-
Loosely cap the vial or cover it with perforated film to allow for slow solvent evaporation.
-
Place the vial in a vibration-free location at a constant temperature.
-
Monitor for crystal growth over several days to weeks. Crystals suitable for diffraction should be between 0.1 and 0.3 mm and have sharp, well-defined faces.[10]
-
3. Data Collection: A suitable crystal is mounted on a goniometer and cooled in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations and radiation damage.[13] The crystal is then placed in a focused beam of monochromatic X-rays. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[3][6]
4. Structure Solution and Refinement:
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of each reflection.[14]
-
Structure Solution: The "phase problem" is the central challenge in crystallography.[3][15] Since detectors only measure intensities (amplitudes) and not the phases of the diffracted X-rays, computational methods (like "direct methods" for small molecules) are used to generate an initial electron density map.[15]
-
Structure Refinement: An atomic model is built into the initial electron density map. This model is then refined using a least-squares method, which iteratively adjusts atomic positions and thermal parameters to minimize the difference between the observed diffraction data and the data calculated from the model.[13][16]
Data Presentation and Validation
The final refined structure is evaluated using several metrics. The R-factor (or residual factor) is a key indicator of the quality of the agreement between the experimental data and the crystallographic model.
| Parameter | Typical Value | Significance |
| Crystal System | e.g., Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | e.g., P2₁/c | Describes the symmetry elements within the unit cell. |
| Unit Cell (Å, °) | a, b, c, α, β, γ | The dimensions of the fundamental repeating block. |
| Resolution (Å) | < 1.0 Å | A measure of the level of detail observed. |
| R₁ (final) | < 0.05 (5%) | Indicates a good fit between the model and observed data.[16] |
| wR₂ (all data) | < 0.15 (15%) | A weighted R-factor that includes all reflection data. |
| Goodness-of-Fit (GooF) | ~ 1.0 | Indicates that the model is a good fit to the data. |
Trustworthiness through Deposition: The ultimate act of validation and transparency is depositing the final structural data into a public repository. The Cambridge Crystallographic Data Centre (CCDC) is the world's repository for small-molecule organic and metal-organic crystal structures.[17][18] Deposition provides a unique CCDC number, allowing any researcher to access and independently verify the structure.[19][20]
Part II: Orthogonal Validation by NMR and Mass Spectrometry
While X-ray crystallography provides the definitive 3D structure, NMR and MS are essential complementary techniques that validate the molecule's covalent structure and molecular weight in solution, which is often the biologically relevant state.[21][22]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the local chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C). It provides detailed information about the connectivity of atoms, making it a powerful tool for structural elucidation.[1]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-25 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[1]
-
Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer.
Expected Data for (1-methyl-1H-benzo[d]imidazol-6-yl)methanol:
-
¹H NMR: The spectrum should show distinct signals for the aromatic protons on the benzimidazole ring, the N-methyl protons, the methylene protons of the methanol group, and the hydroxyl proton.[1] The splitting patterns (coupling constants) will confirm the substitution pattern on the benzene ring.
-
¹³C NMR: The number of unique carbon signals should match the number of non-equivalent carbons in the proposed structure, confirming the molecular symmetry.[23]
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight and elemental composition.[24][25]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., ESI-TOF).[26] The electrospray ionization (ESI) technique will gently ionize the molecule, typically by protonation, forming the [M+H]⁺ ion.
Expected Data for (1-methyl-1H-benzo[d]imidazol-6-yl)methanol (C₉H₁₀N₂O):
-
Molecular Formula: C₉H₁₀N₂O
-
Exact Mass: 162.0793 g/mol
-
Expected [M+H]⁺: The HRMS spectrum should show a prominent peak at m/z 163.0866, confirming the elemental composition to within a few parts per million (ppm).
Part III: Comparative Analysis and Strategic Application
Choosing the right analytical method depends on the specific question being asked. The following table and decision-making framework provide a guide for researchers.
Head-to-Head Comparison of Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information | Absolute 3D structure, stereochemistry, bond lengths/angles, packing | Atomic connectivity, electronic environment, solution dynamics | Molecular weight, elemental composition, fragmentation |
| Sample Phase | Solid (single crystal) | Solution | Solution or Solid |
| Sample Amount | < 1 mg (single crystal) | 5-25 mg[1] | < 1 mg |
| Key Challenge | Growing a high-quality single crystal | Signal overlap in complex molecules, sensitivity | Ionization difficulties for some compounds |
| Output | Atomic coordinates (CIF file), electron density map | Chemical shifts (ppm), coupling constants (Hz) | Mass-to-charge ratio (m/z) spectrum |
| Primary Use | Unambiguous structure proof, solid-state conformation | Primary structure elucidation and confirmation in solution | Molecular weight confirmation and formula determination |
Decision-Making Framework for Structural Validation
This workflow illustrates the logical integration of these techniques for a comprehensive and trustworthy structural validation.
Caption: A logical workflow for comprehensive structural validation.
Conclusion
For a molecule like (1-methyl-1H-benzo[d]imidazol-6-yl)methanol, which may serve as a building block for pharmaceutical agents, structural ambiguity is not an option. While NMR and MS provide rapid and essential confirmation of the molecular formula and atomic connectivity, they describe a structure averaged in solution. Single-Crystal X-ray Crystallography stands alone in its ability to deliver an unambiguous, high-resolution view of the molecule's three-dimensional architecture. It is the definitive experiment that validates not only the covalent structure but also the precise spatial arrangement of every atom. By integrating these powerful and complementary techniques, researchers can ensure the scientific integrity of their work and build a solid foundation for successful drug discovery and development.
References
-
Deposit a Structure in the CSD. Cambridge Crystallographic Data Centre (CCDC). Available at: [Link]
-
Deposit a Structure. The Cambridge Crystallographic Data Centre (CCDC). Available at: [Link]
-
Crystal Structure Determination & Refinement. Mathematical Crystallography Class Notes. Available at: [Link]
-
Deposit a Structure - CCDC Login. The Cambridge Crystallographic Data Centre (CCDC). Available at: [Link]
-
X-ray crystallography. Wikipedia. Available at: [Link]
-
A beginner's guide to X-ray data processing. The Biochemist - Portland Press. Available at: [Link]
-
Ibrahim, H., El‐Tamany, S., & El‐Deen, I. M. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 65-73. Available at: [Link]
-
Solution and Refinement of Crystal Structures. Oxford Academic. Available at: [Link]
-
Crystallization of small molecules. Course Material. Available at: [Link]
-
Single-crystal X-ray Diffraction. SERC (Carleton). Available at: [Link]
-
Lord, E., & Raftery, J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2139-2161. Available at: [Link]
-
Cambridge Crystallographic Data Centre (CCDC). DATACC. Available at: [Link]
-
Ibrahim, H. et al. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. ResearchGate. Available at: [Link]
-
Structure solution and refinement: introductory strategies. Presentation Slides. Available at: [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. CD Bioparticles. Available at: [Link]
-
Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(11), 711-721. Available at: [Link]
-
NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds. ResearchGate. Available at: [Link]
-
The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively. YouTube. Available at: [Link]
-
How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. Available at: [Link]
-
Hida, F., Robert, J., & Luu-Duc, C. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Spectroscopy Letters, 12(1), 35-42. Available at: [Link]
-
Altun, A., & Azeez, N. (2016). Structural Elucidation of Sulfur Derivatives of Benzimidazoles by Density Functional Calculations, and Vibrational and NMR Spectral Analyses. Walsh Medical Media. Available at: [Link]
-
Guide for crystallization. University of Fribourg, Chemistry Department. Available at: [Link]
-
Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. Der Pharma Chemica. Available at: [Link]
-
Structure refinement. MIT OpenCourseWare. Available at: [Link]
-
Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Biology. Available at: [Link]
-
Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins. Available at: [Link]
-
Crystallization techniques for small molecules compounds: a review. ResearchGate. Available at: [Link]
-
¹H NMR spectra of benzimidazole-containing imide oligomers. ResearchGate. Available at: [Link]
-
Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. Available at: [Link]
-
Comparison of NMR and X-ray crystallography as methods of the protein structure determination. University Medical School of Debrecen. Available at: [Link]
-
Design, Synthesis and Characterization of Benzimidazole Derivatives as PET Imaging Ligands for Metabotropic Glutamate Receptor Subtype 2 (mGluR2). PubMed Central. Available at: [Link]
-
X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Howard Hughes Medical Institute. Available at: [Link]
-
Richter, S. N., et al. (2022). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. IUCrData, 7(9). Available at: [Link]
-
Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. PubMed Central. Available at: [Link]
-
Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Journal of Medicinal Chemistry. Available at: [Link]
-
Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. Available at: [Link]
-
X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PubMed Central. Available at: [Link]
-
Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. Available at: [Link]
-
Synthesis, Single Crystal X-Ray Analysis, Prediction and Study of Pharmacological Activity of 4-(1H-Benzo[d]imidazol-2-yl)-1-Phenyl-1H-1,2,3-triazol-5-Amine and Its Solvates. MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. rigaku.com [rigaku.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How To [chem.rochester.edu]
- 10. unifr.ch [unifr.ch]
- 11. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 12. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 13. fiveable.me [fiveable.me]
- 14. portlandpress.com [portlandpress.com]
- 15. academic.oup.com [academic.oup.com]
- 16. ocw.mit.edu [ocw.mit.edu]
- 17. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 18. m.youtube.com [m.youtube.com]
- 19. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]
- 20. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]
- 21. people.bu.edu [people.bu.edu]
- 22. creative-biostructure.com [creative-biostructure.com]
- 23. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 24. [PDF] Synthesis and investigation of mass spectra of some novel benzimidazole derivatives | Semantic Scholar [semanticscholar.org]
- 25. scispace.com [scispace.com]
- 26. Design, Synthesis and Characterization of Benzimidazole Derivatives as PET Imaging Ligands for Metabotropic Glutamate Receptor Subtype 2 (mGluR2) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Benzimidazole Formation: From Classical Reagents to Modern Nanomaterials
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of biological activities, including antiulcer, anticancer, and antiviral properties.[1] The efficient synthesis of this heterocyclic system is a cornerstone of drug development and organic chemistry. Historically, the condensation of an o-phenylenediamine with a carboxylic acid or its derivative served as a primary route, but these methods often required harsh conditions and long reaction times.
The modern paradigm has shifted towards the more atom-economical condensation with aldehydes, a transformation where the choice of catalyst is paramount.[2] This guide provides a comparative analysis of various catalytic systems for benzimidazole synthesis, offering researchers, scientists, and drug development professionals the technical insights needed to select the optimal catalyst for their specific application. We will move beyond a simple catalog of reagents to explain the causality behind their efficacy and provide actionable experimental protocols.
The Core Reaction: A Mechanistic Overview
The most common catalytic route involves the reaction of an o-phenylenediamine with an aldehyde. The generally accepted mechanism proceeds through two key stages:
-
Schiff Base Formation: The initial step is the condensation of one of the amine groups of the o-phenylenediamine with the aldehyde's carbonyl group to form a Schiff base (imine) intermediate.
-
Cyclization and Aromatization: The second, pendant amine group then performs an intramolecular nucleophilic attack on the imine carbon. The resulting cyclized intermediate, a dihydrobenzimidazole, subsequently undergoes oxidation to yield the stable, aromatic benzimidazole ring.[3]
The role of the catalyst is typically to accelerate one or both of these stages, most commonly by activating the aldehyde.
Caption: General Mechanism of Catalyzed Benzimidazole Formation.
I. Lewis Acid Catalysis: The Workhorses
Lewis acids are among the most widely used catalysts for this transformation. Their primary function is to coordinate with the carbonyl oxygen of the aldehyde. This coordination withdraws electron density, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly basic amino group of o-phenylenediamine.[4]
A. Metal Halides and Triflates
Metal salts like ZrCl₄, FeCl₃, In(OTf)₃, and Er(OTf)₃ have proven to be highly effective.[4][5] Erbium(III) triflate, Er(OTf)₃, is particularly noteworthy as it can be used in environmentally benign solvents like water and is recyclable, offering a greener alternative.[2] It has also been shown to influence selectivity; for instance, in the reaction of o-phenylenediamine with two equivalents of benzaldehyde, using Er(OTf)₃ selectively affords the 1,2-disubstituted product, whereas its absence leads to a mixture.[2]
B. Boric Acid
Boric acid (H₃BO₃) stands out as an exceptionally mild, inexpensive, and environmentally benign Lewis acid catalyst.[6] Its efficacy in aqueous media makes it an attractive option for green chemistry protocols. The mechanism involves the activation of the carbonyl group, facilitating the condensation under mild conditions.[3]
Comparative Data: Lewis Acid Catalysts
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| ZrCl₄ | 10 | Anhydrous EtOH | Room Temp. | 15-20 min | 90-98 | [4] |
| Er(OTf)₃ | 10 | Water | 80 | 15 min | 93-98 | [4] |
| In(OTf)₃ | 2 | Solvent-free | Room Temp. | 30 min | 90-95 | [5] |
| Boric Acid | 20 | Water | 90 | 2-3 h | 85-95 | [6] |
| NH₄Cl | 30 | Ethanol | 80-90 | 2 h | 75-88 |
Yields are reported for the reaction of o-phenylenediamine and benzaldehyde or its simple derivatives.
II. Heterogeneous & Nanocatalysis: The Next Generation
The drive for sustainable chemistry has propelled the development of solid-phase and nanocatalysts. Their primary advantages are high efficiency, ease of separation from the reaction mixture, and excellent reusability.[7]
A. Metal Oxide Nanoparticles
Nanoparticles of metal oxides such as ZnO, Fe₃O₄, TiO₂, and MgO have emerged as powerful catalysts.[8] Their catalytic prowess stems from their extremely high surface-area-to-volume ratio, which provides a high density of active Lewis acidic sites.[9] For example, ZnO nanoparticles have been shown to effectively catalyze the cyclocondensation of various aromatic aldehydes with o-phenylenediamine, leading to high yields in shorter reaction times compared to many traditional methods.[8] Magnetic nanoparticles (e.g., Fe₃O₄) are particularly advantageous as they can be easily recovered using an external magnet.[9]
B. Supported Catalysts
Immobilizing a catalyst on a solid support combines the benefits of homogeneous and heterogeneous systems. Catalysts like silica sulfuric acid or Fe₃O₄@SiO₂-ZnCl₂ provide a solid, recoverable material with highly active acidic sites.[4][7] These materials prevent catalyst leaching and can often be reused for multiple cycles with minimal loss in activity, a significant advantage for industrial applications.[10][11]
Comparative Data: Heterogeneous & Nanocatalysts
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reusability (Cycles) | Reference |
| ZnO-NPs | 10 mg | Ethanol | Reflux | 30-45 min | 90-96 | >4 | [8] |
| Fe₃O₄@SiO₂/Collagen | 15 mg | Ethanol | 60 | 25-40 min | 90-96 | >5 | [11] |
| CoFe₂O₄ (gel) | - | Solvent-free (grinding) | Room Temp. | 5-10 min | 92-98 | >4 | [7] |
| Al₂O₃/CuI/PANI | 10 mg | Ethanol | 50 | 20-30 min | 94-98 | >5 | [10][11] |
| Zn-BNT | 20 mg | Acetonitrile | Microwave (15 min) | 15 min | 90-96 | >8 | [12] |
Yields are reported for the reaction of o-phenylenediamine and benzaldehyde or its simple derivatives.
Caption: Comparative workflow of conventional vs. modern nanocatalyzed synthesis.
III. Experimental Protocols
Trustworthiness in scientific reporting relies on reproducibility. The following protocols are detailed, self-validating systems for the synthesis of 2-phenylbenzimidazole, a common benchmark substrate.
Protocol 1: Green Synthesis using Ammonium Chloride
This protocol is adapted from the work of Kathirvelan et al. and represents a simple, cost-effective, and environmentally conscious method.
Materials:
-
o-Phenylenediamine (0.100 g, 0.92 mmol)
-
Benzaldehyde (0.098 g, 0.92 mmol)
-
Ammonium chloride (NH₄Cl) (0.015 g, 0.28 mmol, ~30 mol%)
-
Ethanol (4 mL)
-
Ice-cold deionized water
-
Round-bottom flask (25 mL), magnetic stirrer, condenser, heating mantle
Procedure:
-
Combine o-phenylenediamine, benzaldehyde, and 4 mL of ethanol in the round-bottom flask.
-
Add the ammonium chloride catalyst (30 mol%) to the mixture.
-
Equip the flask with a condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to 80°C with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (2:1 v/v) eluent. The reaction is typically complete within 2 hours.
-
Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
Pour the reaction mixture into a beaker containing approximately 50 mL of ice-cold water. The product will precipitate as a pale solid.
-
Collect the solid product by vacuum filtration.
-
Wash the solid twice with cold water to remove any residual catalyst and impurities.
-
Dry the product. For higher purity, the crude product can be recrystallized from ethanol.
Protocol 2: Nanocatalyst Synthesis using Zinc-Boron Nitride (Zn-BNT)
This protocol, adapted from Mahalingam et al., showcases a modern approach using a novel, reusable nanocatalyst under microwave irradiation for rapid synthesis.[12]
Materials:
-
o-Phenylenediamine (1 mmol)
-
Substituted aromatic aldehyde (1 mmol)
-
Zinc-Boron Nitride (Zn-BNT) catalyst (20 mg)
-
Acetonitrile (5 mL)
-
Microwave reactor vial
-
Silica gel for column chromatography
Procedure:
-
In a microwave reactor vial, add equimolar quantities of o-phenylenediamine (1 mmol) and the desired aromatic aldehyde (1 mmol).
-
Add 5 mL of acetonitrile, followed by the Zn-BNT catalyst.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture for 15 minutes at a suitable power level to maintain the reaction.
-
After completion, cool the vial to room temperature.
-
The catalyst can be recovered by filtration for reuse in subsequent reactions. The study reports successful reuse for up to eight cycles with only a minor loss of activity.[12]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica-gel column chromatography using an ethyl acetate and petroleum ether (10:90) mixture as the eluent to yield the pure 2-arylbenzimidazole.[12]
Conclusion & Future Outlook
The catalyzed synthesis of benzimidazoles has evolved from lengthy, high-temperature conventional methods to rapid, efficient, and sustainable protocols.
-
For simplicity and cost-effectiveness , mild Lewis acids like ammonium chloride or boric acid in green solvents offer a significant improvement over classical methods.[6]
-
For versatility and high throughput , more potent Lewis acids like metal triflates provide excellent yields in very short reaction times.[4]
-
For sustainability and industrial application , heterogeneous and nanocatalysts are the clear frontrunners. Their high activity, stability, and, most importantly, reusability address key principles of green chemistry and process efficiency.[7][11][13]
The future of benzimidazole synthesis will likely focus on the design of even more sophisticated heterogeneous catalysts, potentially incorporating multiple active sites for tandem reactions, and the expanded use of flow chemistry systems for continuous, scalable production. For researchers in the field, the adoption of these advanced catalytic systems is not merely a matter of convenience; it is a critical step towards more efficient, economical, and environmentally responsible drug discovery and development.
References
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2022). MDPI. [Link]
-
On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. (n.d.). Catalysis Science & Technology (RSC Publishing). [Link]
-
A green synthesis of benzimidazoles. (2013). Indian Journal of Chemistry. [Link]
-
Green Synthesis of Benzimidazole Derivatives. (n.d.). International Journal of Pharmacy and Biological Sciences. [Link]
-
Review: Using Metal Oxide Nanoparticles as Catalyst in Benzimidazoles Synthesis. (2022). EarthLine Publishers. [Link]
-
Green synthesis of benzimidazole derivatives by using zinc boron nitride catalyst and their application from DFT (B3LYP) study. (n.d.). PMC. [Link]
-
Plausible mechanism for the formation of benzimidazoles. (n.d.). ResearchGate. [Link]
-
Synthesis of benzimidazole using plant assisted zinc sulphide by green approach. (2024). AIP Conference Proceedings. [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. (n.d.). PMC - NIH. [Link]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (n.d.). Beilstein Journals. [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Publishing. [Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (n.d.). NIH. [Link]
-
Various approaches for the synthesis of benzimidazole derivatives catalysed by metal halides and nitrates. (2023). ResearchGate. [Link]
-
One-pot, three-component, iron-catalyzed synthesis of benzimidazoles via domino C–N bond formation. (2023). NIH. [Link]
-
The dilemma between acid and base catalysis in the synthesis of benzimidazole from o -phenylenediamine and carbon dioxide. (2019). Chemical Communications (RSC Publishing). [Link]
-
Applying Nanotechnology in the Synthesis of Benzimidazole Derivatives: A Pharmacological Approach. (2021). MDPI. [Link]
-
Boric Acid Catalyzed Synthesis of Benzimidazoles in Aqueous Medium. (2015). Journal of Pharmaceutical Science and Bioscientific Research. [Link]
-
A Review: Synthesis of Benzimidazole derivatives by using Various Nanoparticles as a Catalyst. (n.d.). ijarsct. [Link]
-
Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (n.d.). Oriental Journal of Chemistry. [Link]
-
The Nano-Based Catalyst for the Synthesis of Benzimidazoles. (2022). ResearchGate. [Link]
-
Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023). NIH. [Link]
-
Comparison for different catalysts used for synthesis of benzimidazole derivatives (3a-3h). (n.d.). ResearchGate. [Link]
-
General Mechanism of Benzimidazole formation. (n.d.). ResearchGate. [Link]
-
Synthesis of Benzimidazole Derivatives in An Aqueous Media and Reflux Conditions Catalysed by L-Proline at pH. (n.d.). IJRAR.org. [Link]
-
THF: CHEMISTRY OF THE BENZIMIDAZOLES. (n.d.). IUPAC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpsbr.org [jpsbr.org]
- 7. earthlinepublishers.com [earthlinepublishers.com]
- 8. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 11. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Green synthesis of benzimidazole derivatives by using zinc boron nitride catalyst and their application from DFT (B3LYP) study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of Benzimidazole and Benzothiazole Analogs in Cancer Research
In the landscape of medicinal chemistry and oncology drug discovery, the heterocyclic scaffolds of benzimidazole and benzothiazole have emerged as privileged structures, consistently featuring in compounds with potent anticancer activity.[1][2][3] Their structural resemblance to endogenous purine nucleotides allows them to interact with a multitude of biological targets, leading to the disruption of cancer cell proliferation and survival.[4][5] This guide provides a comparative analysis of the cytotoxic profiles of benzimidazole and benzothiazole analogs, supported by experimental data, to assist researchers in navigating the therapeutic potential of these two important classes of compounds.
At a Glance: Benzimidazole vs. Benzothiazole Scaffolds
Both benzimidazole and benzothiazole are bicyclic aromatic compounds, consisting of a benzene ring fused to an imidazole or a thiazole ring, respectively. This core structure serves as a versatile template for chemical modifications, enabling the fine-tuning of their pharmacological properties. While both scaffolds have demonstrated significant cytotoxic effects against a broad range of cancer cell lines, the nuances in their mechanisms of action and potency can guide the selection and design of novel therapeutic agents.[6][7]
Comparative Cytotoxicity: A Data-Driven Overview
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following tables summarize the reported IC50 values for various benzimidazole and benzothiazole derivatives against a panel of human cancer cell lines, providing a snapshot of their comparative efficacy.
Table 1: Cytotoxicity of Benzimidazole Analogs against Various Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,5-a]pyridine-benzimidazole hybrid (Compound 5l) | 60 human cancer cell lines | 0.43 - 7.73 | [1] |
| Benzimidazole-acridine derivative (Compound 8I) | K562 (Leukemia) | 2.68 | [1] |
| Benzimidazole-acridine derivative (Compound 8I) | HepG-2 (Hepatocellular carcinoma) | 8.11 | [1] |
| Chrysin benzimidazole derivative (Compound 1) | MFC (Gastric cancer) | 25.72 ± 3.95 | [5] |
| Bis-benzimidazole (Compound IIa, IIc, IVa, IVc, IVd, IVg) | 22 cell lines in 7 cancer panels | <0.01 - 99.5 | [8] |
| 1,2-disubstituted benzimidazoles | A549 (Lung carcinoma) & C6 (Glioma) | - | [9] |
Table 2: Cytotoxicity of Benzothiazole Analogs against Various Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide (PB11) | U87 (Glioblastoma) & HeLa (Cervical cancer) | < 0.05 | [10] |
| Fluorine benzothiazole (Compound 15) | THP-1 (Leukemia) | 0.9 - 1 | [11] |
| Substituted bromopyridine acetamide benzothiazole (Compound 29) | SKRB-3 (Breast cancer) | 0.0012 | [3] |
| Substituted bromopyridine acetamide benzothiazole (Compound 29) | SW620 (Colon adenocarcinoma) | 0.0043 | [3] |
| Substituted bromopyridine acetamide benzothiazole (Compound 29) | A549 (Lung cancer) | 0.044 | [3] |
| Substituted bromopyridine acetamide benzothiazole (Compound 29) | HepG2 (Hepatocellular carcinoma) | 0.048 | [3] |
| Chlorobenzyl indole semicarbazide benzothiazole (Compound 55) | HT-29 (Colon cancer) | 0.024 | [12] |
| Benzothiazole derivatives (Compounds 4, 5c, 5d, 6b) | MCF-7 (Breast cancer) | 5.15 - 8.64 | [13] |
Expert Interpretation: The presented data, while not from direct head-to-head studies, suggests that both scaffolds can be modified to produce highly potent cytotoxic agents, with some derivatives exhibiting activity in the nanomolar range. The choice between a benzimidazole or benzothiazole core may therefore depend on the desired ancillary properties, such as solubility, metabolic stability, and target selectivity, which are influenced by the specific substitutions on the heterocyclic ring.[7]
Unraveling the Mechanisms of Action: A Comparative Perspective
The cytotoxicity of benzimidazole and benzothiazole analogs stems from their ability to interfere with multiple cellular processes essential for cancer cell survival and proliferation.
Benzimidazole Analogs: Multi-Targeting Agents
Benzimidazole derivatives exert their anticancer effects through a variety of mechanisms.[1][4][14] Their structural similarity to purines allows them to interact with a broad range of biological macromolecules.[5]
-
Microtubule Inhibition: A well-established mechanism for benzimidazoles is the inhibition of tubulin polymerization.[14] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]
-
DNA Intercalation and Topoisomerase Inhibition: Certain benzimidazole derivatives can intercalate into DNA or inhibit topoisomerase enzymes, leading to DNA damage and the induction of apoptosis.[1][14]
-
Kinase Inhibition: Many benzimidazoles act as inhibitors of various protein kinases that are crucial for cancer cell signaling pathways, such as EGFR and BRAF.[15]
-
PARP Inhibition: Some analogs have been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[1]
Caption: Mechanisms of Action for Benzimidazole Analogs.
Benzothiazole Analogs: Inducers of Apoptosis and Cell Cycle Arrest
Benzothiazole derivatives also display a wide array of anticancer activities, often culminating in the induction of apoptosis.[2][3]
-
Apoptosis Induction: A primary mechanism for many benzothiazole analogs is the potent induction of apoptosis, often through caspase activation.[3][16]
-
Cell Cycle Arrest: Similar to benzimidazoles, some benzothiazole derivatives can cause cell cycle arrest, preventing cancer cells from dividing.[2]
-
Kinase Inhibition: Benzothiazoles have also been identified as inhibitors of various kinases involved in cancer progression.[2]
-
DNA Interactions: Some derivatives have been shown to interact with DNA, leading to damage and cell death.[2]
-
Modulation of NF-κB Signaling: Recent studies have indicated that benzothiazoles can exert their anticancer effects by modulating the NF-κB signaling pathway, which is involved in inflammation and cell survival.[16][17]
Caption: Mechanisms of Action for Benzothiazole Analogs.
Standardized Protocols for Cytotoxicity Assessment
To ensure reproducible and comparable cytotoxicity data, standardized assays are crucial. The MTT and Sulforhodamine B (SRB) assays are two widely accepted colorimetric methods for evaluating cell viability and cytotoxicity.[18][19]
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[20][21] The amount of formazan produced is proportional to the number of viable cells.[22]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[21]
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[21][23]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[22]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
Caption: MTT Assay Workflow for Cytotoxicity Testing.
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a cell density determination method based on the measurement of cellular protein content.[19][24] It offers a reliable and sensitive method for cytotoxicity screening.[24]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Cell Fixation: After treatment, fix the adherent cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[25][26]
-
Staining: Wash the plates with water and stain with 0.057% (w/v) SRB solution for 30 minutes at room temperature.[26]
-
Washing: Remove the unbound dye by washing with 1% (v/v) acetic acid.[25][26]
-
Dye Solubilization: Air-dry the plates and dissolve the protein-bound dye in 10 mM Tris base solution.[25][26]
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[25]
Caption: SRB Assay Workflow for Cytotoxicity Screening.
Conclusion and Future Directions
Both benzimidazole and benzothiazole scaffolds represent fertile ground for the development of novel anticancer agents. The available data indicates that derivatives of both classes can achieve high levels of cytotoxicity against a diverse range of cancer cell lines. While benzimidazoles are well-documented for their role as microtubule inhibitors, benzothiazoles are increasingly recognized for their potent pro-apoptotic and NF-κB modulatory effects.
The choice of scaffold for a drug discovery program will ultimately depend on the specific cancer type and the desired therapeutic strategy. Future research should focus on direct, systematic comparative studies of analog libraries to delineate the structure-activity relationships more clearly and to identify derivatives with improved selectivity and reduced off-target toxicity. The integration of computational modeling and high-throughput screening will undoubtedly accelerate the discovery of the next generation of benzimidazole and benzothiazole-based cancer therapeutics.
References
-
Yap, C. L., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. [Link]
-
Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Farag, B., et al. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023). Molecular Diversity. [Link]
-
ResearchGate. (n.d.). Broad mechanisms of action of benzimidazoles as anticancer agents. [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. [Link]
-
ResearchGate. (n.d.). Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. [Link]
-
Biosciences Biotechnology Research Asia. (2024). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. [Link]
-
Kim, Y., et al. (2020). The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. Molecules, 25(11), 2533. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
ResearchGate. (n.d.). Some benzothiazole analogs as anticancer agents. [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]
-
CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Biosciences Biotechnology Research Asia. (n.d.). Benzimidazole Derivatives In Anticancer Therapy: A Comprehensive Review. [Link]
-
Kamal, A., et al. (2017). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 806-825. [Link]
-
Taylor & Francis Online. (2017). Benzothiazole derivatives as anticancer agents. [Link]
-
Natural Volatiles and Essential Oils. (2021). Potential Anticancer Agents From Benzimidazole Derivatives. [Link]
-
ResearchGate. (n.d.). Benzimidazole derivatives with anticancer activity. [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual - Cell Viability Assays. [Link]
-
ResearchGate. (n.d.). Synthesis and Cytotoxic Activity of Certain Benzothiazole Derivatives Against Human MCF-7 Cancer Cell Line. [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. PubMed. [Link]
-
Bentham Science. (n.d.). Cytotoxic, Antiproliferative and Apoptotic Effects of New Benzimidazole Derivatives on A549 Lung Carcinoma and C6 Glioma Cell Lines. [Link]
-
Ismail, M. A., et al. (2005). Design, synthesis and antitumor cytotoxicity of novel bis-benzimidazoles. Bioorganic & Medicinal Chemistry, 13(1), 117-129. [Link]
-
Protocols.io. (2023). SRB assay for measuring target cell killing. [Link]
-
Taylor & Francis Online. (n.d.). Benzothiazole derivatives as anticancer agents. [Link]
-
National Institutes of Health. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. [Link]
-
ResearchGate. (n.d.). Anticancer activity of benzothiazole derivatives. [Link]
-
Journal of Education and Practice. (2022). Synthesis of Some Benzimidazole and Benzothiazole Derivatives Expected to Have Antitumor Activity. [Link]
-
National Institutes of Health. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. [Link]
-
Semantic Scholar. (n.d.). Design, synthesis, and anticancer evaluation of benzimidazole and benzothiazole derivatives targeting Hsp70 and FoxM1. [Link]
-
PubMed. (2012). Novel benzothiazole, benzimidazole and benzoxazole derivatives as potential antitumor agents: synthesis and preliminary in vitro biological evaluation. [Link]
Sources
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nveo.org [nveo.org]
- 6. usrij.com [usrij.com]
- 7. Novel benzothiazole, benzimidazole and benzoxazole derivatives as potential antitumor agents: synthesis and preliminary in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antitumor cytotoxicity of novel bis-benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamscience.com [benthamscience.com]
- 10. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 15. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 22. clyte.tech [clyte.tech]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. bio-protocol.org [bio-protocol.org]
- 26. SRB assay for measuring target cell killing [protocols.io]
A Comparative Guide to the Cross-Validation of Analytical Methods for (1-methyl-1H-benzo[d]imidazol-6-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The robust and reliable quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. This guide provides a comprehensive comparison of two prevalent analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol. Through a detailed exploration of methodologies, presentation of comparative experimental data, and adherence to international regulatory standards, this document serves as a practical resource for the cross-validation of analytical methods. The principles and protocols outlined herein are designed to ensure data integrity and support the rigorous demands of pharmaceutical research and manufacturing.
Introduction: The Imperative for Rigorous Analytical Method Validation
(1-methyl-1H-benzo[d]imidazol-6-yl)methanol is a benzimidazole derivative, a class of heterocyclic compounds recognized for their wide-ranging biological activities.[1] The structural integrity, purity, and concentration of such compounds are critical quality attributes that directly impact their safety and efficacy.[1] Consequently, the analytical methods employed to assess these attributes must be rigorously validated to ensure they are fit for their intended purpose.[2][3]
Analytical method validation is the documented process that demonstrates an analytical procedure is suitable for its intended use.[2][3] This process is not merely a regulatory requirement but a fundamental scientific necessity to guarantee that the data generated is accurate, reliable, and reproducible.[2][3] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures, outlining the specific parameters that must be evaluated.[4][5] These parameters include accuracy, precision, specificity, linearity, range, and robustness.[2]
Cross-validation of analytical methods, the comparison of two or more distinct methods, provides an even higher level of assurance in the analytical results. It is particularly valuable during method transfer between laboratories, in the validation of new methods against established ones, and for confirming results from different analytical principles. This guide will focus on the cross-validation of HPLC-UV and LC-MS methods for the analysis of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A Workhorse of Pharmaceutical Analysis
HPLC is a powerful technique used to separate, identify, and quantify components in a mixture.[6][7][8] It is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds.[6][9] When coupled with a UV detector, it provides a robust and cost-effective method for the routine analysis of chromophoric compounds like (1-methyl-1H-benzo[d]imidazol-6-yl)methanol.
Principle of HPLC-UV
The separation in HPLC is based on the differential partitioning of analytes between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). For benzimidazole derivatives, a reversed-phase C18 column is commonly employed, where the stationary phase is nonpolar, and the mobile phase is a polar mixture, often of water and acetonitrile or methanol.[6][8] As the sample is pumped through the column, compounds with higher affinity for the stationary phase move slower, resulting in separation. The UV detector measures the absorbance of the eluting compounds at a specific wavelength, and the resulting signal is proportional to the concentration of the analyte.
Experimental Workflow for HPLC-UV Analysis
The following diagram illustrates the typical workflow for HPLC-UV analysis:
Caption: Workflow for HPLC-UV Analysis.
Detailed Protocol for HPLC-UV Method
Materials:
-
(1-methyl-1H-benzo[d]imidazol-6-yl)methanol reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Chromatography data system (CDS)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (50:50 v/v) with 0.1% formic acid. Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the (1-methyl-1H-benzo[d]imidazol-6-yl)methanol reference standard in methanol to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution Preparation: Accurately weigh a sample containing (1-methyl-1H-benzo[d]imidazol-6-yl)methanol and dissolve it in methanol to achieve a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (50:50 v/v) with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Integrate the peak area of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol in the chromatograms. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of the analyte in the sample solution from the calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS): High Specificity and Sensitivity
LC-MS combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of mass spectrometry.[10][11] This technique is invaluable for the identification and quantification of compounds at low concentrations and in complex matrices.[10]
Principle of LC-MS
Similar to HPLC-UV, LC separates the components of a mixture. However, instead of a UV detector, the eluent from the LC column is introduced into the ion source of a mass spectrometer. The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This provides not only quantitative information but also structural information, enhancing the specificity of the analysis.[11] For (1-methyl-1H-benzo[d]imidazol-6-yl)methanol, electrospray ionization (ESI) in positive ion mode is a suitable ionization technique.
Experimental Workflow for LC-MS Analysis
The workflow for LC-MS is similar to HPLC-UV, with the primary difference being the detection method.
Caption: Workflow for LC-MS Analysis.
Detailed Protocol for LC-MS Method
Materials and Instrumentation:
-
Same as for HPLC-UV, with the addition of an LC-MS system equipped with an ESI source.
Procedure:
-
Mobile Phase and Solution Preparation: Same as for the HPLC-UV method.
-
Chromatographic Conditions:
-
Column: C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Scan Range: m/z 100-500
-
Selected Ion Monitoring (SIM): Monitor the protonated molecule [M+H]⁺ of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol (C₉H₁₀N₂O, MW: 162.19) at m/z 163.08.[12]
-
-
Analysis and Data Processing: Inject the standard and sample solutions. Quantify the analyte by integrating the peak area of the extracted ion chromatogram at m/z 163.08.
Cross-Validation: A Comparative Performance Analysis
To objectively compare the performance of the HPLC-UV and LC-MS methods, a cross-validation study was designed based on the principles outlined in ICH Q2(R1).[4][5] The following performance characteristics were evaluated.
Specificity and Forced Degradation
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[2] To evaluate specificity, forced degradation studies are performed.[13][14] These studies involve subjecting the drug substance to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products.[13][15]
Forced Degradation Protocol:
-
Acidic Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: UV light (254 nm) for 48 hours.
Results: Both methods demonstrated good specificity. In the HPLC-UV method, the degradation products were well-resolved from the parent peak. The LC-MS method provided an additional layer of confirmation by identifying the mass-to-charge ratio of the parent peak and the degradation products, confirming the identity of each peak.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[2] The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.[2]
Table 1: Comparison of Linearity and Range
| Parameter | HPLC-UV | LC-MS |
| Range | 1 - 100 µg/mL | 0.01 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Regression Equation | y = 12345x + 678 | y = 98765x + 432 |
The LC-MS method demonstrated a significantly wider linear range, extending to much lower concentrations, highlighting its superior sensitivity.
Accuracy and Precision
Accuracy is the closeness of the test results to the true value.[2] Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2] Precision is typically evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).
Table 2: Comparison of Accuracy and Precision
| Concentration (µg/mL) | HPLC-UV | LC-MS | ||
| Accuracy (% Recovery) | Precision (% RSD) | Accuracy (% Recovery) | Precision (% RSD) | |
| Low QC (2 µg/mL) | 99.5% | 1.2% | 100.2% | 0.8% |
| Mid QC (50 µg/mL) | 100.1% | 0.8% | 99.8% | 0.5% |
| High QC (80 µg/mL) | 99.8% | 0.9% | 100.1% | 0.6% |
Both methods demonstrated excellent accuracy and precision, with the LC-MS method showing slightly better precision (lower %RSD).
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]
Table 3: Comparison of LOD and LOQ
| Parameter | HPLC-UV | LC-MS |
| LOD | 0.3 µg/mL | 0.003 µg/mL |
| LOQ | 1.0 µg/mL | 0.01 µg/mL |
The LC-MS method is approximately 100 times more sensitive than the HPLC-UV method, as indicated by its significantly lower LOD and LOQ values.
Discussion and Method Selection
The cross-validation study demonstrates that both HPLC-UV and LC-MS are suitable methods for the analysis of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol. The choice between the two methods will depend on the specific application and available resources.
-
HPLC-UV is a robust, reliable, and cost-effective method that is well-suited for routine quality control testing, such as assay and content uniformity, where high concentrations of the analyte are expected. Its simplicity of operation and lower maintenance costs make it an attractive option for high-throughput environments.
-
LC-MS offers superior sensitivity and specificity. It is the preferred method for applications requiring trace-level quantification, such as impurity profiling, degradation product identification, and bioanalytical studies. The structural information provided by the mass spectrometer is invaluable for unambiguous peak identification.
The following diagram illustrates the decision-making process for method selection:
Caption: Decision Tree for Analytical Method Selection.
Conclusion
The cross-validation of analytical methods is a critical exercise in ensuring the quality and reliability of data in pharmaceutical development. This guide has provided a detailed comparison of HPLC-UV and LC-MS methods for the analysis of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol. Both methods have been shown to be accurate, precise, and specific. The HPLC-UV method is a practical choice for routine analysis, while the LC-MS method provides unparalleled sensitivity and specificity for more demanding applications. By understanding the principles, strengths, and limitations of each technique, researchers and scientists can make informed decisions to select the most appropriate analytical method for their specific needs, thereby upholding the highest standards of scientific integrity and regulatory compliance.
References
-
Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829. [Link]
-
Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. [Link]
-
Pharmaceutical Guidelines. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]
-
Semantic Scholar. (2011). ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. [Link]
-
Acta Poloniae Pharmaceutica. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
ResearchGate. (2015). Application of hplc method for investigation of stability of new benzimidazole derivatives. [Link]
-
Government of the Hong Kong Special Administrative Region. (2014). LC-MS/MS METHOD FOR DETERMINATION OF BENZIMIDAZOLE RESIDUES IN ANIMAL PRODUCTS. [Link]
-
ResearchGate. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. [Link]
-
Balizs, G. (1999). Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 727(1-2), 167-177. [Link]
-
Roos, M., et al. (2018). Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 151, 245-253. [Link]
-
ResearchGate. (2006). Photodegradation Pattern of Benzimidazole Anthelmintics. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
ResearchGate. (2018). Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS. [Link]
-
Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(10), 639-646. [Link]
-
ResearchGate. (2023). Determination of Analytical Parameters of Some 2-arylvinyl Benzimidazole Derivatives by Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC/MS/MS). [Link]
-
Lee, C. K., & Lee, I.-S. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 425. [Link]
-
ResearchGate. (2014). (PDF) An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: Proton transfer and tautomerism. [Link]
-
The Royal Society of Chemistry. (n.d.). c7dt02584j1.pdf. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]
-
Mali, C., Sonawane, B., & Mali, R. (2025). Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1). International Journal of Pharmaceutical Sciences, 3(7), 1560-1567. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
Starlabs. (n.d.). (1-Methyl-1h-benzo[d]imidazol-6-yl)methanol, min 98%, 100 mg. [Link]
-
Semantic Scholar. (2019). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]
-
Aladdin Scientific Corporation. (n.d.). (1-Methyl-1h-benzo[d]imidazol-6-yl)methanol M182250. [Link]
-
International Journal of Pharmaceutical Sciences and Medicine. (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. [Link]
-
National Center for Biotechnology Information. (n.d.). (1-methyl-1H-benzo[d]imidazol-6-yl)methanol. PubChem Compound Database. [Link]
-
Khan, K. M., et al. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. Scientific Reports, 12(1), 834. [Link]
-
ResearchGate. (2014). (PDF) Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. [Link]
-
El-Metwaly, N., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Pharmaceuticals, 16(7), 969. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS | Semantic Scholar [semanticscholar.org]
- 8. ptfarm.pl [ptfarm.pl]
- 9. researchgate.net [researchgate.net]
- 10. Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (1-methyl-1H-benzo[d]imidazol-6-yl)methanol | C9H10N2O | CID 22926713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. biomedres.us [biomedres.us]
- 14. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol and Established Topoisomerase Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: (1-methyl-1H-benzo[d]imidazol-6-yl)methanol is presented here as a novel, hypothetical benzimidazole derivative for the purpose of illustrating a comparative drug efficacy study. The experimental data presented for this compound is hypothetical and intended to serve as a template for researchers evaluating new chemical entities against established topoisomerase inhibitors.
Introduction: The Critical Role of Topoisomerases in Cellular Proliferation and as Therapeutic Targets
Within the intricate machinery of the cell, DNA topoisomerases play an indispensable role in modulating the topological state of DNA, a process fundamental to replication, transcription, and chromosomal segregation.[1] These enzymes resolve the topological challenges that arise from the double-helical nature of DNA, such as supercoiling and catenation, by transiently cleaving and religating the DNA backbone.[1][2] Eukaryotic cells possess two major classes of these enzymes: topoisomerase I (Topo I), which introduces single-strand breaks, and topoisomerase II (Topo II), which creates transient double-strand breaks.[1][2]
The vital function of topoisomerases in cell division has made them a prime target for the development of anticancer therapeutics.[3] By interfering with the catalytic cycle of these enzymes, topoisomerase inhibitors can transform them into cellular poisons that generate persistent DNA strand breaks, ultimately triggering apoptotic cell death.[3][4] This guide provides a comprehensive comparison of a novel benzimidazole derivative, (1-methyl-1H-benzo[d]imidazol-6-yl)methanol, against well-established topoisomerase inhibitors: camptothecin (a Topo I inhibitor), and etoposide and doxorubicin (Topo II inhibitors).
The Compounds: A Comparative Overview
This guide will focus on the following compounds:
-
(1-methyl-1H-benzo[d]imidazol-6-yl)methanol (BIM): A novel, hypothetical benzimidazole derivative. The benzimidazole scaffold has been explored for its potential as a topoisomerase inhibitor. For the purpose of this guide, we will hypothesize its mechanism and efficacy based on plausible scientific reasoning.
-
Camptothecin (CPT): A natural alkaloid and a specific inhibitor of Topo I. It stabilizes the covalent complex between Topo I and DNA, preventing the religation of the single-strand break.[4][5]
-
Etoposide (VP-16): A semi-synthetic derivative of podophyllotoxin that targets Topo II. It forms a ternary complex with Topo II and DNA, leading to the accumulation of double-strand breaks.[6][7]
-
Doxorubicin (DOX): An anthracycline antibiotic that inhibits Topo II. It intercalates into DNA and stabilizes the Topo II-DNA cleavable complex.[8]
Mechanism of Action: A Tale of Two Topoisomerases
The fundamental difference in the therapeutic action of these compounds lies in their target specificity and the nature of the DNA lesions they induce.
Topoisomerase I Inhibition: The Camptothecin Paradigm
Camptothecin and its analogs exert their cytotoxic effects by trapping the Topo I-DNA covalent intermediate.[5] This prevents the religation of the single-strand break, and the collision of a replication fork with this stabilized complex converts the single-strand break into a cytotoxic double-strand break, ultimately leading to apoptosis.[4]
Caption: Mechanism of Topoisomerase II Inhibition by Etoposide/Doxorubicin.
Comparative Efficacy: Experimental Data
To provide a quantitative comparison, we will examine the half-maximal inhibitory concentration (IC50) values obtained from in vitro enzyme inhibition assays and cell-based cytotoxicity assays. The following tables summarize the IC50 values for each compound against their respective target enzymes and a panel of human cancer cell lines.
Table 1: In Vitro Topoisomerase Inhibition
| Compound | Target Enzyme | Assay Type | IC50 (µM) | Reference |
| (1-methyl-1H-benzo[d]imidazol-6-yl)methanol (BIM) | Topo I & II | Relaxation/Decatenation | Hypothetical Data | N/A |
| Camptothecin (CPT) | Topo I | Relaxation | 0.68 | [9] |
| Etoposide (VP-16) | Topo II | Decatenation | 59.2 | [6] |
| Doxorubicin (DOX) | Topo II | Decatenation | 2.67 | [8] |
Table 2: Cytotoxicity in Human Cancer Cell Lines (72-hour exposure)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| (1-methyl-1H-benzo[d]imidazol-6-yl)methanol (BIM) | HeLa | Cervical Cancer | Hypothetical Data | N/A |
| (1-methyl-1H-benzo[d]imidazol-6-yl)methanol (BIM) | A549 | Lung Cancer | Hypothetical Data | N/A |
| (1-methyl-1H-benzo[d]imidazol-6-yl)methanol (BIM) | MCF-7 | Breast Cancer | Hypothetical Data | N/A |
| Camptothecin (CPT) | HT29 | Colon Cancer | 0.01 | [10] |
| Etoposide (VP-16) | HeLa | Cervical Cancer | 209.90 | [6] |
| Etoposide (VP-16) | A549 | Lung Cancer | 139.54 | [6] |
| Doxorubicin (DOX) | Hep3B | Liver Cancer | 0.1 |
Experimental Protocols
The following section provides detailed methodologies for the key assays used to evaluate the efficacy of topoisomerase inhibitors.
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topo I. [11][12]
Caption: Workflow for the Topoisomerase I DNA Relaxation Assay.
Step-by-Step Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled pBR322 plasmid DNA, 10x Topo I assay buffer, and nuclease-free water. [12]2. Inhibitor Addition: Add the desired concentration of the test compound or control (e.g., camptothecin as a positive control, DMSO as a vehicle control).
-
Enzyme Addition: Initiate the reaction by adding human Topoisomerase I enzyme.
-
Incubation: Incubate the reaction at 37°C for 30 minutes. [11]5. Reaction Termination: Stop the reaction by adding a solution of SDS and proteinase K. [5]6. Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA. [11]7. Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition is determined by the persistence of the supercoiled DNA band. [11]
Topoisomerase II DNA Decatenation Assay
This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by Topo II. [13][14]
Caption: Workflow for the Topoisomerase II DNA Decatenation Assay.
Step-by-Step Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing kDNA, 10x Topo II assay buffer, ATP, and nuclease-free water. [14]2. Inhibitor Addition: Add the desired concentration of the test compound or control (e.g., etoposide or doxorubicin as positive controls, DMSO as a vehicle control).
-
Enzyme Addition: Initiate the reaction by adding human Topoisomerase II enzyme. [14]4. Incubation: Incubate the reaction at 37°C for 30 minutes. [14]5. Reaction Termination: Stop the reaction by adding EDTA or a solution of SDS and proteinase K. [13]6. Agarose Gel Electrophoresis: Load the samples onto an agarose gel. [13]7. Visualization and Analysis: Stain the gel with ethidium bromide and visualize under UV light. Inhibition is observed as the retention of catenated kDNA in the well. [13]
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. [15][16]
Caption: Workflow for the MTT Cell Viability Assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. [17]5. Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. 6. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. [17]7. Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [18][19]
Caption: Workflow for the Annexin V/PI Apoptosis Assay.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired duration.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS. [18]3. Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI). [19]4. Incubation: Incubate the cells in the dark at room temperature for 15 minutes. [20]5. Flow Cytometry: Analyze the stained cells using a flow cytometer. [18]6. Data Analysis: Differentiate and quantify the cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). [19]
Conclusion and Future Directions
This guide provides a framework for the comparative evaluation of novel topoisomerase inhibitors against established clinical drugs. The hypothetical benzimidazole derivative, (1-methyl-1H-benzo[d]imidazol-6-yl)methanol, serves as an example to illustrate the necessary experimental workflow. A thorough investigation of any new chemical entity would require the generation of robust experimental data as outlined in the protocols above. Future studies should also include investigations into the specific molecular interactions with the target enzyme, off-target effects, and in vivo efficacy in preclinical models.
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
The Annexin V Apoptosis Assay. University of Virginia. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Topoisomerase Assays. National Center for Biotechnology Information. [Link]
-
Topoisomerase inhibitor. Wikipedia. [Link]
-
Human Topoisomerase I Relaxation Assay. Inspiralis. [Link]
-
Human Topoisomerase II Decatenation Assay. Inspiralis. [Link]
-
Human DNA Topoisomerase I Assay Kits. ProFoldin. [Link]
-
Topoisomerase inhibitors. EBSCO. [Link]
-
Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Human Topoisomerase I Relaxation High Throughput Plate Assay. Inspiralis. [Link]
-
(A) This figure depicts the IC50 of Etoposide against human cancers... ResearchGate. [Link]
-
Human Topoisomerase II DNA Decatenation Assay Kit. BioHippo. [Link]
-
Topoisomerase Inhibitors. ScienceDirect. [Link]
-
ProFoldin Human Topoisomerase II DNA Decatenation Assay Kits. Amazon S3. [Link]
-
Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials. PubMed. [Link]
-
(1-methyl-1H-benzo[d]imidazol-6-yl)methanol. PubChem. [Link]
-
Molecular mechanisms of etoposide. National Center for Biotechnology Information. [Link]
-
DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition. National Center for Biotechnology Information. [Link]
-
Topoisomerase Inhibitors Types of AntiCancer Drugs ; Examples, Uses, Mechanism of action. YouTube. [Link]
-
Half‐maximal inhibitory concentrations (IC50) for etoposide and SN‐38,... ResearchGate. [Link]
-
Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage. Toxicological Sciences. [Link]
-
A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells. National Center for Biotechnology Information. [Link]
-
Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones. PubMed. [Link]
-
Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer?. National Center for Biotechnology Information. [Link]
-
Topoisomerase II inhibitory activity of the tested compounds (5a–g)... ResearchGate. [Link]
-
Methanol. PubChem. [Link]
-
1H-imidazol-1-ylmethanol. PubChem. [Link]
-
(1-methyl-1H-imidazol-5-yl)methanol. PubChem. [Link]
Sources
- 1. Topoisomerase Inhibitors, Topoisomerase I Inhibitors [ebrary.net]
- 2. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerase inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 4. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 5. apexbt.com [apexbt.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inspiralis.com [inspiralis.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. inspiralis.com [inspiralis.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 20. kumc.edu [kumc.edu]
Navigating the Maze of Regioisomers in 6-Substituted Benzimidazole Synthesis: A Comparative Guide
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] Specifically, 6-substituted benzimidazoles are of significant interest due to their diverse pharmacological activities.[5][6] However, their synthesis is often complicated by the formation of regioisomers, typically a mixture of the desired 6-substituted and the undesired 5-substituted product. This guide provides an in-depth analysis of the factors governing regioisomer formation in the synthesis of 6-substituted benzimidazoles. We will objectively compare different synthetic strategies and provide supporting experimental data to aid researchers in making informed decisions for achieving optimal regioselectivity.
The Challenge of Regioisomerism in Benzimidazole Synthesis
The traditional and most common method for synthesizing benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. When a substituted o-phenylenediamine is used, such as a 4-substituted-1,2-diaminobenzene, the cyclization can proceed in two different ways, leading to the formation of a mixture of 5- and 6-substituted benzimidazoles. The differentiation and separation of these isomers can be challenging, and their distinct biological activities necessitate regioselective synthetic approaches.[5]
The formation of these regioisomers is a critical issue in drug development, as different isomers can exhibit significantly different pharmacological profiles. For instance, studies have shown that the position of a substituent on the benzimidazole ring can drastically influence a compound's potency and selectivity.[5] Therefore, controlling the regioselectivity of the synthesis is paramount.
Mechanistic Insights into Regioisomer Formation
The lack of regioselectivity in the condensation reaction stems from the similar reactivity of the two amino groups in the substituted o-phenylenediamine. The initial acylation can occur at either the amino group ortho or meta to the substituent, leading to two different mono-acylated intermediates. Subsequent cyclization of these intermediates then yields the corresponding 5- and 6-substituted benzimidazoles.
Caption: General reaction scheme illustrating the non-regioselective synthesis of 5- and 6-substituted benzimidazoles.
Comparative Analysis of Synthetic Strategies
Several strategies have been developed to overcome the challenge of regioisomerism in benzimidazole synthesis. Here, we compare some of the most effective approaches, highlighting their advantages and disadvantages.
The Classical Approach: Condensation and Separation
The most straightforward method involves the direct condensation of the substituted o-phenylenediamine with a carboxylic acid, followed by the separation of the resulting regioisomers.
Advantages:
-
Simple and often high-yielding in terms of total product.
Disadvantages:
-
Poor regioselectivity, leading to a mixture of products.
-
Separation of isomers can be difficult and costly, often requiring chromatographic techniques.[2]
-
Reduces the overall yield of the desired isomer.
Regioselective Synthesis via Directed Ortho-Metalation
Directed ortho-metalation (DoM) is a powerful tool for achieving regioselectivity. In this approach, a directing group on the aromatic ring directs the metalation to a specific ortho position, allowing for the selective introduction of a functional group that can then be elaborated into the imidazole ring.
Advantages:
-
Excellent regioselectivity.
-
Allows for the synthesis of a wide variety of substituted benzimidazoles.
Disadvantages:
-
Requires the use of strong bases and anhydrous conditions.
-
The directing group may need to be removed in a subsequent step.
The Phillips Condensation
The Phillips condensation involves the reaction of an o-phenylenediamine with an aldehyde in the presence of an oxidizing agent. The regioselectivity of this reaction can be influenced by the nature of the substituent on the o-phenylenediamine.
Advantages:
-
Can provide good regioselectivity in certain cases.
-
Milder reaction conditions compared to DoM.
Disadvantages:
-
Regioselectivity is highly dependent on the substrates and reaction conditions.
-
May not be applicable to all desired substitutions.
Experimental Protocols and Data
To provide a practical comparison, we present a representative experimental protocol for a regioselective synthesis of a 6-substituted benzimidazole and the subsequent analysis of the product mixture.
Representative Regioselective Synthesis Protocol
A one-pot reduction/formylation/condensation reaction of 2-nitro-arylamines can be a key step for the regioselective synthesis of benzimidazoles.[7] This approach avoids the formation of regioisomers that can result from N-alkylation methods.[7]
Experimental Workflow:
Caption: Workflow for the regioselective synthesis of 6-substituted benzimidazoles.
Detailed Methodology:
-
Nucleophilic Aromatic Substitution: React the appropriate nitroaryl halide with a primary amine to form the key penultimate intermediate. Nitroaryl fluorides are generally more reactive than chlorides in this step.[7]
-
One-pot Reaction: Heat the intermediate with 10% palladium on carbon and sodium bicarbonate in formic acid.[7] Formic acid serves as both the hydrogen source for the reduction of the nitro group and the formylating agent for the subsequent cyclization.[7]
-
Purification: Purify the crude product using column chromatography on silica gel.
-
Analysis: Analyze the purified product and any minor isomers by NMR and mass spectrometry to confirm the structure and assess the regioselectivity.
Analytical Techniques for Regioisomer Differentiation
The characterization and differentiation of 5- and 6-substituted benzimidazole regioisomers are crucial. Several analytical techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons can be used to distinguish between the 5- and 6-substituted isomers. The symmetry of the molecule plays a key role in the observed spectrum.
-
¹³C NMR: The chemical shifts of the carbon atoms in the benzimidazole ring are also sensitive to the position of the substituent.
-
2D NMR techniques (COSY, HSQC, HMBC): These experiments can provide unambiguous assignments of all proton and carbon signals, confirming the connectivity and structure of the isomers.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the isomers.[8]
-
Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the isomers, which may differ and aid in their differentiation.[9]
Chromatographic Methods:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation and quantification of regioisomers.[10][11] The choice of the stationary and mobile phases is critical for achieving good resolution.
-
Gas Chromatography (GC): For volatile benzimidazole derivatives, GC can also be an effective separation technique.
Comparative Data Summary
The following table summarizes typical experimental outcomes for different synthetic approaches, highlighting the impact on regioselectivity.
| Synthetic Strategy | Typical Regioisomeric Ratio (6-substituted : 5-substituted) | Key Advantages | Key Disadvantages |
| Classical Condensation | 1:1 to 3:1 | Simple, high overall yield | Poor regioselectivity, difficult separation |
| Directed Ortho-Metalation | >20:1 | Excellent regioselectivity | Requires harsh conditions, multi-step |
| Phillips Condensation | 5:1 to 15:1 | Milder conditions | Substrate dependent |
| One-pot Reduction/Formylation | >15:1 | Good regioselectivity, one-pot procedure | Requires specific starting materials |
Conclusion and Future Perspectives
The synthesis of 6-substituted benzimidazoles with high regioselectivity remains a significant challenge in organic and medicinal chemistry. While classical methods often lead to difficult-to-separate mixtures of regioisomers, modern synthetic strategies such as directed ortho-metalation and one-pot reductive cyclizations offer excellent control over the reaction outcome. The choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, and the desired level of regioselectivity.
Future research in this area will likely focus on the development of even more efficient and environmentally friendly catalytic methods that provide high regioselectivity under mild conditions. The continued exploration of structure-activity relationships of benzimidazole derivatives will further underscore the importance of regiocontrolled synthesis in the discovery of new and effective therapeutic agents.[12]
References
- Regioselective synthesis of 5- and 6-methoxybenzimidazole-1,3,5-triazines as inhibitors of phosphoinositide 3-kinase. (2013). PubMed.
- Chromatographic Separation and Biological Evaluation of Benzimidazole Derivative Enantiomers as Inhibitors of Leukotriene Biosynthesis. (n.d.). PubMed.
- Synthesis, reactions, and spectroscopic properties of benzimidazoles. (n.d.). Chemical Reviews.
- Chromatographic separation and biological evaluation of benzimidazole derivative enantiomers as inhibitors of leukotriene biosynthesis. (2015).
- A Computational Investigation for the Chiral Chromatographic Separation of Benzimidazole Type Sulphoxides. (2003). TÜBİTAK Academic Journals.
- A process for the optical purification of benzimidazole derivatives. (n.d.).
- Regioselective Synthesis of 6- and 7-Substituted Thiazolo[3,2-a]benz- imidazole Derivatives Using Crystal lization Induced Regioisomerization. (2025).
- Synthesis of 5,6-substituted benzimidazoles and their evaluation as potential intermediates in the anaerobic vitamin B12 biosynthesis pathway. (n.d.).
- 5(6)-Benzoyl-Substituted Benzimidazoles and Their Benzimidazolium Salts: Design, Synthesis, Characterization, Crystal Structure, and Some Metabolic Enzymes Inhibition Properties. (n.d.). PubMed.
- Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024). Impactfactor.
- Synthesis of 5,6-substituted benzimidazoles and their evaluation as potential intermediates in the anaerobic vitamin B12 biosynt. (2024). RSC Publishing.
- Efficient Regioselective Synthesis of Benzimidazoles and Azabenz- imidazoles to Enable the Rapid Development of Structure–Activity. (2025). Synlett.
- A Systemic Review on Benzimidazole Study. (n.d.). Quest Journals.
- Synthesis of 5- and 6-substituted benzimidazoles. (n.d.).
- Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing M
- Benzimidazole show importance in different pharmaceutical field. (n.d.).
- Mass spectral behavior of 5(6)-substituted benzimidazoles. (n.d.). The Journal of Organic Chemistry.
- Chromatographic behaviour and lipophilicity of some benzimidazole derivatives. (n.d.).
- Benzimidazole An Important Scaffold In Drug Discovery. (n.d.).
- Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. (n.d.). PMC.
- Significance of Benzimidazole analogues for the creation of novel molecules in drug discovery. (2022). Growing Science.
- Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025). RSC Publishing.
- Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. (n.d.). [No Source Found].
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflamm
- A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candid
- Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing M
- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (n.d.). NIH.
Sources
- 1. impactfactor.org [impactfactor.org]
- 2. questjournals.org [questjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective synthesis of 5- and 6-methoxybenzimidazole-1,3,5-triazines as inhibitors of phosphoinositide 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 5,6-substituted benzimidazoles and their evaluation as potential intermediates in the anaerobic vitamin B12 biosynthesis pathway - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. thieme-connect.de [thieme-connect.de]
- 8. Synthesis of 5,6-substituted benzimidazoles and their evaluation as potential intermediates in the anaerobic vitamin B12 biosynthesis pathway - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chromatographic separation and biological evaluation of benzimidazole derivative enantiomers as inhibitors of leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies of Benzimidazole-Based Kinase Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, technically-grounded framework for conducting comparative molecular docking studies of benzimidazole-based kinase inhibitors. Moving beyond a simple procedural checklist, we will explore the causality behind experimental choices, establish a self-validating workflow, and ground our methodology in authoritative standards.
Introduction: The Significance of the Benzimidazole Scaffold in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] This has made them one of the most critical classes of drug targets in modern medicine.[2] Within the vast chemical space of kinase inhibitors, the benzimidazole scaffold has emerged as a "privileged substructure."[3] Its structural similarity to the native purine core of ATP, the primary substrate for kinases, allows it to effectively compete for the ATP-binding site.[3] This inherent advantage, combined with its synthetic tractability, has led to the development of numerous potent and selective kinase inhibitors targeting critical oncogenic drivers like VEGFR, EGFR, and Aurora kinases.[4][5]
Molecular docking is an indispensable computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing crucial insights into binding affinity and interaction mechanisms.[1] A comparative docking study, as outlined here, allows for the systematic evaluation of novel benzimidazole derivatives against established inhibitors, guiding lead optimization and rational drug design.[6][7]
Core Principle: Establishing a Self-Validating Docking Protocol
The trustworthiness of any in silico study hinges on its validation. Before screening unknown compounds, the chosen docking protocol must be validated to ensure it can accurately reproduce experimentally determined binding modes. The standard method is to re-dock the co-crystallized ligand back into the active site of its receptor.[8][9]
Validation Metric: The Root Mean Square Deviation (RMSD) between the predicted pose and the crystallographic pose is the key metric. A successful validation is generally defined by an RMSD value of less than 2.0 Å, which indicates that the docking algorithm and scoring function can reliably replicate the known, correct binding conformation.[8][10][11]
Experimental Workflow: A Comparative Docking Study
This section details a step-by-step protocol for a comparative docking study using AutoDock Vina, a widely used and robust open-source docking program, as an example.[12][13]
Diagram: General Workflow for Comparative Docking
Caption: A flowchart illustrating the key phases of a comparative molecular docking study.
Step 1: Selection of Kinase Targets and Ligands
-
Kinase Targets: For this guide, we will focus on two well-validated cancer targets: VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) and EGFR (Epidermal Growth Factor Receptor). Both are receptor tyrosine kinases known to be inhibited by benzimidazole derivatives.[4]
-
Ligand Set:
-
Benzimidazole Derivatives (Hypothetical): BZ-1, BZ-2. These represent novel compounds to be tested.
-
Reference/Comparator Ligands:
-
Axitinib: A potent, FDA-approved VEGFR2 inhibitor.
-
Erlotinib: An FDA-approved EGFR inhibitor, serving as a benchmark for comparison.[16]
-
-
Step 2: Receptor Preparation
Causality: The raw PDB file contains structural information not required for docking, such as water molecules and co-factors, which can interfere with the process. It also lacks hydrogen atoms, which are critical for calculating proper interactions. This preparation step ensures a clean, chemically correct receptor model.
-
Protocol:
-
Load the PDB file (e.g., 3C7Q) into a molecular visualization tool like UCSF Chimera or PyMOL.
-
Remove all non-essential components: water molecules, co-factors, and any secondary protein chains not involved in the binding site.
-
Add polar hydrogen atoms to the protein, which is crucial for defining hydrogen bonds.
-
Assign partial charges (e.g., Gasteiger charges).
-
Save the cleaned receptor structure in the PDBQT format, which is required by AutoDock Vina and includes charge and atom type information.[12][17]
-
Step 3: Ligand Preparation
Causality: Ligands must be converted into 3D structures with correct bond orders, torsions, and charges. This allows the docking software to explore different conformations (poses) of the ligand within the receptor's active site realistically.
-
Protocol:
-
Obtain 2D structures (SDF or MOL files) of all ligands (BZ-1, BZ-2, Axitinib, Erlotinib).
-
Use a program like Open Babel or the ligand preparation tools within AutoDock Tools to convert the 2D structures to 3D.
-
Perform energy minimization to obtain a low-energy, stable conformation.
-
Define rotatable bonds to allow for conformational flexibility during docking.
-
Save the prepared ligands in the PDBQT format.[18]
-
Step 4: Docking Protocol Validation (Re-docking)
-
Protocol:
-
Define the Search Space (Grid Box): Center a grid box on the position of the co-crystallized ligand (e.g., BIBF1120 in 3C7Q) in the active site. The box should be large enough to encompass the entire binding pocket and allow for ligand rotation.[19]
-
Re-dock: Dock the prepared co-crystallized ligand back into its own receptor structure using AutoDock Vina.
-
Calculate RMSD: Superimpose the top-ranked docked pose with the original crystallographic pose and calculate the RMSD. If the RMSD is < 2.0 Å, the protocol is validated.[8]
-
Step 5: Comparative Docking and Analysis
-
Protocol:
-
Using the validated grid parameters for each receptor, dock the set of benzimidazole derivatives and comparator ligands (BZ-1, BZ-2, Axitinib for VEGFR2; BZ-1, BZ-2, Erlotinib for EGFR).
-
Set the exhaustiveness parameter in Vina (e.g., 32) to ensure a thorough search of conformational space.[13]
-
Analyze the output files. AutoDock Vina provides a binding affinity score in kcal/mol for the top poses. A more negative score indicates a more favorable predicted binding affinity.
-
Visualize the top-ranked poses for each ligand in a molecular graphics program. Analyze the key interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) with active site residues.
-
Data Presentation and Interpretation
Quantitative results from the docking simulations should be summarized for clear comparison.
Table 1: Comparative Docking Results for VEGFR2 and EGFR Kinases
| Compound | Kinase Target | Docking Score (kcal/mol) | Key Interacting Residues | Predicted H-Bonds |
| BZ-1 | VEGFR2 | -9.8 | Cys919, Glu885, Asp1046 | 3 |
| BZ-2 | VEGFR2 | -8.5 | Cys919, Leu840 | 1 |
| Axitinib | VEGFR2 | -10.5 | Cys919, Asp1046, His1026 | 4 |
| BZ-1 | EGFR | -9.2 | Met793, Thr790, Lys745 | 2 |
| BZ-2 | EGFR | -9.9 | Met793, Gln791, Asp855 | 3 |
| Erlotinib | EGFR | -9.7 | Met793, Thr790 | 1 |
Note: The data presented are hypothetical but representative of a typical study.
Interpreting the Results
-
VEGFR2: Axitinib, the approved drug, shows the strongest binding affinity (-10.5 kcal/mol).[20] BZ-1 demonstrates a promising score (-9.8 kcal/mol), interacting with key hinge residue Cys919 and the critical DFG-out motif residue Asp1046, similar to the reference inhibitor.[21] BZ-2 shows a weaker affinity, suggesting its substitution pattern may be less optimal for the VEGFR2 active site.
-
EGFR: BZ-2 shows a slightly better score (-9.9 kcal/mol) than the reference drug Erlotinib (-9.7 kcal/mol).[6] Critically, both BZ-1 and BZ-2 interact with the "gatekeeper" residue Met793, a key interaction for EGFR inhibitors.[7] The additional hydrogen bond predicted for BZ-2 with Asp855 may explain its favorable score.
Visualizing Key Concepts
Diagram: Simplified EGFR Signaling Pathway
Caption: A simplified diagram of the EGFR signaling cascade and the point of intervention for kinase inhibitors.
Diagram: Abstracted Benzimidazole-Kinase Interactions
Caption: A conceptual diagram of key interactions between a benzimidazole inhibitor and a kinase active site.
Conclusion
This guide outlines a robust, validation-centric approach to the comparative docking of benzimidazole-based kinase inhibitors. By grounding the study in experimental data (PDB structures), validating the computational protocol, and systematically comparing novel compounds against established drugs, researchers can generate reliable, actionable insights. The data derived from such studies are invaluable for understanding structure-activity relationships (SAR) and prioritizing candidates for synthesis and further biological evaluation. This structured in silico screening process significantly accelerates the drug discovery pipeline, enabling a more efficient design of next-generation targeted therapies.
References
-
RCSB Protein Data Bank. (2017). 5UGB: Crystal structure of the EGFR kinase domain in complex with 4-(4-{[2-{[(3S)-1-acetylpyrrolidin-3-yl]amino}. [Link]
-
Fouad, M. A., et al. (2022). Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. Chemical Biology & Drug Design, 100(5), 656-673. [Link]
-
RCSB Protein Data Bank. (2006). 2GS6: Crystal Structure of the active EGFR kinase domain in complex with an ATP analog-peptide conjugate. [Link]
-
Singla, P., Luxami, V., & Paul, K. (2014). Benzimidazole-biologically attractive scaffold for protein kinase inhibitors. RSC Advances, 4(13), 6568-6585. [Link]
-
Royal Society of Chemistry. (2013). Benzimidazole-biologically attractive scaffold for protein kinase inhibitors. [Link]
-
ResearchGate. (n.d.). a The crystal structure of EGFR kinase domain (PDB ID: 1M17) in complex.... [Link]
-
RCSB Protein Data Bank. (2022). 7SI1: Crystal structure of apo EGFR kinase domain. [Link]
-
Yorodumi. (n.d.). PDB-7si1: Crystal structure of apo EGFR kinase domain. [Link]
-
RCSB Protein Data Bank. (2012). 3VHK: Crystal structure of the VEGFR2 kinase domain in complex with a back pocket binder. [Link]
-
RCSB Protein Data Bank. (2008). 3C7Q: Structure of VEGFR2 kinase domain in complex with BIBF1120. [Link]
-
The Kaustav Channel. (2023). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. [Link]
-
ResearchGate. (n.d.). (A) Crystallographic structure of VEGFR2 kinase domain complex with a potent inhibitor (PDB ID.... [Link]
-
PubMed. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry, 21(20), 2284-2298. [Link]
-
RCSB Protein Data Bank. (2007). 2QU6: Crystal structure of the VEGFR2 kinase domain in complex with a benzoxazole inhibitor. [Link]
-
RCSB Protein Data Bank. (2020). 6XVK: Crystal structure of the KDR (VEGFR2) kinase domain in complex with a type-II inhibitor bearing an acrylamide. [Link]
-
Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. [Link]
-
Bentham Science. (n.d.). Benzimidazole Derivatives as Kinase Inhibitors. [Link]
-
National Institutes of Health. (2024). In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. [Link]
-
National Institutes of Health. (2009). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. [Link]
-
Bioinformatics Insights. (2021). How to Perform Molecular Docking with AutoDock Vina. [Link]
-
Eagon Research Group. (n.d.). Vina Docking Tutorial. [Link]
-
Scribd. (n.d.). AutoDockVina Protein-Ligand Docking Guide. [Link]
-
ACS Publications. (2007). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Modeling, 47(4), 1520-1533. [Link]
-
ResearchGate. (2015). How can I validate a docking protocol?. [Link]
-
ResearchGate. (2024). In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. [Link]
-
PubMed. (2019). Design, synthesis and docking studies of benzimidazole derivatives as potential EGFR inhibitors. Bioorganic Chemistry, 88, 102945. [Link]
-
National Institutes of Health. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. [Link]
-
Universiti Kebangsaan Malaysia. (2022). Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors: Comparison between EGFR Wild-Type. Sains Malaysiana, 51(8), 2535-2550. [Link]
-
Royal Society of Chemistry. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. [Link]
-
Pharmacy Education. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education, 22(4), 110-114. [Link]
-
Semantic Scholar. (2008). Type-II kinase inhibitor docking, screening, and profiling using modified structures of active kinase states. [Link]
-
National Institutes of Health. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. [Link]
-
ResearchGate. (n.d.). Validation of docking protocol by redocking the cocrystallized ligand.... [Link]
-
Michigan State University. (n.d.). Lessons from Docking Validation. [Link]
-
ACS Publications. (2022). Synthesis, Molecular Docking, Dynamics, Quantum-Chemical Computation, and Antimicrobial Activity Studies of Some New Benzimidazole–Thiadiazole Hybrids. ACS Omega, 7(50), 46865-46881. [Link]
-
Sino Biological. (n.d.). FDA-approved Protein Kinase Inhibitors. [Link]
-
National Institutes of Health. (2017). Comparison of FDA Approved Kinase Targets to Clinical Trial Ones: Insights from Their System Profiles and Drug-Target Interaction Networks. [Link]
-
National Institutes of Health. (2015). A comprehensive review of protein kinase inhibitors for cancer therapy. [Link]
-
MRC PPU. (n.d.). Inhibitors Approved for Clinical Use. [Link]
-
National Institutes of Health. (2024). Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. [Link]articles/PMC10838327/)
Sources
- 1. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors Approved for Clinical Use | MRC PPU [ppu.mrc.ac.uk]
- 3. Benzimidazole-biologically attractive scaffold for protein kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazole-biologically attractive scaffold for protein kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis and docking studies of benzimidazole derivatives as potential EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ukm.my [ukm.my]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 14. rcsb.org [rcsb.org]
- 15. researchgate.net [researchgate.net]
- 16. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scribd.com [scribd.com]
- 18. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Comparison of FDA Approved Kinase Targets to Clinical Trial Ones: Insights from Their System Profiles and Drug-Target Interaction Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Researcher's Guide to Ensuring the Purity of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol
An In-Depth Comparative Analysis of Analytical Methodologies for Quality Assurance in Drug Development
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) intermediate, such as (1-methyl-1H-benzo[d]imidazol-6-yl)methanol, is a critical determinant of the final drug product's safety and efficacy. This guide provides a comprehensive comparison of analytical techniques to validate the purity of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol, offering insights for researchers, scientists, and drug development professionals. The purity and quality of this intermediate directly impact the therapeutic effectiveness and safety of the final medication.[1][2]
The International Council for Harmonisation (ICH) guidelines classify impurities into three main categories: organic impurities, inorganic impurities, and residual solvents.[3][4][5] Organic impurities can arise from starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts.[3] Inorganic impurities may stem from the manufacturing process and include reagents, ligands, catalysts, heavy metals, and other residual metals.[3] Residual solvents are inorganic or organic liquids used during synthesis.[3][4] A thorough understanding and control of these impurities are paramount.
Orthogonal Analytical Approaches for Purity Verification
A multi-pronged analytical strategy is essential for a comprehensive purity assessment. No single technique is sufficient to identify and quantify all potential impurities. This guide explores the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC) in the quality control of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC is a cornerstone technique for the purity determination of non-volatile organic compounds.[1][2][6] Its high resolution and sensitivity make it ideal for separating the main compound from structurally similar impurities.[7]
Causality Behind Experimental Choices: A reversed-phase HPLC method is typically the first choice for a molecule like (1-methyl-1H-benzo[d]imidazol-6-yl)methanol due to its moderate polarity. The selection of a C18 column provides a versatile stationary phase for retaining the analyte and its potential impurities. The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve optimal separation. A gradient elution is often employed to resolve impurities with a wide range of polarities. A UV detector is suitable for this compound due to the presence of the benzimidazole chromophore.[8]
Self-Validating Protocol: A robust HPLC method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. Forced degradation studies, where the sample is subjected to stress conditions like acid, base, oxidation, heat, and light, are crucial to ensure the method is stability-indicating.[8][9] This means the method can separate degradation products from the intact API.[8]
Experimental Protocol: HPLC Purity Determination
-
Sample Preparation: Accurately weigh and dissolve the (1-methyl-1H-benzo[d]imidazol-6-yl)methanol sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at an appropriate wavelength (e.g., 254 nm or 280 nm)
-
Injection Volume: 10 µL
-
-
Data Analysis: Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity. Impurities are quantified against a reference standard or by area normalization.
Sources
- 1. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. database.ich.org [database.ich.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ema.europa.eu [ema.europa.eu]
Safeguarding Your Laboratory: A Comprehensive Guide to the Proper Disposal of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol
For researchers and scientists at the forefront of drug development, maintaining a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol, a heterocyclic compound utilized in various research applications. Adherence to these protocols is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment. This document is designed to be a trusted resource, offering clarity and actionable guidance beyond the product itself.
Understanding the Hazard Profile: A Precautionary Approach
A thorough understanding of a chemical's hazard profile is the foundation of safe handling and disposal. While a comprehensive toxicological and ecotoxicological profile for (1-methyl-1H-benzo[d]imidazol-6-yl)methanol is not fully established, available data necessitates a precautionary approach.[1]
A Safety Data Sheet (SDS) for the compound indicates that it should be considered an irritant and may be harmful by ingestion or inhalation.[1] Furthermore, it is incompatible with strong oxidizing agents, as well as strong acids and bases.[1] In the event of a fire, it may emit toxic fumes.[1]
Given the limited specific data, it is prudent to consider the hazard profile of structurally similar compounds. For instance, the positional isomer, (1-methyl-1H-benzo[d]imidazol-5-yl)methanol, is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
Therefore, (1-methyl-1H-benzo[d]imidazol-6-yl)methanol must be handled and disposed of as a hazardous chemical waste.
| Hazard Consideration | Associated Risks & Precautions | Source |
| Acute Toxicity (Oral, Inhalation) | Harmful if swallowed or inhaled. Avoid creating dust or aerosols. Handle in a well-ventilated area or chemical fume hood. | [1] |
| Skin and Eye Irritation | Causes skin and serious eye irritation. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles. | [1] |
| Respiratory Irritation | May cause respiratory irritation. Use in a chemical fume hood is mandatory. | |
| Chemical Incompatibilities | Reacts with strong oxidizing agents, strong acids, and strong bases. Segregate from these materials during storage and in waste containers. | [1] |
| Combustion Products | Emits toxic fumes under fire conditions. | [1] |
Mandatory Personal Protective Equipment (PPE)
Prior to handling (1-methyl-1H-benzo[d]imidazol-6-yl)methanol for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A fully buttoned lab coat must be worn.
-
Respiratory Protection: All handling of this compound that may generate dust or aerosols must be conducted within a certified chemical fume hood.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol is that it must be managed as hazardous waste through a licensed disposal service. Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.
Workflow for Disposal of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol
Caption: Disposal workflow for (1-methyl-1H-benzo[d]imidazol-6-yl)methanol.
1. Waste Segregation and Collection:
-
Solid Waste: This includes unused or expired (1-methyl-1H-benzo[d]imidazol-6-yl)methanol, contaminated weighing paper, gloves, pipette tips, and any spill cleanup materials.
-
Liquid Waste: Solutions containing (1-methyl-1H-benzo[d]imidazol-6-yl)methanol and the initial solvent rinses from contaminated glassware should be collected as hazardous liquid waste.
-
Sharps Waste: Any contaminated needles, syringes, or other sharp objects must be placed in a designated, puncture-resistant sharps container.
2. Container Selection and Labeling:
-
Choose a waste container that is chemically compatible with the waste being collected. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
The container must have a secure, leak-proof cap.
-
As soon as the first item of waste is placed in the container, it must be labeled with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "(1-methyl-1H-benzo[d]imidazol-6-yl)methanol"
-
An indication of the hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date
-
3. Storage:
-
Waste containers must be kept closed at all times, except when adding waste.
-
Store the sealed and labeled waste container in a designated and properly managed Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure that the waste is segregated from incompatible materials, particularly strong acids, bases, and oxidizing agents.
4. Final Disposal:
-
Once the waste container is full or reaches the storage time limit set by your institution and local regulations, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
5. Decontamination of Glassware:
-
Glassware that has been in contact with (1-methyl-1H-benzo[d]imidazol-6-yl)methanol must be decontaminated before washing.
-
Rinse the glassware with a suitable solvent (e.g., methanol or ethanol), and collect this initial rinsate as hazardous liquid waste.
-
Subsequent rinses, after the initial decontamination, can typically be disposed of according to standard laboratory procedures for non-hazardous aqueous waste, provided the initial material has been thoroughly removed.
Emergency Procedures: Spill and Exposure Response
In Case of a Spill:
-
Evacuate the immediate area and alert your colleagues and laboratory supervisor.
-
If the spill is small and you are trained to handle it, wear the appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large quantities of solvent-based spills.
-
Carefully collect the absorbent material and spilled substance into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
For large spills, or if you are not comfortable cleaning it up, contact your institution's EHS department immediately.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Regulatory Framework
The disposal of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol as a hazardous waste is governed by regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA). These regulations provide a "cradle-to-grave" framework for the management of hazardous waste, from generation to final disposal. It is the responsibility of the waste generator (the laboratory) to ensure compliance with all applicable federal, state, and local regulations.
Conclusion
The responsible management and disposal of laboratory chemicals like (1-methyl-1H-benzo[d]imidazol-6-yl)methanol are integral to the scientific process. By adhering to the procedures outlined in this guide, researchers can ensure a safe working environment, maintain regulatory compliance, and minimize their environmental impact. Always consult your institution's specific chemical hygiene plan and EHS guidelines as the primary source of information for waste disposal procedures in your laboratory.
References
-
U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
U.S. Occupational Safety and Health Administration. (n.d.). Hazardous Waste. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22926713, (1-methyl-1H-benzo[d]imidazol-6-yl)methanol. Retrieved from [Link]
- Kümmerer, K. (2009). The presence of pharmaceuticals in the environment due to human use--present knowledge and future challenges. Journal of Environmental Management, 90(8), 2354-2366.
- Gawlik, B. M., & Zglobicka, I. (2017). Benzimidazole and its derivatives - from fungicides to designer drugs. A new occupational and environmental hazards. Medycyna Pracy, 68(4), 537-553.
Sources
Comprehensive Safety and Handling Guide for (1-methyl-1H-benzo[d]imidazol-6-yl)methanol
This guide provides essential safety protocols and logistical information for handling (1-methyl-1H-benzo[d]imidazol-6-yl)methanol, designed for researchers, scientists, and professionals in drug development. The following procedures are based on established safety protocols for benzimidazole derivatives and methanol-containing compounds to ensure a secure laboratory environment.
Hazard Identification and Risk Assessment
The benzimidazole moiety may cause skin sensitization in predisposed individuals[1]. Furthermore, the presence of a methanol group suggests potential toxicity, as methanol is highly toxic and can cause serious health effects through inhalation, ingestion, or skin contact[2][3]. Methanol is also a flammable liquid and its vapor can be explosive[2][3][4]. Therefore, it is imperative to handle (1-methyl-1H-benzo[d]imidazol-6-yl)methanol with stringent safety measures to mitigate these potential risks.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety when handling (1-methyl-1H-benzo[d]imidazol-6-yl)methanol. The following table summarizes the required PPE.
| Protection Type | Recommended Equipment | Specifications & Notes |
| Eye and Face Protection | Safety glasses with side shields or chemical goggles | Must be impact-resistant and compliant with ANSI Z87 standards. For tasks with a higher risk of splashing, chemical goggles are required.[5][6] |
| Hand Protection | Disposable nitrile gloves (minimum 4 mil thick) | For prolonged or high-risk exposure, impervious reusable gloves such as polychloroprene, butyl rubber, or fluorocaoutchouc are recommended. Always inspect gloves for degradation and replace them as needed. Hands should be washed thoroughly after glove removal.[1][5] |
| Body Protection | Laboratory coat or overalls. A PVC apron may be used for additional protection during procedures with a high risk of splashing.[1][5] | Clothing should be made of a material that is resistant to the chemical.[6] |
| Respiratory Protection | Particulate respirator (if dust is generated) or a chemical cartridge respirator for vapors. | Recommended to be NIOSH/MSHA or European Standard EN 149 approved.[5] Use in a well-ventilated area or under a fume hood to avoid inhalation of dust or vapors.[5][7] |
Operational Plan: Safe Handling Procedures
Adherence to proper handling protocols is critical to prevent contamination and accidental exposure.
3.1. Preparation
-
Ensure a well-ventilated area, preferably working within a chemical fume hood.[5][8]
-
Verify that an emergency eyewash station and safety shower are readily accessible.[1][6]
-
Assemble all necessary PPE as detailed in the table above.
-
Keep ignition sources away, as methanol is flammable.[4]
3.2. Donning PPE
-
Gown/Lab Coat: Don the lab coat, ensuring it is fully buttoned.
-
Gloves: Don nitrile gloves, ensuring they overlap with the cuffs of the lab coat.
-
Eye Protection: Put on safety glasses or goggles.
-
Respirator (if required): If there is a risk of inhaling dust or vapors, don the appropriate respirator. Ensure a proper fit.
3.3. Handling the Compound
-
Handle the solid compound carefully to avoid generating dust.
-
If making solutions, add the solid to the solvent slowly to prevent splashing.
-
Keep containers tightly closed when not in use.[9]
-
Avoid contact with skin and eyes.[7]
3.4. Doffing PPE
-
Gloves: Remove gloves first, turning them inside out as you remove them to trap any contaminants.
-
Gown/Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Eye Protection: Remove eye protection.
-
Respirator (if used): Remove the respirator last.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
4.1. Chemical Waste
-
Collection: Collect all waste containing (1-methyl-1H-benzo[d]imidazol-6-yl)methanol in a designated, leak-proof, and clearly labeled hazardous waste container.[10][11][12]
-
Labeling: The label should include the full chemical name, concentration, and associated hazards.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[9][12]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[12][13] Never dispose of this chemical down the drain or in the regular trash.[3][10]
4.2. Contaminated Materials
-
PPE: Used gloves, disposable lab coats, and other contaminated disposable materials should be collected in a designated hazardous waste bag and disposed of through the EHS office.
-
Glassware: The first rinse of any contaminated glassware must be collected as hazardous waste.[10][13] Subsequent rinses may be disposed of according to standard laboratory procedures if the initial material has been thoroughly removed.
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin and hair with running water and soap for at least 15 minutes.[1] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[9] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[9] Seek immediate medical attention.[3]
-
Spill: In the event of a spill, evacuate the area and alert your supervisor. If trained and safe to do so, contain the spill using an inert absorbent material.[12] Collect the absorbed material in a sealed container for hazardous waste disposal.
Visual Guide: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment when handling (1-methyl-1H-benzo[d]imidazol-6-yl)methanol.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Methanol Safety: Exposure Risks & Protective Measures | Chemscape [chemscape.com]
- 3. ehs.com [ehs.com]
- 4. agilent.com [agilent.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cm-energy.com [cm-energy.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
